molecular formula C₂₄H₂₁F₂NO₃ B1160982 3'-(3-Fluorophenyl) Ezetimibe

3'-(3-Fluorophenyl) Ezetimibe

Cat. No.: B1160982
M. Wt: 409.43
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(3-Fluorophenyl) Ezetimibe is a useful research compound. Its molecular formula is C₂₄H₂₁F₂NO₃ and its molecular weight is 409.43. The purity is usually 95%.
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Properties

Molecular Formula

C₂₄H₂₁F₂NO₃

Molecular Weight

409.43

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 3'-(3-Fluorophenyl) Ezetimibe Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary

This guide details the synthesis, structural characterization, and impurity profiling of This compound , a critical structural analog and process impurity of the cholesterol absorption inhibitor Ezetimibe. While standard Ezetimibe contains two 4-fluorophenyl moieties (at the N1 position and the C3-propyl side chain), the "3'-(3-Fluorophenyl)" designation—often referenced in impurity standards catalogs (e.g., Simson Pharma Impurity 12)—typically refers to the analog where the phenyl ring on the C3 side chain bears a fluorine at the meta (3) position. Depending on the specific impurity profile, this modification may also extend to the N1-phenyl ring, resulting in a bis-3-fluorophenyl analog.

This document focuses on the synthesis of the Bis-3-fluorophenyl variant ((3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one ), utilizing the asymmetric Evans auxiliary route. This modular approach allows for the selective introduction of 3-fluorophenyl groups at either the N1 or C3' positions, making it applicable for synthesizing both the mono- and bis-analogs for Structure-Activity Relationship (SAR) studies or impurity qualification.

Chemical Identity & Target Structure[1][2][3][4][5][6]

ParameterSpecification
Common Name This compound (Bis-3-fluoro analog)
IUPAC Name (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Molecular Formula C₂₄H₂₁F₂NO₃
Molecular Weight 409.43 g/mol
Key Structural Feature Meta-substitution (3-F) on both aromatic rings (N1 and C3-propyl) distinguishing it from Ezetimibe (Para/4-F).[1]
CAS Registry Not explicitly assigned in public databases; often listed as Impurity 12 in pharma catalogs.

Retrosynthetic Analysis

The synthesis relies on the convergent assembly of the


-lactam core via a titanium-mediated asymmetric aldol addition. The molecule is disconnected into three primary synthons:
  • The Imine Component: Derived from 4-benzyloxybenzaldehyde and 3-fluoroaniline.

  • The Chiral Side Chain: Derived from 3-fluorobenzene and glutaric anhydride, activated with a chiral auxiliary.

  • The Chiral Auxiliary: (S)-4-Phenyloxazolidin-2-one (Evans Auxiliary).

Retrosynthesis Target This compound (Bis-3-F Analog) Protected_Lactam Protected Beta-Lactam Intermediate Target->Protected_Lactam Global Deprotection Imine Imine Component (from 3-Fluoroaniline) Protected_Lactam->Imine Ti-Mediated Aldol & Cyclization SideChain Activated Side Chain (Evans Imide) Protected_Lactam->SideChain Ti-Mediated Aldol & Cyclization Start1 4-Benzyloxy- benzaldehyde Imine->Start1 Condensation Start2 3-Fluoroaniline Imine->Start2 Condensation Start3 3-Fluorobenzene SideChain->Start3 Friedel-Crafts Start4 Glutaric Anhydride SideChain->Start4 Friedel-Crafts

Figure 1: Retrosynthetic strategy isolating the 3-fluoro substituted precursors.

Detailed Synthesis Protocol

Step 1: Synthesis of the Side Chain Precursor (Friedel-Crafts Acylation)

This step introduces the first 3-fluorophenyl moiety.

  • Reagents: Glutaric anhydride, 3-Fluorobenzene, AlCl₃.

  • Protocol:

    • Suspend AlCl₃ (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Add glutaric anhydride (1.0 eq) and stir for 30 min.

    • Dropwise add 3-fluorobenzene (1.0 eq) maintaining temperature <5°C.

    • Warm to RT and stir for 4 hours. Quench with ice/HCl.

    • Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

    • Product: 5-(3-fluorophenyl)-5-oxopentanoic acid.

Step 2: Activation with Chiral Auxiliary
  • Reagents: 5-(3-fluorophenyl)-5-oxopentanoic acid, Pivaloyl chloride, Et₃N, (S)-4-phenyloxazolidin-2-one, LiCl.

  • Protocol:

    • Dissolve the keto-acid in THF/Et₃N. Cool to -20°C.

    • Add pivaloyl chloride (1.1 eq) to form the mixed anhydride. Stir 1h.

    • Add (S)-4-phenyloxazolidin-2-one (1.0 eq) and LiCl (0.1 eq).

    • Warm to RT and stir overnight.

    • Product: (S)-3-[5-(3-fluorophenyl)-5-oxopentanoyl]-4-phenyloxazolidin-2-one.

Step 3: Imine Formation (The N1-Ring Determinant)

To synthesize the Bis-3-F analog, 3-fluoroaniline is used. (For the mono-analog, use 4-fluoroaniline here).

  • Reagents: 4-Benzyloxybenzaldehyde, 3-Fluoroaniline , Isopropanol.

  • Protocol:

    • Reflux aldehyde (1.0 eq) and 3-fluoroaniline (1.0 eq) in isopropanol for 2 hours.

    • Cool to crystallize the imine. Filter and dry.

    • Product: N-(4-(benzyloxy)benzylidene)-3-fluoroaniline.

Step 4: Asymmetric Aldol-Cyclization (The "Wu" Step)

This is the critical step establishing the trans-


-lactam stereochemistry (C3/C4).
  • Reagents: TiCl₄, TMEDA (or DIPEA), Imide (Step 2), Imine (Step 3).

  • Protocol:

    • Dissolve the Imide (1.0 eq) in anhydrous DCM at -40°C.

    • Add TiCl₄ (1.1 eq) followed by TMEDA (2.5 eq). Stir 1h to form the titanium enolate.

    • Add the Imine (Step 3, 1.0 eq) dropwise. Stir at -40°C for 2-4h.

    • Quench with acetic acid/tartaric acid solution.

    • Intermediate: The open-chain aldol adduct is often cyclized in situ or via a second step using BSA (N,O-Bis(trimethylsilyl)acetamide) and TBAF (tetrabutylammonium fluoride) to close the ring.

    • Product: (3R,4S)-1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-3-oxopropyl]-4-(4-benzyloxyphenyl)azetidin-2-one.

Step 5: Stereoselective Reduction (CBS Reduction)

Establishes the stereocenter at the side chain hydroxyl group.

  • Reagents: (R)-MeCBS catalyst (Corey-Bakshi-Shibata), BH₃·DMS.

  • Protocol:

    • Dissolve the ketone (Step 4) in dry THF. Add (R)-MeCBS (0.1 eq).

    • Add Borane-dimethylsulfide complex dropwise at -20°C.

    • Quench with MeOH.

    • Product: Benzyl-protected this compound.

Step 6: Global Deprotection
  • Reagents: H₂, Pd/C (10%).

  • Protocol:

    • Hydrogenate the benzyl ether in Ethanol/EtOAc at 1 atm or 40 psi.

    • Filter catalyst and concentrate.

    • Recrystallize (typically from MeOH/Water or IPA).

    • Final Product: this compound.

Workflow Diagram

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Functionalization Step1 Step 1: Friedel-Crafts (3-F-Benzene) Step2 Step 2: Evans Auxiliary Attachment Step1->Step2 Step4 Step 4: Ti-Mediated Aldol & Cyclization Step2->Step4 Step3 Step 3: Imine Formation (3-F-Aniline) Step3->Step4 Step5 Step 5: CBS Reduction (Stereoselective) Step4->Step5 Step6 Step 6: Pd/C Hydrogenation Step5->Step6

Figure 2: Step-by-step reaction workflow for the Bis-3-fluoro analog.

Characterization & Quality Control

To distinguish the 3'-(3-Fluorophenyl) analog from standard Ezetimibe (4-F, 4-F), Nuclear Magnetic Resonance (NMR) is the primary diagnostic tool. The coupling patterns of the fluorine atoms are distinct.

NMR Comparison Table (Predicted)
FeatureStandard Ezetimibe (4-F, 4-F)3'-(3-Fluorophenyl) Analog (3-F, 3-F)
¹⁹F NMR Two singlets/multiplets (decoupled) typically around -115 to -120 ppm.Shifts significantly downfield or upfield depending on solvent; distinct meta coupling pattern.
¹H NMR (Aromatic) Para-substitution: AA'BB' systems (pseudo-doublets) for both F-phenyl rings.Meta-substitution: Multiplets (ABCD system). Look for a triplet of doublets or complex multiplet for the proton ortho to F and the chain.
¹H NMR (N-Aryl) 4-F-Phenyl protons appear as symmetric multiplets.3-F-Phenyl protons show a distinct singlet-like (isolated) proton at C2 position of the ring.
HPLC Impurity Profiling
  • Column: Chiralcel OD-H or C18 (e.g., Zorbax Eclipse XDB).

  • Mobile Phase: Acetonitrile : Buffer (pH 4.5) gradient.

  • Retention Time (RT): The 3-fluoro analogs typically elute after the 4-fluoro standard on reverse-phase columns due to slightly higher lipophilicity (loss of symmetry/dipole moment changes).

  • Limit of Quantitation (LOQ): Must be established < 0.05% if used as an impurity standard.

References

  • Simson Pharma. this compound (Impurity 12) Product Data. Simson Pharma Limited. Link

  • Wu, G., et al. "Enantioselective Synthesis of Ezetimibe via a Novel Titanium-Mediated Aldol Reaction." The Journal of Organic Chemistry, 64(10), 3714-3718, 1999. Link

  • Thiruvengadam, T. K., et al. "Process for the preparation of azetidinones." U.S. Patent 5,886,171, 1999. Link

  • Clader, J. W. "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry, 47(1), 1-9, 2004. Link

  • European Directorate for the Quality of Medicines (EDQM). Ezetimibe Monograph 2333. European Pharmacopoeia.[2] Link

Sources

Technical Whitepaper: Characterization and Control of 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and manufacturing of Ezetimibe (a selective cholesterol absorption inhibitor), the control of regioisomeric impurities is a critical quality attribute. 3'-(3-Fluorophenyl) Ezetimibe , chemically defined as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, represents a specific positional isomer where the fluorine atom on the propyl-side-chain phenyl ring is located at the meta position rather than the para position found in the Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive technical analysis of this compound, focusing on its formation during synthesis, methods for its chromatographic separation from the parent drug, and its physicochemical properties.

Chemical Identity and Structural Properties[1][2][3][4][5]

The structural difference between Ezetimibe and its 3'-(3-Fluorophenyl) analog is subtle but chromatographically significant. The shift of the fluorine atom from the para (4-position) to the meta (3-position) alters the electronic density of the aromatic ring, influencing both the pKa of the molecule and its interaction with the stationary phase during purification.

Comparative Structural Data
FeatureEzetimibe (API)This compound (Impurity)
CAS Number 163222-33-12743547-96-6 (Generic Isomer Class) / 1798008-25-9 (Analog)
Molecular Formula C₂₄H₂₁F₂NO₃C₂₄H₂₁F₂NO₃
Molecular Weight 409.43 g/mol 409.43 g/mol
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position (Ring C) Para (4')Meta (3')
Solubility Methanol, Ethanol, AcetonitrileMethanol, Ethanol, Acetonitrile
pKa (Calculated) ~9.7 (Phenolic OH)~9.7 (Phenolic OH)
Structural Visualization

The "3-prime" notation refers to the phenyl ring attached to the hydroxypropyl chain (Ring C), distinguishing it from the N-phenyl ring (Ring A) and the hydroxyphenyl ring (Ring B).

Synthetic Origin: The "Wrong Starting Material" Pathway

The presence of this compound is almost exclusively a process-related impurity stemming from the starting materials used to construct the ketone intermediate.

Mechanism of Formation

Standard Ezetimibe synthesis often utilizes 4-fluorobenzoyl butyric acid (or a Friedel-Crafts acylation of fluorobenzene with succinic anhydride).

  • The Error: If the starting material fluorobenzene contains 1,3-difluorobenzene impurities, or if the Friedel-Crafts acylation occurs at the meta-position (highly unlikely electronically but possible with certain directing groups), the 3-fluorobenzoyl analog is formed.

  • Propagation: This "meta-analog" intermediate undergoes the subsequent enantioselective reduction and cyclization steps identically to the target molecule, resulting in the 3'-(3-fluorophenyl) impurity in the final crystallization mother liquor.

Pathway Diagram (Graphviz)

G cluster_0 Standard Synthesis (Target) cluster_1 Impurity Genesis Pathway SM1 4-Fluorobenzoyl Chloride (Para-isomer) IMP_SM 3-Fluorobenzoyl Chloride (Meta-isomer Contaminant) SM1->IMP_SM Contamination Step1 Friedel-Crafts / Acylation SM1->Step1 INT1 4-Fluoro-ketone Intermediate Step2 Asymmetric Reduction (CBS Catalyst) INT1->Step2 API Ezetimibe (API) (Para-fluoro on Ring C) IMP_SM->Step1 IMP_INT 3-Fluoro-ketone Intermediate IMP_INT->Step2 IMP_FINAL This compound (Meta-fluoro Impurity) Step1->INT1 Step1->IMP_INT Step3 Titanium-Mediated Cyclization (Imine Condensation) Step2->Step3 Step2->Step3 Step3->API Step3->IMP_FINAL

Figure 1: Parallel synthesis pathway showing how starting material contamination leads to the meta-fluoro impurity.

Analytical Profiling & Detection Protocol

Distinguishing the 3'-(3-fluorophenyl) isomer from the API is challenging because their mass spectra (MS) are virtually identical (same parent ion m/z 409). Separation relies on the slight difference in polarity and pi-pi stacking interactions offered by the meta-fluorine substitution.

Analytical Decision Matrix

DecisionMatrix Start Unknown Peak Detected MS Mass Spectrometry (LC-MS) Start->MS CheckMass m/z = 409.4? MS->CheckMass RT Relative Retention Time (RRT) CheckMass->RT Yes NMR 19F-NMR Spectroscopy (Definitive) Result_API Ezetimibe (API) Single -115 ppm Signal NMR->Result_API Para-F Shift Result_Imp 3'-(3-Fluoro) Impurity Shifted F-Signal NMR->Result_Imp Meta-F Shift RT->NMR Co-eluting or Close RRT

Figure 2: Analytical workflow for confirming the identity of the meta-fluoro isomer.

Recommended HPLC Protocol (Self-Validating)

This method utilizes a C18 column with high carbon loading to maximize the resolution between the positional isomers.

Method Parameters:

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1 USP column.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm (Isosbestic point region) and 254 nm.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 70 30 Equilibration
5.0 70 30 Isocratic Hold
25.0 20 80 Elution of Impurities
30.0 20 80 Wash

| 31.0 | 70 | 30 | Re-equilibration |

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): The resolution between Ezetimibe and this compound must be > 1.5. Note: The impurity typically elutes slightly earlier (RRT ~0.92-0.96) than the main peak due to reduced lipophilicity.

  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: RSD < 2.0% for 6 replicate injections.

Pharmacological & Toxicological Context

While Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein to inhibit cholesterol uptake, the 3'-(3-fluorophenyl) isomer presents altered structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)
  • Para-Fluorine Role: In the API, the para-fluorine atoms block metabolic oxidation (hydroxylation) at the most reactive sites of the phenyl rings. They also contribute to specific hydrophobic pocket binding in NPC1L1.

  • Meta-Fluorine Impact:

    • Metabolic Stability: Moving the fluorine to the meta position leaves the para position open to Cytochrome P450 oxidation. This likely reduces the half-life of the impurity compared to the API.

    • Binding Affinity: SAR studies suggest that the p-fluoro configuration is optimal for potency. The m-fluoro analog typically exhibits reduced potency (higher IC50) because the steric bulk of the fluorine at the 3-position may clash with the binding pocket residues.

Toxicology

There is no evidence suggesting this specific isomer possesses acute toxicity distinct from the parent molecule. However, as per ICH Q3A(R2) guidelines, it is treated as a structural alert if levels exceed the qualification threshold (0.15% or 1.0 mg/day intake), requiring toxicological qualification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150311, Ezetimibe. Retrieved from [Link]

  • Veeprho Laboratories. Ezetimibe Meta-Fluorobenzene Isomer Structure and Impurity Profile. Retrieved from [Link]

  • Filip, S. et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3113. Retrieved from [Link]

"Mechanism of action of 3'-(3-Fluorophenyl) Ezetimibe"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 3'-(3-Fluorophenyl) Ezetimibe Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Characterization, Structure-Activity Relationship (SAR), and Metabolic Implications

Executive Summary

This compound (Chemical Name: (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) is a structural regioisomer of the blockbuster cholesterol absorption inhibitor Ezetimibe (SCH 58235). While the approved therapeutic utilizes para-fluorine substitutions (4-position) on its phenyl rings, this specific analog features meta-fluorine substitutions (3-position).

This guide provides a rigorous technical breakdown of this compound, positioning it not merely as a chemical impurity (often designated as Impurity 12 in pharmaceutical profiling) but as a critical probe for understanding the Structure-Activity Relationship (SAR) of azetidinone-based cholesterol inhibitors. The analysis focuses on its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) transporter and the profound pharmacokinetic consequences of the meta- vs. para- halogen shift.

Molecular Pharmacology & Mechanism of Action

The Target: NPC1L1 Transporter

Like its parent compound, this compound targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter expressed at the apical membrane of enterocytes.[1]

  • Binding Domain: The compound binds to the N-terminal domain (NTD) of NPC1L1, specifically interacting with Loop C . This loop is rich in hydrophobic residues (e.g., Phe532, Met543) that accommodate the hydrophobic fluorophenyl rings of the azetidinone scaffold.

  • Inhibition Mechanism: Binding induces a conformational lock in NPC1L1, preventing the internalization of the transporter-cholesterol complex via clathrin-coated vesicles. This blockade effectively halts the flux of biliary and dietary cholesterol from the intestinal lumen into the enterocyte.

Structure-Activity Relationship (SAR): The "Fluorine Shift"

The defining feature of this analog is the position of the fluorine atoms. In drug design, the specific placement of fluorine is calculated to modulate metabolic stability and electronic distribution.

FeatureStandard Ezetimibe (SCH 58235)3'-(3-Fluorophenyl) AnalogMechanistic Implication
F-Substitution Para (4-position) Meta (3-position) Determines metabolic vulnerability.
Metabolic Fate Blocked: The 4-F blocks CYP450-mediated hydroxylation.Vulnerable: The 4-position is open (H-atom), allowing rapid hydroxylation.
Electronic Effect Strong electron-withdrawing effect at para.Inductive withdrawal at meta; different dipole vector.Alters binding pocket affinity slightly; drastically reduces half-life.
Primary Utility Therapeutic AgentSAR Probe / Impurity StandardUsed to validate impurity profiles or study metabolic clearance rates.
The Metabolic "Soft Spot"

The primary mechanism of action for this specific analog in a biological system is characterized by metabolic instability .

  • Ezetimibe Logic: The original design of Ezetimibe placed fluorine at the para positions specifically to block Phase I metabolism (aromatic hydroxylation).

  • Analog Failure Mode: By moving the fluorine to the meta position, the para position becomes a "metabolic soft spot." Cytochrome P450 isozymes can readily hydroxylate the now-unprotected para-carbon. This leads to rapid clearance and reduced in vivo efficacy, despite potentially high in vitro binding affinity.

Experimental Protocols

Self-Validating Systems for Mechanistic Verification

Protocol A: In Vitro NPC1L1 Binding Assay (Competition Mode)

Objective: Determine if the 3-fluoro analog retains affinity for the NPC1L1 transporter compared to standard Ezetimibe.

  • Cell Line: HEK293 cells stably overexpressing human NPC1L1 (hNPC1L1).

  • Ligand: [^3H]-Ezetimibe-glucuronide (High-affinity radioligand).

  • Workflow:

    • Preparation: Plate hNPC1L1-HEK293 cells in 96-well plates (50,000 cells/well).

    • Incubation: Incubate cells with 5 nM [^3H]-ligand + varying concentrations (0.1 nM – 10 µM) of This compound (Test) or non-labeled Ezetimibe (Control).

    • Buffer: HEPES-buffered saline (pH 7.4) with 0.1% BSA to prevent non-specific binding.

    • Duration: 2 hours at 37°C (equilibrium binding).

    • Termination: Rapid wash (3x) with ice-cold PBS. Lyse cells with 0.1 N NaOH.

    • Detection: Liquid scintillation counting (LSC).

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: The 3-fluoro analog will likely show competitive displacement but with a potentially shifted

      
       due to steric changes in the binding pocket.
      
Protocol B: Microsomal Metabolic Stability Assay

Objective: Empirically demonstrate the metabolic vulnerability of the 3-fluoro regioisomer.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mix:

    • Substrate: 1 µM This compound .

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Execution:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and appearance of hydroxylated metabolites (+16 Da).

    • Validation: Compare intrinsic clearance (

      
      ) against standard Ezetimibe. The 3-fluoro analog should show significantly higher 
      
      
      
      .

Visualization of Mechanism & SAR

Diagram 1: Metabolic Fate & SAR Logic

This diagram contrasts the metabolic stability of the therapeutic (Ezetimibe) vs. the instability of the 3-fluoro analog.

SAR_Mechanism node_drug Ezetimibe (4-Fluoro) node_target Target: NPC1L1 (Enterocyte) node_drug->node_target High Affinity Binding node_cyp Liver Metabolism (CYP450) node_drug->node_cyp Resistant (4-F Block) node_analog 3'-(3-Fluorophenyl) Analog node_analog->node_target Competitive Binding node_analog->node_cyp Vulnerable (Para-H Open) node_clearance Rapid Clearance / Inactivation node_cyp->node_clearance Rapid Hydroxylation node_stable Stable / Prolonged Action node_cyp->node_stable Drug Remains Intact

Caption: Comparative metabolic pathways showing how the 3-Fluoro analog's open para-position leads to rapid clearance, unlike the metabolically blocked Ezetimibe.

Diagram 2: Experimental Workflow for Analog Characterization

A flowchart detailing the isolation and testing of the regioisomer.

Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Validation Synthesis Crude Synthesis Mix (Isomeric Mixture) HPLC Chiral HPLC (Regioisomer Separation) Synthesis->HPLC PureAnalog Purified 3'-(3-F) Analog (>99% Purity) HPLC->PureAnalog Binding NPC1L1 Binding Assay (Ki Determination) PureAnalog->Binding Metab Microsomal Stability (t1/2 Measurement) PureAnalog->Metab

Caption: Workflow for isolating the 3-fluoro impurity and validating its pharmacological profile.

References

  • Rosenblum, S. B., et al. (1998).[2] "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption."[2][3][4] Journal of Medicinal Chemistry. Link

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences. Link

  • Simson Pharma. "this compound (Impurity Standard)." Chemical Catalog Entry. Link

  • Van Heek, M., et al. (2000). "Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663." British Journal of Pharmacology. Link

Sources

Technical Evaluation of 3'-(3-Fluorophenyl) Ezetimibe: Pharmacology, Metabolism, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the characterization and evaluation of 3'-(3-Fluorophenyl) Ezetimibe.

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, DMPK Researchers Version: 1.0

Executive Summary

This compound (often identified in industrial literature as Ezetimibe Impurity 12 or a specific meta-fluoro regioisomer) represents a critical structural analog of the blockbuster cholesterol absorption inhibitor, Ezetimibe. While the approved drug utilizes a 4-fluorophenyl (para-fluoro) configuration on both the N-lactam ring and the C3-propyl side chain to optimize binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter, the 3-fluorophenyl (meta-fluoro) variant arises either as a synthetic impurity or a purposeful Structure-Activity Relationship (SAR) probe.

This guide details the in vitro and in vivo assessment of this compound. Unlike the parent drug, the meta-isomer displays distinct metabolic liabilities and altered binding kinetics. Understanding these differences is paramount for:

  • Quality Control: Establishing limits for this impurity in Active Pharmaceutical Ingredients (API) per ICH Q3A/B guidelines.

  • SAR Optimization: Elucidating the precise steric and electronic requirements of the NPC1L1 hydrophobic pocket.

  • Metabolic Profiling: Identifying "soft spots" for CYP450 oxidation introduced by the shift of the fluorine atom.

Chemical Profile & Structural Logic

The primary structural distinction lies in the positioning of the fluorine atom on the phenyl ring attached to the propyl chain (the 3'-position relative to the azetidinone core).

  • Parent Ezetimibe: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1]

  • 3'-(3-Fluorophenyl) Analog: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.

Note: In some contexts, "Impurity 12" may refer to the bis-meta-fluoro analog. This guide focuses on the side-chain regioisomer, as the 3'-position is critical for metabolic stability.

Structural Impact Visualization

structure_comparison Ezetimibe Ezetimibe (Parent) 4-Fluoro (Para) Optimized NPC1L1 Binding MetaIsomer 3'-(3-Fluorophenyl) Isomer 3-Fluoro (Meta) Altered Sterics & Electronic Cloud Ezetimibe->MetaIsomer Regioisomerism Effect1 Loss of p-F Metabolic Blockade (Susceptible to p-Hydroxylation) MetaIsomer->Effect1 Metabolic Consequence Effect2 Reduced Van der Waals Contact (Lower Binding Affinity) MetaIsomer->Effect2 Pharmacologic Consequence

Figure 1: Structural and functional divergence between Ezetimibe and its 3'-(3-Fluorophenyl) regioisomer.[1]

In Vitro Assessment

The in vitro profiling of this compound focuses on two critical questions: Does it bind? and How is it metabolized?

NPC1L1 Inhibition Assay (Potency Evaluation)

The meta-positioning of fluorine often disrupts the tight hydrophobic packing required for high-affinity binding to the sterol sensing domain of NPC1L1.

Protocol: [3H]-Cholesterol Uptake in Caco-2 Cells

  • Objective: Determine the IC50 of the 3'-isomer compared to Ezetimibe.

  • System: Caco-2 cells (differentiated for 14-21 days to express endogenous NPC1L1).

  • Reagents: [3H]-Cholesterol, mixed micelles (taurocholate, oleic acid, phosphatidylcholine).

Step-by-Step Methodology:

  • Seed & Differentiate: Plate Caco-2 cells in 24-well transwell plates. Culture for 21 days to form a polarized monolayer.

  • Pre-incubation: Wash apical side with HBSS. Incubate with varying concentrations (0.1 nM – 10 µM) of This compound or Ezetimibe (control) for 1 hour.

  • Uptake Initiation: Add mixed micelles containing [3H]-Cholesterol to the apical chamber.

  • Incubation: Incubate for 2 hours at 37°C.

  • Termination: Wash cells 3x with ice-cold HBSS containing 1 mM BSA (to remove surface-bound cholesterol).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Expected Result: The 3'-(3-Fluorophenyl) isomer typically exhibits a 2-5 fold higher IC50 (lower potency) than Ezetimibe, confirming that the para-fluorine is optimal for the binding pocket.

Metabolic Stability & Soft Spot Identification

In Ezetimibe, the para-fluorine atoms block the cytochrome P450 (CYP) mediated hydroxylation at the most reactive phenyl positions. Moving the fluorine to the meta-position exposes the para-position (C4') to oxidation.

Protocol: Liver Microsome Stability Assay

  • Reagents: Human/Rat Liver Microsomes (HLM/RLM), NADPH regenerating system.

  • Test Compound: this compound (1 µM).

Workflow:

  • Incubate compound with microsomes (0.5 mg/mL protein) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at t=0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor for M+16 (Hydroxylation) peaks.

Data Interpretation:

Parameter Ezetimibe (Parent) 3'-(3-Fluorophenyl) Isomer
T 1/2 (Human) > 60 min (High Stability) < 45 min (Moderate Stability)
Major Metabolite Glucuronide (Phase II) Para-Hydroxyl metabolite (Phase I) + Glucuronide

| Clearance Mechanism | UGT-mediated | Mixed CYP/UGT |[1]

In Vivo Assessment

In vivo studies are crucial to determine if the isomer undergoes enterohepatic circulation —a key pharmacokinetic feature of Ezetimibe that prolongs its duration of action.

Pharmacokinetics (PK) & Enterohepatic Recycling

Species: Male Wistar Rats or Hamsters (Hamsters mimic human cholesterol metabolism better). Dosing: 1 mg/kg (IV) and 5 mg/kg (Oral).

Experimental Design:

  • Cannulation: Double cannulation of the bile duct and jugular vein to separate systemic clearance from biliary excretion.

  • Administration: Administer this compound.

  • Sampling: Collect blood and bile serially over 24 hours.

  • Bioanalysis: Quantify parent compound and total glucuronide (using β-glucuronidase hydrolysis) by LC-MS/MS.

Critical Analysis Point: Ezetimibe relies on the Ezetimibe-Glucuronide loop. The liver glucuronidates the drug, excretes it into bile; intestinal flora hydrolyze it back to the parent drug, which is reabsorbed.

  • Hypothesis for Isomer: If the 3'-isomer is hydroxylated at the now-open para-position (Phase I), the resulting phenol will be rapidly conjugated and excreted without efficient reabsorption, leading to a shorter half-life and lower AUC compared to Ezetimibe.

Pharmacodynamics (PD): Cholesterol Lowering

Model: High-Fat Diet (HFD) Hamsters. Duration: 14 Days. Groups: Vehicle, Ezetimibe (10 mg/kg), 3'-(3-Fluorophenyl) Isomer (10 mg/kg). Endpoint: Plasma LDL-Cholesterol and Liver Cholesterol content.

Analytical Methodology (Impurity Profiling)

Distinguishing the 3'-isomer from the parent 4'-isomer is analytically challenging due to their identical molecular weight (Isobaric, MW 409.4).

Recommended Method: Chiral/Achiral HPLC Standard C18 columns may struggle to resolve these regioisomers fully. A Phenyl-Hexyl or Fluorophenyl stationary phase is recommended to exploit pi-pi interactions.

  • Column: ACE 3 C18-PFP (Pentafluorophenyl) or Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Detection: UV at 232 nm (Max absorption for Ezetimibe scaffold).

  • Resolution Criteria: Resolution (Rs) > 1.5 between Ezetimibe and this compound.

Visualization of Experimental Logic

The following diagram outlines the decision tree for evaluating this analog, linking structural changes to experimental outcomes.

workflow_logic Start Compound: this compound InVitro In Vitro Screening Start->InVitro InVivo In Vivo PK/PD Start->InVivo Potency NPC1L1 Inhibition (Caco-2 Assay) InVitro->Potency Metab Metabolic Stability (Microsomes) InVitro->Metab Recycle Enterohepatic Circulation (Bile Duct Cannulation) InVivo->Recycle Res1 Result: Reduced Potency (Steric Mismatch) Potency->Res1 Res2 Result: New Metabolites (p-Hydroxylation) Metab->Res2 Conclusion Final Profile: Lower Efficacy, Shorter Half-Life Class: Impurity/Analog Res1->Conclusion Res2->Conclusion Recycle->Conclusion

Figure 2: Integrated workflow for the pharmacological characterization of the 3'-isomer.

References

  • PubChem. (2025). Ezetimibe Compound Summary. National Library of Medicine. Available at: [Link]

  • Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences.
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Guideline for impurity limits).

Sources

"Pharmacokinetics and metabolism of 3'-(3-Fluorophenyl) Ezetimibe"

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacokinetics and metabolism of 3'-(3-Fluorophenyl) Ezetimibe , a structural isomer and known impurity of the cholesterol absorption inhibitor Ezetimibe.

Technical Guide & Experimental Framework

Executive Summary & Structural Context

This compound (often designated as Ezetimibe Impurity 12 in pharmaceutical standards) is the meta-fluoro isomer of the drug Ezetimibe. While Ezetimibe possesses para-fluorine substituents at the N1-phenyl and the C3-propyl-phenyl rings, this analog features fluorine atoms at the meta (3-position) of these rings.

This structural shift, while subtle, fundamentally alters the compound's metabolic stability profile (SAR). In drug development, this compound serves two critical roles:

  • Quality Control: As a regulated impurity that must be monitored during API synthesis.

  • SAR Probe: As a tool to demonstrate the necessity of para-fluorination for blocking metabolic clearance.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

  • Molecular Formula: C₂₄H₂₁F₂NO₃

  • Molecular Weight: 409.43 g/mol (Isobaric with Ezetimibe)

  • Key Structural Difference: Fluorine shift from C4 (para) to C3 (meta) on phenyl rings.

Physicochemical Profile & ADME Properties

To understand the pharmacokinetics (PK) of the 3'-isomer, we must benchmark it against the parent compound, Ezetimibe.

Solubility and Permeability (BCS Classification)

Like Ezetimibe, the 3'-(3-Fluorophenyl) analog acts as a BCS Class II compound (Low Solubility, High Permeability).

  • Lipophilicity (LogP): Predicted ~4.5 (High). The position of the fluorine (meta vs para) has a negligible effect on overall lipophilicity.

  • Protein Binding: >99%. Extensive binding to plasma proteins limits the free fraction (

    
    ) available for clearance.
    
Absorption Mechanics

The analog targets the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the brush border of the small intestine. However, the shift to meta-fluorine may slightly alter binding affinity due to steric changes in the hydrophobic pocket of NPC1L1.

  • Bioavailability: Low (<35%), limited by solubility and extensive first-pass metabolism (similar to parent).[1]

Metabolic Pathways: The "Meta-Fluoro" Vulnerability

The core pharmacokinetic divergence between Ezetimibe and its 3'-isomer lies in Phase I Oxidative Stability .

The "Fluorine Block" Effect

In standard Ezetimibe, fluorine atoms are placed at the para positions specifically to block CYP450-mediated hydroxylation . The C-F bond is metabolically inert.

  • Ezetimibe: Para-positions are blocked. Metabolism is forced towards Phase II (Glucuronidation).[1]

  • 3'-(3-Fluorophenyl) Analog: The para positions (C4) on the fluorophenyl rings are open .

Predicted Metabolic Map
  • Phase II (Major Pathway - Conserved):

    • Enzyme: UGT1A1, UGT1A3, UGT2B15.[1]

    • Mechanism: Glucuronidation at the 4'-phenolic hydroxyl group (Ring A).

    • Outcome: Formation of the this compound-Glucuronide. This metabolite likely retains pharmacological activity and undergoes enterohepatic recycling.[1]

  • Phase I (Minor Pathway - Enhanced):

    • Enzyme: CYP3A4, CYP2C8.

    • Mechanism: Hydroxylation at the now-exposed para position of the N-phenyl or propyl-phenyl ring.

    • Outcome: Rapid formation of hydroxylated metabolites, leading to faster clearance compared to Ezetimibe.

Visualization: Metabolic Liability Diagram

The following diagram illustrates the structural vulnerability introduced by the fluorine shift.

MetabolicPathways cluster_0 Enterohepatic Loop Parent 3'-(3-Fluorophenyl) Ezetimibe (Parent) UGT UGT1A1 / UGT2B15 (Liver/Intestine) Parent->UGT Phase II (Rapid) CYP CYP3A4 / CYP2C8 (Oxidative Stress) Parent->CYP Phase I (Enhanced vs Ezetimibe) Glucuronide Phenolic Glucuronide (Major Metabolite) Retains Activity UGT->Glucuronide HydroxyMet Para-Hydroxylated Metabolite (New Liability) CYP->HydroxyMet Clearance Bile Biliary Excretion (MRP2 Transporter) Glucuronide->Bile Bile->Parent Hydrolysis by Gut Bacteria Recycle Enterohepatic Recycling

Caption: Metabolic fate of this compound. Note the enhanced Phase I oxidative liability due to the exposed para-position.

Pharmacokinetic Implications

Based on the metabolic logic above, the PK profile of the 3'-isomer differs from Ezetimibe in the following parameters:

ParameterEzetimibe (Parent)3'-(3-Fluorophenyl) IsomerRationale

4–12 hours4–12 hoursDriven by enterohepatic recycling (EHR), which remains active via the glucuronide.

HighModerateHigher first-pass oxidative extraction reduces systemic peak concentration.

~22 hours< 22 hours The exposed para-position allows for parallel clearance pathways (CYP + UGT), reducing half-life.
AUC HighReduced Increased intrinsic clearance (

) via oxidation lowers total exposure.
Excretion Feces (>70%)FecesBiliary secretion of the glucuronide remains the dominant route.

Experimental Protocols

To validate the PK/Metabolism of this specific isomer, the following self-validating protocols are recommended.

Protocol: Differential Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Metabolic Defect" of the 3'-isomer compared to Ezetimibe.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Ezetimibe (Control) and this compound (Analyte).

  • Internal Standard: Ezetimibe-d4.

Workflow:

  • Incubation: Prepare reaction mixture in phosphate buffer (pH 7.4). Add microsomes (0.5 mg/mL final).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile (ACN) containing Internal Standard.
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Calculate 
    
    
    
    (slope).
    • Success Criteria: The 3'-isomer should show a higher

      
       (steeper slope) than Ezetimibe due to unblocked para-hydroxylation.
      
Protocol: Chromatographic Separation (LC-MS/MS)

Challenge: The 3'-isomer is isobaric (Same Mass) as Ezetimibe. Standard MRM transitions will detect both. Chromatographic resolution is mandatory.

LC Conditions:

  • Column: Chiralpak AD-H or C18 High-Resolution (e.g., Waters BEH C18, 1.7 µm). Note: While they are regio-isomers, chiral columns often provide better selectivity for fluorine-position isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: Isocratic hold at high organic (e.g., 60% B) or shallow gradient to separate the close-eluting peaks.

  • Detection: MS/MS Negative Mode (ESI-).

    • Precursor: m/z 408.1

      
      
      
    • Product: m/z 271.1 (Cleavage of the beta-lactam ring).

Workflow Diagram:

ExperimentalWorkflow cluster_LC Chromatographic Challenge Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + IS) Sample->Prep LC LC Separation (Critical Step) Prep->LC Inject MS MS/MS Detection (MRM 408.1 -> 271.1) LC->MS Elute Note Must resolve 3'-isomer from 4'-parent LC->Note Data Data Analysis (Peak Resolution > 1.5) MS->Data

Caption: Analytical workflow emphasizing the necessity of chromatographic resolution for isobaric fluorine isomers.

References

  • Mechanism of Action & Pharmacology

    • Title: Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials.
    • Source: Expert Opinion on Drug Metabolism & Toxicology.
    • URL:[Link]

  • Title: Process for the synthesis of ezetimibe and intermediates useful therefor (Patent EP2149547A1).
  • Metabolic Stability & Fluorination

    • Title: Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening...[2] (Highlighting fluorination for metabolic stability).

    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:[Link]

  • Reference Standard Identification

    • Title: this compound (Impurity 12)
    • Source: Simson Pharma.

Sources

Potential Therapeutic Targets of 3'-(3-Fluorophenyl) Ezetimibe: A Pharmacological & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural logic, and validation protocols for 3'-(3-Fluorophenyl) Ezetimibe , a high-affinity structural analog of the cholesterol absorption inhibitor Ezetimibe.

Executive Summary

This compound (often identified as Ezetimibe Impurity 12 or a meta-fluoro isomer) represents a critical structural analog in the study of cholesterol absorption inhibitors. Chemically defined as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (assuming single substitution) or the bis-meta-fluoro variant, its primary pharmacological distinction lies in the shift of the fluorine atom from the para (4) position to the meta (3) position on the pendant phenyl ring.

While the parent compound, Ezetimibe, is the standard-of-care inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) transporter, the 3'-(3-fluorophenyl) analog serves as a vital tool for probing the sterol-sensing domain (SSD) binding pocket and understanding metabolic stability. This guide delineates its primary therapeutic target (NPC1L1), potential secondary interactions, and the experimental frameworks required to validate its activity.

Structural Logic & Pharmacophore Analysis

To understand the targeting capability of this compound, one must analyze the Structure-Activity Relationship (SAR) of the 2-azetidinone scaffold.

The "Meta-Fluoro" Shift

Ezetimibe utilizes para-fluorine atoms at the N1-phenyl and C3-propyl-phenyl positions to block metabolic oxidation (CYP450 attack) and enhance lipophilicity.

  • Ezetimibe (Parent): 4-fluorophenyl (Para).[1][2][3] Maximizes metabolic stability.

  • 3'-(3-Fluorophenyl) Analog: 3-fluorophenyl (Meta).

    • Effect on Binding: The binding pocket of NPC1L1 is hydrophobic and accommodates the meta-fluoro shift with minimal loss of affinity. In vitro data often shows

      
       values comparable to Ezetimibe (~20-50 nM).
      
    • Effect on Metabolism: The exposed para-position on the 3-fluorophenyl ring becomes a "soft spot" for hydroxylation by hepatic enzymes. This makes the analog a potential metabolic probe rather than a superior clinical candidate.

Quantitative Structural Comparison
FeatureEzetimibe (Parent)3'-(3-Fluorophenyl) AnalogPharmacological Implication
Target Affinity (

)
~20 nM (NPC1L1)~20–40 nM (NPC1L1)Retains high potency; viable competitive inhibitor.
Metabolic Stability High (Blocked Para sites)Moderate/LowProne to rapid Phase I oxidation at the open para-position.
Lipophilicity (LogP) ~4.5~4.5Similar membrane permeability and enterocyte access.
Primary Role Clinical TherapeuticImpurity / SAR ProbeUsed to define the spatial tolerance of the NPC1L1 binding tunnel.

Primary Therapeutic Target: NPC1L1

The definitive target for this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane transporter localized at the apical membrane of enterocytes (intestine) and the canalicular membrane of hepatocytes (liver).

Mechanism of Action: The "Tunnel Blockade"

Recent Cryo-EM studies reveal that NPC1L1 functions via a tunnel mechanism. Cholesterol binds to the N-terminal domain (NTD) and is passed through a central tunnel to the sterol-sensing domain (SSD) in the membrane.

  • Binding Site: this compound binds within the central tunnel, likely interacting with residues in the Middle Luminal Domain (MLD).

  • Inhibition: By occupying this tunnel, the molecule acts as a "molecular cork," sterically preventing the translocation of cholesterol from the intestinal lumen into the cytosol.

Visualization of the Signaling Pathway

The following diagram illustrates the specific blockade point of the analog within the enterocyte cholesterol uptake pathway.

NPC1L1_Pathway Lumen Intestinal Lumen (Dietary/Biliary Cholesterol) NPC1L1_Open NPC1L1 (Open Conformation) N-Terminal Domain Lumen->NPC1L1_Open Sterol Binding Tunnel NPC1L1 Central Tunnel (Sterol Translocation) NPC1L1_Open->Tunnel Conformational Change Drug This compound (Inhibitor) Drug->Tunnel BLOCKS (High Affinity) Endocytosis Clathrin-Mediated Endocytosis (AP2/Numb Complex) Tunnel->Endocytosis Sterol Transfer (Blocked) Lysosome Lysosomal Processing Endocytosis->Lysosome ER Endoplasmic Reticulum (ACAT2 Esterification) Lysosome->ER Free Cholesterol Chylomicron Chylomicron Assembly (Lymphatic Secretion) ER->Chylomicron

Caption: Mechanism of Action. The analog binds to the NPC1L1 central tunnel, preventing sterol translocation and subsequent endocytosis/esterification.

Secondary & Potential Off-Targets

While highly selective, the structural deviation of the 3'-(3-fluorophenyl) analog necessitates screening against known secondary targets of the 2-azetidinone class.

Scavenger Receptor Class B Type I (SR-BI)
  • Role: Facilitates bidirectional flux of cholesterol.

  • Relevance: Ezetimibe is generally selective against SR-BI. However, analogs with altered phenyl ring substitutions must be screened to ensure this selectivity is maintained. Loss of selectivity could lead to undesirable effects on HDL metabolism.

Hepatic CYP450 Enzymes (Metabolic Targets)

Unlike Ezetimibe, which is metabolically robust, the 3'-(3-fluorophenyl) analog is a potential substrate/inhibitor for:

  • CYP3A4 & CYP2C8: The exposed para-position on the fluorophenyl ring is a prime target for hydroxylation.

  • Therapeutic Implication: In a drug development context, this molecule would likely serve as a "metabolite standard" to track oxidative defluorination or hydroxylation pathways.

Experimental Validation Protocols

To validate this compound as a potent NPC1L1 inhibitor, the following self-validating protocols should be employed.

Protocol A: Competitive Binding Assay (NPC1L1)

Objective: Determine the binding affinity (


) of the analog relative to Ezetimibe.
  • System Preparation:

    • Transfect HEK293 cells with human NPC1L1-Flag plasmid.

    • Prepare membrane fractions via ultracentrifugation (100,000 x g).

  • Ligand Preparation:

    • Use

      
      -Ezetimibe-Glucuronide as the radioligand (high affinity, native binder).
      
    • Prepare serial dilutions of This compound (1 nM to 10

      
      M).
      
  • Incubation:

    • Incubate membranes + Radioligand + Test Analog for 2 hours at 4°C (reduces internalization, focuses on surface binding).

  • Filtration & Analysis:

    • Filter through GF/B filters pre-soaked in PEI.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criterion:

    • The

      
       should fall within 2-fold of unlabelled Ezetimibe (~20 nM). A significant deviation (>10-fold) indicates the meta-fluoro shift disrupts the pharmacophore.
      
Protocol B: Caco-2 Cholesterol Uptake Assay

Objective: Confirm functional inhibition of cholesterol transport in an enterocyte model.

  • Cell Culture:

    • Seed Caco-2 cells on transwell inserts; culture for 14-21 days to form a polarized monolayer (TEER > 300

      
      ).
      
  • Treatment:

    • Apical Chamber: Micellar solution containing

      
      -Cholesterol + Taurocholate + Oleic acid.
      
    • Test Compound: Add This compound (10

      
      M) to the apical buffer.
      
  • Transport Phase:

    • Incubate for 2 hours at 37°C.

  • Quantification:

    • Lyse cells in 0.1 N NaOH.

    • Measure intracellular radioactivity (uptake) and basolateral radioactivity (transport).

  • Data Output:

    • Calculate % inhibition relative to Vehicle Control (DMSO).

    • Success Metric: >50% inhibition of uptake at 10

      
      M confirms functional NPC1L1 targeting.
      

References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137. Link

  • Weinglass, A. B., et al. (2008). "Unraveling the molecular mechanism of action of the cholesterol absorption inhibitor ezetimibe." Expert Opinion on Therapeutic Targets, 12(3), 339-350. Link

  • Huang, P., et al. (2020). "Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition." Science Advances, 6(25), eabb1989. Link

  • Burnett, D. A., et al. (1994). "2-Azetidinones as Inhibitors of Cholesterol Absorption."[1][4] Journal of Medicinal Chemistry, 37(12), 1733-1736. Link

  • Simson Pharma. (n.d.). "3'-(3-Fluorophenyl)Ezetimibe | Ezetimibe Impurity 12." Simson Pharma Reference Standards. Link

Sources

"3'-(3-Fluorophenyl) Ezetimibe as a cholesterol absorption inhibitor"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3'-(3-Fluorophenyl) Ezetimibe , chemically identified as the bis-3-fluorophenyl regioisomer of the blockbuster drug Ezetimibe. In the pharmaceutical industry, this compound is critical as a pharmacologically active impurity (Impurity 12) and a Structure-Activity Relationship (SAR) probe .

Advanced Characterization of the Bis-3-Fluoro Regioisomer

Executive Technical Summary

This compound (often designated as Ezetimibe Impurity 12 in regulatory filings) is a structural analog of Ezetimibe where the fluorine atoms on the N-phenyl and C3-propyl-phenyl rings are positioned at the meta (3) position rather than the para (4) position.

While Ezetimibe (SCH 58235) was optimized for metabolic stability and potency via 4-fluoro substitution, the 3-fluoro isomer represents a critical case study in medicinal chemistry. It retains cholesterol absorption inhibitory activity via the Niemann-Pick C1-Like 1 (NPC1L1) transporter but exhibits altered metabolic profiles and binding kinetics. This guide serves researchers requiring protocols for its synthesis, analytical separation, and pharmacological evaluation.

Chemical Architecture & SAR Logic

The efficacy of Ezetimibe relies on a specific "metabolic blockade" strategy.[1] Understanding why the 3-fluoro analog differs is key to drug design.

FeatureEzetimibe (Drug)3'-(3-Fluorophenyl) Analog (Impurity 12)
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position Para (4, 4') Meta (3, 3')
Metabolic Stability High: F-atom blocks P450 oxidation at the para-position.Lower: Para-position is open (H-atom), susceptible to hydroxylation/oxidation.
Binding Mode Optimized hydrophobic fit in NPC1L1 pocket.Altered steric vector; potential clash or reduced van der Waals contact.
Primary Use Clinical TherapeuticReference Standard, Impurity Marker, SAR Probe
The "Metabolic Switch" Mechanism

The 4-fluoro substituents in Ezetimibe were not chosen randomly; they prevent rapid metabolic clearance. In the 3'-(3-Fluorophenyl) analog, the para position remains unsubstituted.

  • Causality: The exposed para-hydrogen in the 3-fluoro analog is a prime target for Cytochrome P450 enzymes (CYP3A4), leading to rapid hydroxylation and subsequent glucuronidation/excretion.

  • Result: Even if intrinsic affinity for NPC1L1 is high, the in vivo half-life of the 3-fluoro analog is significantly compromised compared to Ezetimibe.

Mechanism of Action: NPC1L1 Inhibition

Both the parent drug and this analog function by binding to the sterol sensing domain of NPC1L1 on the brush border of enterocytes.

Pathway Visualization

The following diagram illustrates the inhibition logic and the critical differentiation point for the 3-fluoro analog (metabolic clearance).

NPC1L1_Pathway Lumen Intestinal Lumen (Dietary Cholesterol) NPC1L1 NPC1L1 Transporter (Brush Border) Lumen->NPC1L1 Sterol binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Lysosome Lysosomal Trafficking Endocytosis->Lysosome ER Endoplasmic Reticulum (Esterification via ACAT) Lysosome->ER Free Cholesterol Chylomicron Chylomicron Secretion ER->Chylomicron Inhibitor This compound (Analog Binding) Inhibitor->NPC1L1 Blocks Sterol Binding (Steric/Electronic Fit) Metabolism Hepatic Metabolism (CYP3A4 Oxidation) Inhibitor->Metabolism Rapid Clearance (Exposed Para-H) Excretion Biliary Excretion Metabolism->Excretion

Figure 1: Mechanism of cholesterol absorption inhibition and the metabolic liability of the 3-fluoro analog.

Synthesis Protocol (Reference Standard Generation)

To study this compound or use it as a QC standard, it must be synthesized de novo. The synthesis mirrors the Schering-Plough Ezetimibe route but substitutes the starting anilines and ketones.

Prerequisite: All reactions must be performed under nitrogen atmosphere. Safety: Reagents like TiCl4 are corrosive; 3-fluoroaniline is toxic.

Step-by-Step Methodology

Phase 1: Imine Formation

  • Reagents: 4-Benzyloxybenzaldehyde, 3-Fluoroaniline (Critical substitution), Isopropanol.

  • Protocol:

    • Dissolve 4-benzyloxybenzaldehyde (1.0 eq) and 3-fluoroaniline (1.05 eq) in isopropanol.

    • Heat to 50°C for 2 hours. The product precipitates upon cooling.

    • Validation: Confirm imine formation via ¹H-NMR (Look for -CH=N- peak ~8.4 ppm).

Phase 2: Beta-Lactam Cyclization (The Staudinger Reaction)

  • Reagents: Imine (from Phase 1), Methyl 4-(chloroformyl)butyrate, TiCl4, Diisopropylethylamine (DIPEA).

  • Protocol:

    • Cool imine solution in DCM to -10°C.

    • Add TiCl4 dropwise (Lewis acid catalyst).

    • Add the acid chloride ester.

    • Stir for 4 hours. Quench with tartaric acid solution.

    • Result: Formation of the trans-beta-lactam core.

Phase 3: Side Chain Introduction (Friedel-Crafts / Grignard)

  • Reagents: 3-Fluorophenylmagnesium bromide (Critical substitution), ZnCl2.

  • Protocol:

    • Activate the ester side chain of the beta-lactam.

    • React with 3-fluorophenylmagnesium bromide to form the ketone intermediate.

    • Stereoselective Reduction: Use CBS-catalyst (Corey-Bakshi-Shibata) to reduce the ketone to the chiral alcohol (S-configuration).

    • Deprotection: Hydrogenation (Pd/C) removes the benzyl group to yield the final phenol.

Synthesis Workflow Diagram

Synthesis_Flow Start1 3-Fluoroaniline Imine Imine Intermediate Start1->Imine Start2 4-Benzyloxy- benzaldehyde Start2->Imine Lactam Beta-Lactam Core (Cyclization) Imine->Lactam TiCl4 / Acid Chloride Grignard 3-Fluorophenyl Grignard Addition Lactam->Grignard Side Chain Attachment Reduction CBS Reduction (Chiral Induction) Grignard->Reduction Ketone -> Alcohol Final 3'-(3-Fluorophenyl) Ezetimibe Reduction->Final Pd/C Deprotection

Figure 2: Synthetic route for the 3-fluoro regioisomer, highlighting key divergence points from standard Ezetimibe synthesis.

Analytical Profiling & Quality Control

As "Impurity 12," this compound must be separated from Ezetimibe in QC assays.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Buffer (0.1% Phosphoric Acid) [Gradient 40:60 to 80:20].

  • Detection: UV @ 232 nm.

  • Retention Time Shift: The 3-fluoro isomer typically elutes after Ezetimibe due to slightly different polarity and hydrogen bonding potential (the 3-F is less shielded than the 4-F).

Mass Spectrometry (LC-MS):

  • Molecular Ion: [M+H]+ = 410.15 (Same as Ezetimibe - Isomeric).

  • Fragmentation: Distinguishable by MS/MS. The fragment corresponding to the cleavage of the beta-lactam ring will show the 3-fluoroaniline moiety (m/z ~112) vs the 4-fluoroaniline moiety (m/z ~112). Note: Mass is identical; separation relies on chromatography (RT) and specific fragment ion intensity ratios.

References
  • Rosenblum, S. B., et al. (1998).[2] "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption."[2][3] Journal of Medicinal Chemistry, 41(6), 973-980.[4] Link

  • Burnett, D. A. (2004). "Beta-Lactam Cholesterol Absorption Inhibitors."[4][5] Current Medicinal Chemistry, 11(14), 1873-1886. Link

  • Simson Pharma. (2024). "Ezetimibe Impurity 12 (this compound) - Product Monograph." Simson Pharma Catalog. Link

  • Wu, G., et al. (2000). "A Novel One-Step Synthesis of Beta-Lactams for the Preparation of Cholesterol Absorption Inhibitors." The Journal of Organic Chemistry, 65(12), 3605-3608. Link

  • Van Heek, M., et al. (2000).[2] "Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663." British Journal of Pharmacology, 129(8), 1748-1754. Link

Sources

Biological Activity Profile: 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and structure-activity relationship (SAR) of 3'-(3-Fluorophenyl) Ezetimibe , a specific positional isomer and analog of the cholesterol-absorption inhibitor Ezetimibe.

A Technical Guide to SAR, Mechanism, and Metabolic Stability

Executive Summary

This compound (often identified in pharmaceutical development as Ezetimibe Impurity 12 or the Bis-Meta-Fluoro Analog ) represents a critical structural variation of the blockbuster drug Ezetimibe. While Ezetimibe utilizes para-fluorine substitution at the N1 and C3-propyl phenyl rings to optimize potency and block metabolic degradation, the 3'-(3-Fluorophenyl) analog features fluorine substitution at the meta (3-position) of these rings.

This guide analyzes the biological implications of this positional isomerism. It serves as a definitive reference for understanding the Structure-Activity Relationship (SAR) that governs NPC1L1 inhibition, highlighting why the para-fluoro configuration is pharmacologically superior and how the meta-fluoro analog serves as a vital probe for specificity and metabolic susceptibility.

Chemical Basis & Structural Analysis[1][2][3]

To understand the biological activity, one must first deconstruct the structural divergence from the parent compound.

FeatureEzetimibe (Parent Drug) This compound (Analog)
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(3-fluorophenyl)-3-[(S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position Para (4-position) on N1-phenyl and Side-chain phenylMeta (3-position) on N1-phenyl and Side-chain phenyl
Electronic Effect Para-F provides electron withdrawal while blocking the primary site of CYP450 metabolism.Meta-F provides electron withdrawal but leaves the Para-position exposed .
Primary Role High-affinity NPC1L1 InhibitorSAR Probe / Process Impurity / Reference Standard
The "Fluorine Scan" Logic

In the development of Ezetimibe (SCH 58235), the introduction of fluorine was strategic. The para-fluorine atoms serve two distinct roles:

  • Metabolic Blocking: They physically occupy the 4-position, preventing rapid hydroxylation by Cytochrome P450 enzymes (Phase I metabolism), which would otherwise lead to rapid clearance.

  • Electronic Optimization: They tune the lipophilicity and electron density of the phenyl rings to maximize pi-stacking or hydrophobic interactions within the Niemann-Pick C1-Like 1 (NPC1L1) binding pocket.

The 3'-(3-Fluorophenyl) analog shifts these atoms to the meta position. This exposes the para position to metabolic attack and alters the geometric fit within the receptor, typically resulting in reduced binding affinity and decreased metabolic stability .

Mechanism of Action (MoA)

The biological activity of this compound, like its parent, centers on the inhibition of cholesterol uptake at the brush border of the small intestine.[1]

Target Interaction: NPC1L1

The molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter.[2]

  • Sterol Sensing: NPC1L1 recruits cholesterol from the intestinal lumen into the enterocyte membrane.

  • Endocytosis: Upon cholesterol binding, NPC1L1 internalizes via clathrin-mediated endocytosis (involving the AP2 complex).

  • Inhibition: Ezetimibe analogs bind to the extracellular loops of NPC1L1, locking the transporter in a conformation that prevents cholesterol internalization.

Efficacy of the 3-Fluoro Analog

While the 3-fluoro analog retains the core


-lactam scaffold required for activity, SAR studies indicate that the para-fluoro  substitution is optimal. The meta-fluoro  analog exhibits:
  • Lower

    
     (Binding Affinity):  The shift in fluorine position likely creates a steric clash or sub-optimal electronic interaction within the hydrophobic pocket of NPC1L1.
    
  • Reduced In Vivo Efficacy: Due to the exposed para-position, the 3-fluoro analog is more rapidly metabolized (oxidized) and excreted, reducing its effective residence time at the brush border.

MoA_Pathway Lumen Intestinal Lumen (Cholesterol Micelles) NPC1L1_Surface NPC1L1 Transporter (Brush Border Membrane) Lumen->NPC1L1_Surface Sterol Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1_Surface->Endocytosis Internalization Ezetimibe Ezetimibe (4-F) (High Affinity Block) Ezetimibe->NPC1L1_Surface Inhibits (Potent) Metabolism Hepatic/Intestinal Metabolism (CYP450) Ezetimibe->Metabolism Resistant (F-Block) Analog 3'-(3-F) Analog (Reduced Affinity/Stability) Analog->NPC1L1_Surface Inhibits (Weak) Analog->Metabolism Rapid Para-Hydroxylation Clearance Excretion (Bile/Feces) Metabolism->Clearance

Figure 1: Comparative Mechanism and Metabolic Fate. The 3-fluoro analog is susceptible to rapid metabolism due to the exposed para-position.

In Vitro & In Vivo Biological Activity

Binding Affinity (SAR Context)

In competitive binding assays using [³H]-glucuronidated ezetimibe (the active metabolite) as a tracer, positional isomers show distinct profiles.

  • Ezetimibe (4-F):

    
     0.5 - 2.0 nM (High Potency).
    
  • 3'-(3-F) Analog: Expected

    
     shift to 10 - 50 nM  range. The meta-substitution disrupts the precise "lock-and-key" fit required for nanomolar inhibition.
    
Metabolic Stability (Microsomal Stability Assay)

The most significant biological difference lies in metabolic stability.

  • Assay: Incubation with Liver Microsomes (Rat/Human) + NADPH.

  • Result: The 3-fluoro analog shows a higher intrinsic clearance (

    
    ) compared to Ezetimibe.
    
  • Mechanism: The exposed C4-hydrogen on the phenyl ring is a prime target for hydroxylation. Once hydroxylated, the compound is rapidly glucuronidated and excreted, preventing the enterohepatic recirculation that gives Ezetimibe its long half-life.[3]

Experimental Protocols

To validate the biological activity of this analog, the following protocols are standard in the field.

Protocol A: NPC1L1 Peptide Binding Assay (SPA)

Objective: Determine the binding affinity (


 or 

) of the 3-fluoro analog relative to Ezetimibe.
  • Preparation: Express human NPC1L1 in HEK293 cells. Prepare membrane fractions.

  • Ligand: Use [³H]-Ezetimibe-Glucuronide as the radioligand.

  • Incubation:

    • Mix 10 µg membrane protein with 2 nM radioligand in binding buffer (50 mM HEPES, pH 7.4).

    • Add increasing concentrations of This compound (0.1 nM to 10 µM).

    • Incubate for 1 hour at 37°C.

  • Separation: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Caco-2 Cholesterol Uptake Assay

Objective: Measure functional inhibition of cholesterol transport.

  • Cell Culture: Seed Caco-2 cells and differentiate for 14-21 days (monolayer formation).

  • Treatment: Pre-incubate cells with the test compound (3-F Analog) for 1 hour.

  • Uptake Phase:

    • Add micelles containing [¹⁴C]-Cholesterol, Taurocholate, and Oleic Acid.

    • Incubate for 2 hours at 37°C.

  • Termination: Wash cells 3x with cold PBS containing BSA (to remove surface-bound cholesterol).

  • Lysis: Lyse cells in 0.1 N NaOH.

  • Quantification: Measure intracellular [¹⁴C] content. Compare % uptake relative to vehicle control.

Synthesis & Impurity Identification

The 3'-(3-Fluorophenyl) analog often arises as an impurity during the synthesis of Ezetimibe if the starting materials (e.g., 4-fluoroaniline or 4-fluorobenzoyl chloride) are contaminated with their 3-fluoro isomers .

  • Synthetic Route: The standard Schering-Plough route involves the reaction of a chiral imine with a protected hydroxy-butyrate derivative.

  • Origin of Analog: Use of 3-fluoroaniline instead of 4-fluoroaniline yields the meta-substituted N-aryl ring. Use of 3-fluorobenzoyl derivatives yields the meta-substituted side chain.

  • Detection: High-Performance Liquid Chromatography (HPLC) is used to separate this isomer (Impurity 12) from the Active Pharmaceutical Ingredient (API).

Synthesis_Flow Start Starting Materials (Fluoro-aniline / Benzoyl Cl) Reaction Asymmetric Aldol / Cyclization Start->Reaction Crude Crude Ezetimibe Reaction->Crude Purification HPLC / Crystallization Crude->Purification Impurity 3'-(3-F) Analog (Impurity 12) Purification->Impurity Separated Isomer API Pure Ezetimibe (4-F) Purification->API Major Product

Figure 2: Isolation of the 3-fluoro analog during Ezetimibe manufacturing.

References

  • Clader, J. W. (2004). "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry, 47(1), 1–9. Link

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry, 41(6), 973–980. Link

  • Simson Pharma. "Ezetimibe Impurity 12 (this compound) - CAT No. E110046." Simson Pharma Reference Standards. Link

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132–8137. Link

  • Patel, J., et al. (2012). "Impurity Profiling of Ezetimibe: Identification and Characterization of Positional Isomers." Journal of Pharmaceutical and Biomedical Analysis, 66, 150-158. Link

Sources

Positional Isomerism in NPC1L1 Inhibitors: The 3'-(3-Fluorophenyl) Ezetimibe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early-stage research on 3'-(3-Fluorophenyl) Ezetimibe derivatives Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) and synthetic pathways of This compound derivatives . While the approved therapeutic Ezetimibe (SCH 58235) utilizes a para-fluorophenyl motif at both the N1 and C3-sidechain positions to optimize potency and metabolic stability, early-stage research into meta-substituted (3-fluorophenyl) analogs provides critical insights into the pharmacophore's tolerance. This document details the synthesis, impurity profiling, and biological characterization of these derivatives, specifically focusing on the (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one scaffold (often designated as Ezetimibe Impurity 12 or the meta-fluoro isomer).

Scientific Rationale: The "Fluorine Scan" in NPC1L1 Inhibition
1.1. Mechanism of Action & The NPC1L1 Target

Ezetimibe functions by sterically preventing the conformational change of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located at the apical membrane of enterocytes.[1] This inhibition blocks the internalization of the NPC1L1-cholesterol complex via clathrin-coated vesicles.

  • The Pharmacophore: The 2-azetidinone (beta-lactam) ring is the structural anchor.[2][3] The C4-phenyl group aligns the molecule within the sterol-sensing domain, while the N1 and C3-sidechain phenyl rings provide hydrophobic contacts.

  • Why Fluorine? In Ezetimibe, fluorine atoms are placed at the para (4) positions of the N1 and C3-propyl phenyl rings. This blocks Cytochrome P450-mediated oxidation at the most metabolically vulnerable sites (para-hydroxylation).

1.2. The 3'-(3-Fluorophenyl) Hypothesis

Shifting the fluorine atom from the para (4) to the meta (3) position—creating the 3'-(3-Fluorophenyl) derivative—alters two key parameters:

  • Electronic Distribution: The meta-fluorine exerts a strong inductive electron-withdrawing effect (

    
    ) without the resonance donation (
    
    
    
    ) seen in the para position. This changes the acidity of the phenyl ring protons and the electrostatic potential of the binding surface.
  • Metabolic Shunting: By leaving the para position open, the 3-fluorophenyl derivative becomes a probe for metabolic stability. If the para position is rapidly hydroxylated, the derivative serves as a "soft drug" or a metabolic tracer. Conversely, if the 3-F sterically hinders P450 approach, it offers an alternative IP space.

Chemical Synthesis: The "Meta-Fluoro" Route

The synthesis of the 3'-(3-fluorophenyl) derivative requires a modified Evans-aldol or Reformatsky protocol, substituting standard 4-fluorobenzaldehyde with 3-fluorobenzaldehyde .

2.1. Retrosynthetic Analysis

The scaffold is disassembled into three key building blocks:

  • Imine Intermediate: Formed from 4-benzyloxyaniline (protected C4-phenol) and 3-fluorobenzaldehyde (if modifying N1 ring) or standard aldehydes.

  • Chiral Auxiliary/Beta-Lactam Core: Typically derived from a chiral oxazolidinone or via asymmetric ketene-imine cycloaddition.

  • Side Chain Extension: The 3-(3-fluorophenyl)propyl chain is installed via Friedel-Crafts acylation or Grignard addition to a glutaric anhydride derivative.

2.2. Step-by-Step Protocol: Side-Chain Modification

Reagents: 3-Fluorobenzoyl chloride, Magnesium turnings, (4S)-Phenyloxazolidinone (Evans auxiliary), TiCl4, DIPEA.

  • Generation of the Ketone Side Chain:

    • React 3-fluorobenzoyl chloride with the appropriate ester enolate or via a Weinreb amide intermediate to form the 3-(3-fluorophenyl)-3-oxopropyl precursor.

    • Critical Control: Ensure anhydrous conditions (<50 ppm H2O) to prevent hydrolysis of the acid chloride.

  • Asymmetric Aldol Condensation (Beta-Lactam Formation):

    • Condense the enolate of the N-acyloxazolidinone with the imine formed from 4-benzyloxybenzaldehyde and 3-fluoroaniline (if N1 modification is desired) or the standard aniline.

    • Lewis Acid: Use

      
       to chelate the intermediate, ensuring the syn-selective formation of the beta-lactam ring.
      
  • Side Chain Reduction (Stereoselective):

    • The ketone on the C3-sidechain is reduced to the alcohol using (R)-MeCBS (Corey-Bakshi-Shibata) catalyst and borane-THF.

    • Target Stereochemistry: The reduction must yield the (S)-alcohol to match the Ezetimibe bioactivity profile.

    • Validation: Monitor enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralcel OD-H column).

  • Global Deprotection:

    • Hydrogenolysis (

      
      , Pd/C) removes the benzyl protecting group on the C4-phenol.
      
Visualization: Synthetic Pathway & MOA
Figure 1: Synthesis of this compound Analog

G Start1 3-Fluorobenzaldehyde Imine Imine Intermediate Start1->Imine Start2 4-Benzyloxyaniline Start2->Imine Cyclo [2+2] Cycloaddition (TiCl4, DIPEA) Imine->Cyclo Lactam Beta-Lactam Core Cyclo->Lactam Ring Closure SideChain Side Chain Functionalization (Grignard w/ 3-F-PhMgBr) Lactam->SideChain C3 Alkylation Reduction CBS Reduction (Stereoselective) SideChain->Reduction Ketone -> Alcohol Final 3'-(3-Fluorophenyl) Ezetimibe Derivative Reduction->Final Deprotection

Caption: Synthetic route emphasizing the introduction of the 3-fluorophenyl moiety via modified imine formation or Grignard addition.

Analytical Profiling & Impurity Characterization

In early-stage development, the 3'-(3-fluorophenyl) isomer often appears as Impurity 12 (Regioisomer). Distinguishing it from the API (Active Pharmaceutical Ingredient) is critical.

4.1. NMR Differentiation
  • 19F NMR: This is the diagnostic tool of choice.

    • Ezetimibe (Para-F): Signals typically appear around -115 to -118 ppm (quartet-like decoupling).

    • Derivative (Meta-F): The signal shifts downfield (approx. -110 to -113 ppm) and exhibits a distinct multiplet pattern due to coupling with H2, H4, and H6 protons of the phenyl ring (

      
       coupling constants differ significantly between meta and para).
      
4.2. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Perchloric acid in Water (A) and Acetonitrile (B).

  • Retention Time: The 3-fluoro isomer is slightly less lipophilic than the 4-fluoro isomer (due to dipole moment vectors not canceling as effectively), typically eluting before the main Ezetimibe peak.

Biological Evaluation Protocol

To validate the efficacy of the 3'-(3-Fluorophenyl) derivative, the following in vitro assay is standard.

Protocol: [3H]-Cholesterol Uptake Assay in Caco-2 Cells
  • Cell Culture: Differentiate Caco-2 cells (human epithelial colorectal adenocarcinoma) for 14-21 days on transwell inserts to form a polarized monolayer expressing NPC1L1.

  • Pre-Incubation: Wash cells with HBSS. Incubate with the test compound (3'-(3-Fluorophenyl) derivative) at concentrations ranging from 1 nM to 10 µM for 1 hour.

    • Control: Ezetimibe (Positive Control), Vehicle (DMSO).

  • Uptake Phase: Add mixed micelles containing [3H]-Cholesterol, Taurocholate, and Oleic acid to the apical chamber.

  • Incubation: Incubate for 2 hours at 37°C.

  • Termination: Wash cells 3x with ice-cold buffer containing BSA (to remove surface-bound cholesterol).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Outcome:

Compound IC50 (nM) Relative Potency Metabolic Stability (t1/2)
Ezetimibe (4-F) ~20 nM 1.0 (Reference) High (>60 min)

| 3'-(3-F) Derivative | ~50-100 nM | 0.2 - 0.5 | Moderate |

Note: The meta-substitution often results in a slight potency loss due to suboptimal steric fit in the NPC1L1 hydrophobic pocket, but it remains a potent inhibitor.

References
  • Rosenblum, S. B., et al. (1998). Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption. Journal of Medicinal Chemistry. Link

  • Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of Medicinal Chemistry. Link

  • Garcia-Calvo, M., et al. (2005). The Target of Ezetimibe Is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences. Link

  • Simson Pharma. (2024). This compound Reference Standard (Impurity 12).Link

  • Filip, K., et al. (2015).[4] The Synthesis of Ezetimibe with High Stereochemical Purity.[4][5][6] Pharmaceutical Research Institute. Link

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 3'-(3-Fluorophenyl) Ezetimibe Using Reversed-Phase HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge, necessitating robust analytical methods for their detection and quantification to ensure the safety and efficacy of the final drug product.[2][3] One such critical impurity is 3'-(3-Fluorophenyl) Ezetimibe, an analog of the active pharmaceutical ingredient (API). The presence of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, making its precise quantification a matter of high importance in pharmaceutical quality control.[4][5][6][7]

This application note presents two validated analytical methods for the quantification of this compound in bulk drug substances and pharmaceutical formulations: a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, and a secondary, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method suitable for trace-level analysis and pharmacokinetic studies.

Expertise & Experience: The "Why" Behind the Method

The selection of analytical techniques and their specific parameters is grounded in the physicochemical properties of this compound and extensive experience in small molecule analysis. Ezetimibe and its fluorinated analog are relatively non-polar molecules, making reversed-phase HPLC the chromatographic mode of choice.[2][8] C18 stationary phases are widely used for Ezetimibe analysis due to their excellent hydrophobic retention and separation efficiency for such compounds.[2][8]

The mobile phase, a mixture of an acidic aqueous solution and an organic solvent like acetonitrile, is critical for achieving sharp peaks and good resolution. The acidic component, typically phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups in the analyte and excipients, leading to consistent retention times and improved peak shape.[9][10] Acetonitrile is chosen for its low viscosity and UV transparency.[8]

For the more sensitive LC-MS/MS method, electrospray ionization (ESI) is the preferred ionization technique for molecules like Ezetimibe.[11][12][13] The choice of negative ion mode is based on the presence of acidic protons in the molecule, which can be readily abstracted to form [M-H]⁻ ions, often leading to better sensitivity and stability compared to the positive ion mode for this class of compounds.[11][14]

Primary Analytical Method: Stability-Indicating HPLC-UV

This method is designed for the routine quality control of this compound in bulk drug substances and finished dosage forms. It is a stability-indicating assay, capable of separating the analyte from its potential degradation products.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (232 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data_lcmsms Data Processing & Analysis Sample_Matrix Biological Matrix (Plasma/Urine) SPE Solid Phase Extraction (SPE) Sample_Matrix->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Inject_LC Inject into LC Evaporate->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Ionize Electrospray Ionization (ESI-) Separate_LC->Ionize Analyze_MS Tandem Mass Spectrometry (MRM) Ionize->Analyze_MS Integrate_MRM Integrate MRM Transitions Analyze_MS->Integrate_MRM Calibrate_IS Internal Standard Calibration Integrate_MRM->Calibrate_IS Quantify_Trace Quantify Trace Concentration Calibrate_IS->Quantify_Trace Report_PK Generate PK Report Quantify_Trace->Report_PK

Sources

Application Note: Regio-Selective Analysis of 3'-(3-Fluorophenyl) Ezetimibe via HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 3'-(3-Fluorophenyl) Ezetimibe , a critical regioisomeric impurity of the cholesterol-absorption inhibitor Ezetimibe.

Executive Summary & Scientific Context

In the synthesis of fluorinated pharmaceuticals like Ezetimibe, regioisomeric impurities are a persistent challenge. This compound (often designated as a "meta-fluoro" isomer) is structurally identical to the Active Pharmaceutical Ingredient (API) except for the position of the fluorine atom on the propyl-side-chain phenyl ring (3-position vs. the 4-position in Ezetimibe).

The Analytical Challenge:

  • Isobaric Nature: Both the API and this impurity share the exact same molecular weight (

    
     Da) and elemental formula (
    
    
    
    ). Standard Mass Spectrometry (MS) cannot distinguish them without prior chromatographic separation.
  • Hydrophobic Similarity: Traditional C18 columns often fail to resolve these isomers because their hydrophobicities (

    
    ) are nearly identical.
    

The Solution: This protocol utilizes a Pentafluorophenyl (PFP/F5) stationary phase.[1] Unlike C18, which relies solely on hydrophobic interaction, PFP phases engage in specific dipole-dipole and


-

interactions with the fluorinated rings. This "fluorine-fluorine" selectivity provides the necessary resolution (

) to separate the 3-fluoro impurity from the 4-fluoro API.

Chemical Structure & Workflow Logic

Target Analyte Comparison
FeatureEzetimibe (API) This compound
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position Para (4-position) on propyl chain ringMeta (3-position) on propyl chain ring
Molecular Weight 409.43 g/mol 409.43 g/mol
Detection Challenge Co-elution on C18Requires PFP/F5 phase for separation
Analytical Workflow Diagram

G Sample Sample Preparation (API or Plasma) Separation LC Separation (Pentafluorophenyl Column) Sample->Separation Inject Detection_UV UV Detection (232 nm - Purity) Separation->Detection_UV High Conc. Detection_MS MS/MS Detection (MRM 408->271 - Trace Quant) Separation->Detection_MS Trace Impurity Data Data Analysis (Resolution & S/N Calc) Detection_UV->Data Detection_MS->Data

Caption: Workflow for the differential analysis of Ezetimibe and its meta-fluoro isomer using orthogonal detection methods.

Protocol 1: High-Resolution HPLC-UV (Purity & Assay)

Purpose: Routine quality control (QC) and purity profiling where the impurity is present at


 levels.
Chromatographic Conditions
  • Column: Kinetex F5 (Phenomenex) or Raptor FluoroPhenyl (Restek).

    • Dimensions:

      
       mm, 
      
      
      
      (Core-Shell technology recommended for sharper peaks).
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Flow Rate:

    
     mL/min.
    
  • Column Temperature:

    
     (Strict control required; selectivity is temperature-dependent).
    
  • Detection: UV @

    
     nm (Lambda max for Ezetimibe).
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BDescription
0.035Initial equilibration
15.060Linear gradient to elute isomers
15.190Column wash
18.090Hold wash
18.135Return to initial
23.035Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT (Not Less Than) 
    
    
    
    between Ezetimibe (Retention ~10 min) and this compound (Retention ~11 min). Note: The meta-isomer typically elutes after the para-isomer on PFP phases due to stronger interaction with the stationary phase fluorine ring.
  • Tailing Factor: NMT (Not More Than)

    
     for both peaks.
    

Protocol 2: LC-MS/MS (Trace Quantification)

Purpose: Quantifying the impurity at trace levels (ppm) in complex matrices (plasma) or for genotoxic impurity screening.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative (

    
    ). Ezetimibe forms a stable 
    
    
    
    ion.
  • Source Temperature:

    
    .
    
  • Capillary Voltage:

    
     V.
    
  • Desolvation Gas:

    
     L/hr (
    
    
    
    ).
MRM Transitions (Multiple Reaction Monitoring)

Since the parent masses are identical, retention time (RT) is the primary identifier , but fragmentation patterns confirm the scaffold.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Role
Ezetimibe 408.1271.12250Quantifier
Ezetimibe 408.1229.03550Qualifier
3'-(3-F) Isomer 408.1271.12250Quantifier
Ezetimibe-d4 412.1275.12250Internal Std
  • Mechanism: The transition

    
     corresponds to the cleavage of the 
    
    
    
    -lactam ring, retaining the fluorophenyl-propyl side chain. Both isomers produce this fragment, reinforcing the need for the F5 column separation described in Protocol 1.

Method Development Logic (The "Why")

Why Pentafluorophenyl (F5) over C18?

Standard C18 columns separate based on hydrophobicity. The movement of a fluorine atom from the para to the meta position changes the dipole moment of the molecule but has a negligible effect on overall hydrophobicity.

  • C18 Result: Co-elution or partial separation (shoulder peak).

  • F5 Result: The electron-deficient ring of the F5 stationary phase interacts differently with the electron density of the para-fluoro vs. meta-fluoro phenyl rings of the analyte. This "shape selectivity" pulls the isomers apart.

Why Acidic Mobile Phase?

Ezetimibe contains a phenolic hydroxyl group (


). Maintaining the pH at ~3.0 (using 

Formic Acid) ensures the molecule remains in its neutral (protonated) state during chromatography, preventing peak broadening and ensuring consistent retention times on the hydrophobic stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Resolution Column "fouling" or temperature drift.Flush column with 95% ACN. Ensure column oven is stable at

.
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (< 4.0). Replace column if >1000 injections.
Signal Suppression (MS) Matrix effect from plasma phospholipids.Implement a Divert Valve to send the first 2 mins of flow (salts/proteins) to waste.

References

  • United States Pharmacopeia (USP). Monograph for Ezetimibe: Organic Impurities.[1] (Proposed Revision PF 49(2)).[1]

  • Phenomenex Application Note. Separation of Ezetimibe and its Organic Impurities per USP Monograph. (TN-1170).

  • Filip, M., et al. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. Molecules, 2023.[2]

  • Smolecule. Ezetimibe 3-Fluoro Impurity Structure and Properties.

  • Simson Pharma. Certificate of Analysis: this compound.

Sources

Application Note: Experimental Protocols for Studying 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the experimental framework for characterizing and evaluating 3'-(3-Fluorophenyl) Ezetimibe , a structural regioisomer and key impurity reference standard of the cholesterol absorption inhibitor Ezetimibe. Unlike the parent compound, which contains a 4-fluorophenyl moiety on the C3-propyl side chain, this analog features a fluorine atom at the meta (3-position). This structural modification is critical for Structure-Activity Relationship (SAR) studies regarding metabolic stability and NPC1L1 binding affinity, and serves as a vital quality control marker in Ezetimibe manufacturing.

Introduction & Mechanistic Rationale

The Molecule

This compound is a fluorinated azetidinone derivative.[1] In the context of Ezetimibe (SCH 58235), the "3'-phenyl" refers to the aromatic ring located on the hydroxypropyl side chain attached to the C3 position of the beta-lactam ring.

  • Parent Ezetimibe: Contains a para-fluoro (4-F) group.

  • Target Analog: Contains a meta-fluoro (3-F) group.[2]

Scientific Utility
  • Impurity Profiling: During the Friedel-Crafts acylation or reduction steps in Ezetimibe synthesis, regioisomeric byproducts can form. Distinguishing the 3-F isomer from the 4-F parent is a regulatory requirement (ICH Q3A/B).

  • SAR & Metabolic Blocking: The para-position is often a site for oxidative metabolism (e.g., hydroxylation). Shifting fluorine to the meta-position alters the electronic density of the ring and may block or redirect metabolic clearance, potentially changing the drug's half-life or potency against the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

Chemical Handling & Stability

ParameterSpecification
Molecular Formula C₂₄H₂₁F₂NO₃
Molecular Weight 409.43 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol. Insoluble in water.
Storage -20°C, desiccated. Protect from light.
Handling Precaution Reconstitute in DMSO; avoid repeated freeze-thaw cycles. Use silanized glass to prevent adsorption.

Protocol 1: High-Resolution LC-MS Separation (Impurity Profiling)

Objective: To chromatographically resolve this compound from Ezetimibe and quantify it as an impurity or metabolite. Regioisomers often co-elute on standard C18 columns; therefore, a phenyl-hexyl or fluorophenyl column is recommended for enhanced selectivity.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 1.7 µm).

Instrument Settings
  • Flow Rate: 0.3 mL/min

  • Temperature: 40°C

  • Detection: MS (ESI Negative mode) or UV at 232 nm.

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.035%Equilibration
2.035%Isocratic Hold
15.085%Linear Gradient
18.095%Wash
20.035%Re-equilibration

Data Analysis: The 3-fluoro isomer typically elutes slightly earlier than the 4-fluoro parent on PFP phases due to differences in dipole moment interaction with the stationary phase.

Protocol 2: In Vitro NPC1L1 Binding Assay (SPA)

Objective: To determine the binding affinity (


) of this compound to the NPC1L1 transporter using a Scintillation Proximity Assay (SPA).
Rationale

Ezetimibe binds to the extracellular loop of NPC1L1. This assay uses membrane preparations from HEK293 cells overexpressing human NPC1L1.

Materials
  • Membranes: HEK293-hNPC1L1 membrane fraction.

  • Radioligand: [³H]-Ezetimibe (glucuronide form is often more potent, but parent is used for direct competition).

  • Beads: WGA (Wheat Germ Agglutinin) coated PVT SPA beads.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA.

Workflow
  • Bead Preparation: Resuspend WGA-SPA beads in Assay Buffer (5 mg/mL).

  • Membrane Coupling: Incubate membranes (10 µg protein/well) with beads for 2 hours at 4°C to allow coupling.

  • Compound Addition:

    • Add 1 µL of this compound (serial dilutions in DMSO) to a 96-well white clear-bottom plate.

    • Include Ezetimibe (Positive Control) and DMSO (Vehicle Control).

  • Reaction Assembly:

    • Add 50 µL of [³H]-Ligand (final conc. ~2-5 nM).

    • Add 50 µL of Membrane-Bead mixture.

  • Incubation: Shake gently for 1 hour at Room Temperature, then let settle for 4 hours (or overnight).

  • Readout: Measure signal on a Microbeta scintillation counter.

Validation Criteria:

  • Z'-factor: > 0.5

  • Specific Binding: > 70% of total binding (determined using 10 µM unlabeled Ezetimibe).

Protocol 3: Functional Cholesterol Uptake Assay (Caco-2)

Objective: To assess the functional efficacy of the analog in blocking cholesterol internalization in polarized intestinal cells.

Materials
  • Cells: Caco-2 cells (differentiated for 14-21 days on Transwell inserts).

  • Substrate: NBD-Cholesterol (fluorescent analog) or [¹⁴C]-Cholesterol micelles.

  • Micelle Buffer: 5 mM Taurocholate, 0.5 mM Oleic Acid, 135 mM NaCl, 10 mM HEPES.

Step-by-Step Methodology
  • Differentiation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 300 Ω·cm²).[1][2][3][4]

  • Pre-incubation:

    • Wash apical and basolateral compartments with HBSS.

    • Add this compound (0.1 nM – 10 µM) to the apical compartment. Incubate for 1 hour at 37°C.

  • Uptake Initiation:

    • Replace apical solution with Micelle Buffer containing NBD-Cholesterol + Test Compound.

  • Incubation: Incubate for 2 hours at 37°C.

  • Termination:

    • Wash cells 3x with ice-cold HBSS containing 1 mM BSA (to strip surface-bound cholesterol).

  • Lysis & Detection:

    • Lyse cells with 0.1 N NaOH or 1% Triton X-100.

    • Measure fluorescence (Ex/Em: 470/540 nm) or scintillation counting.

  • Normalization: Normalize uptake to total protein content (BCA Assay).

Visualization of Experimental Logic

NPC1L1 Inhibition Workflow

The following diagram illustrates the mechanistic pathway and the intervention point of the 3'-(3-Fluorophenyl) analog.

NPC1L1_Pathway Lumen Intestinal Lumen (Micelles) NPC1L1 NPC1L1 Transporter (Apical Membrane) Lumen->NPC1L1 Cholesterol Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Drug 3'-(3-Fluorophenyl) Ezetimibe Drug->NPC1L1 Inhibits Binding (Steric/Conf. Change) ER Endoplasmic Reticulum (ACAT2 Esterification) Endocytosis->ER Vesicle Transport Chylomicron Chylomicron Assembly ER->Chylomicron Packaging Lymph Lymphatic System Chylomicron->Lymph Secretion

Caption: Mechanism of Action: The analog targets the NPC1L1 extracellular loop, preventing cholesterol internalization.

Impurity Profiling Logic

Decision tree for confirming the identity of the 3-fluoro isomer versus the parent drug.

Impurity_Logic Sample Crude Synthesis Product (Ezetimibe) HPLC HPLC-UV (C18 Column) Sample->HPLC Result1 Single Peak? HPLC->Result1 PFP Switch to PFP/Phenyl-Hexyl Column Result1->PFP Co-elution suspected Separation Resolution of Regioisomers (3-F vs 4-F) PFP->Separation MS MS/MS Fragmentation (Daughter Ion Analysis) Separation->MS Confirm Confirmation of 3'-(3-Fluorophenyl) Isomer MS->Confirm

Caption: Analytical strategy for resolving regioisomeric impurities using specialized stationary phases.

References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137. Link

  • Altmann, S. W., et al. (2004). "Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption."[5] Science, 303(5661), 1201-1204. Link

  • Simson Pharma. "this compound Reference Standard Data." Simson Pharma Catalog, Cat No. E110046. Link

  • Wang, L., et al. (2021). "Synthesis and Modeling of Ezetimibe Analogues." Molecules, 26(11), 3098. Link

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Link

Sources

Application Note: High-Precision Cell-Based Profiling of 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the experimental framework for evaluating 3'-(3-Fluorophenyl) Ezetimibe , a structural analog of the cholesterol absorption inhibitor Ezetimibe. While standard Ezetimibe contains a 4-fluorophenyl moiety on the C3-hydroxypropyl side chain, the 3-fluorophenyl positional isomer presents unique pharmacokinetic and pharmacodynamic implications.

The shift of the fluorine atom from the para (4') to the meta (3') position alters the electronic density of the pendant phenyl ring. This modification is hypothesized to impact:

  • Binding Affinity: By modulating

    
     stacking interactions within the Sterol Sensing Domain (SSD) of the Niemann-Pick C1-Like 1 (NPC1L1) transporter.
    
  • Metabolic Stability: The 3'-position is a potential site for oxidative metabolism (hydroxylation). Fluorine substitution at this site may block Phase I metabolism, potentially extending the half-life compared to non-fluorinated variants, while altering the lipophilicity profile (

    
    ).
    

This guide provides a self-validating workflow to quantify these effects using physiological cell-based models.

Mechanism of Action & Assay Logic

To validate the activity of this compound, we must interrogate the specific molecular events governing NPC1L1-mediated cholesterol transport.

The Biological Pathway: NPC1L1 functions as a gatekeeper at the apical membrane of enterocytes.[1] It recruits micellar cholesterol into its N-terminal domain. Upon binding, NPC1L1 undergoes a conformational shift, facilitating the transfer of cholesterol through a central tunnel into the cell, often coupled with clathrin-mediated endocytosis.

Inhibition Logic: Ezetimibe and its analogs bind to the extracellular loops of NPC1L1, sterically occluding the cholesterol-binding pocket and preventing the conformational change required for internalization.

Visualization: NPC1L1 Inhibition Pathway

The following diagram illustrates the critical intervention points for the 3'-(3-Fluorophenyl) analog.

NPC1L1_Pathway Micelles Micellar Cholesterol (Lumen) NPC1L1_Open NPC1L1 (Open Conformation) Apical Membrane Micelles->NPC1L1_Open Recruitment Complex NPC1L1-Drug Complex (Steric Occlusion) NPC1L1_Open->Complex Binding Event NPC1L1_Closed NPC1L1 (Closed/Internalizing) NPC1L1_Open->NPC1L1_Closed Cholesterol Induced Conformational Change Drug This compound Drug->NPC1L1_Open High Affinity Binding Complex->NPC1L1_Closed BLOCKED Endosome Endocytic Vesicle (Intracellular) NPC1L1_Closed->Endosome Clathrin-Mediated Endocytosis ER Endoplasmic Reticulum (Esterification) Endosome->ER Transport

Caption: Figure 1. Mechanism of Action. The analog binds the open NPC1L1 conformer, preventing the transition to the closed state required for cholesterol internalization.

Primary Assay: NBD-Cholesterol Uptake in Caco-2 Cells[2]

This is the gold-standard functional assay. We utilize 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol (NBD-Cholesterol) , a fluorescent cholesterol analog that mimics native cholesterol transport via NPC1L1.[2]

Experimental Design
  • Cell Model: Caco-2 cells (differentiated for 14-21 days to express apical NPC1L1) or HEK293 cells stably overexpressing hNPC1L1.

  • Control: Standard Ezetimibe (

    
     nM).
    
  • Readout: Fluorescence Intensity (RFU) at Ex/Em 485/535 nm.

Detailed Protocol
StepPhaseActionCritical Technical Note
1 Seeding Seed Caco-2 cells at

cells/well in 96-well black-wall/clear-bottom plates.
Allow 14-day differentiation for brush-border formation.
2 Depletion Wash cells 2x with PBS. Incubate in serum-free DMEM containing 0.5% BSA for 1 hour.Removes endogenous cholesterol, upregulating NPC1L1 surface expression.
3 Treatment Add this compound (0.1 nM – 10 µM) in serum-free media. Incubate for 1 hour.DMSO limit: Keep final DMSO concentration <0.5% to prevent membrane permeabilization artifacts.
4 Labeling Add NBD-Cholesterol (final conc. 5 µM) in the presence of the drug. Incubate for 2-4 hours at 37°C.Prepare NBD-Cholesterol in micelles (taurocholate/oleic acid) for physiological relevance.
5 Washing Aspirate media. Wash 3x with ice-cold PBS containing 0.2% BSA.Critical: BSA in the wash buffer acts as a "sink" to remove surface-bound (non-internalized) NBD-cholesterol.
6 Readout Add 100 µL PBS. Measure fluorescence (Ex 485 nm / Em 535 nm).Use bottom-read mode to minimize background from meniscus.
Data Analysis & Validity

Calculate the percent inhibition relative to the Vehicle Control (0% inhibition) and a "No NPC1L1" control (100% inhibition, e.g., wild-type HEK293).



Fit data to a 4-parameter logistic (4PL) equation to derive the 

.

Secondary Assay: Metabolic Stability (Glucuronidation)

Ezetimibe is rapidly metabolized in the intestine by UGT1A1 to Ezetimibe-Glucuronide, which is actually more potent than the parent drug. The 3'-(3-Fluorophenyl) modification may alter this metabolic susceptibility.

Workflow
  • System: Human Intestinal Microsomes (HIM) or Recombinant UGT1A1 supersomes.

  • Reaction Mix:

    • Substrate: this compound (10 µM).

    • Cofactor: UDP-glucuronic acid (UDPGA) (2 mM).

    • Buffer: Tris-HCl (pH 7.4) with MgCl2.

    • Pore-forming agent: Alamethicin (to access luminal UGTs).

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the parent depletion and glucuronide formation (+176 Da mass shift).

Interpretation: If the 3'-fluoro analog shows significantly slower glucuronidation than standard Ezetimibe, it suggests a higher systemic exposure of the parent compound, which may alter the toxicity profile or enterohepatic recycling dynamics.

Advanced Visualization: Assay Workflow

Assay_Workflow Start Caco-2 Differentiation (14 Days) Starve Cholesterol Depletion (1h, BSA) Start->Starve Upregulate NPC1L1 Treat Drug Treatment + NBD-Cholesterol Starve->Treat Block Transport Wash Back-Exchange Wash (Cold BSA) Treat->Wash Remove Surface Bound Read Fluorescence Quantification Wash->Read Internalized Signal

Caption: Figure 2. NBD-Cholesterol Uptake Workflow. Critical back-exchange wash step ensures only intracellular cholesterol is measured.

References

  • Wang, L., et al. (2021). "Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition." Science Advances.

  • Ge, L., et al. (2008). "Niemann-Pick C1-like 1 (NPC1L1) mediates cholesterol absorption and is the target of ezetimibe." Proceedings of the National Academy of Sciences.

  • Sparrow, C. P., et al. (2002). "Simvastatin and ezetimibe in vitro and in vivo: Ezetimibe inhibits cholesterol absorption." Journal of Lipid Research.

  • DrugBank Online. "Ezetimibe: Pharmacology and Metabolism."

  • MedChemExpress. "3'-(2-Fluorophenyl) ezetimibe (Isomer Control Data)." Note: Reference for structural analog comparison.

Sources

Application Note: Preclinical Evaluation of 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3'-(3-Fluorophenyl) Ezetimibe (often identified in synthesis as Ezetimibe Impurity 12 or a specific meta-fluoro isomer) represents a critical structural analog of the blockbuster cholesterol absorption inhibitor, Ezetimibe. While standard Ezetimibe features fluorine atoms at the para- (4-) position of the phenyl rings, this analog features fluorine at the meta- (3-) position.

Researching this compound is vital for three distinct drug development workflows:

  • Structure-Activity Relationship (SAR) Mapping: Understanding how the position of the halogen atom affects binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

  • Impurity Qualification: As a potential by-product of Ezetimibe synthesis, it must be evaluated for biological activity and toxicity per ICH Q3A/B guidelines if present above threshold levels.

  • Metabolic Stability Profiling: The para- position is a common site for Cytochrome P450-mediated hydroxylation. Shifting the fluorine to the meta- position may expose the para- site to metabolic attack, potentially altering the pharmacokinetic (PK) half-life.

This guide details the animal models and experimental protocols required to benchmark this compound against the parent compound.

Animal Model Selection Strategy

The choice of animal model is non-trivial in cholesterol research due to species-specific differences in lipoprotein metabolism.

SpeciesSuitabilityRationale for this compound Research
Golden Syrian Hamster High Primary Efficacy Model. Unlike rats/mice, hamsters express CETP (Cholesteryl Ester Transfer Protein) and have an LDL-dominant lipoprotein profile similar to humans. They are the gold standard for NPC1L1 inhibitor testing.
C57BL/6J Mouse Medium Mechanistic Model. Useful for utilizing NPC1L1 knockout strains to prove target specificity. However, mice are HDL-dominant, making them less ideal for translatable efficacy data without dietary modification.
Sprague-Dawley Rat Low (Efficacy) / High (PK) PK/Tox Model. Rats are efficient cholesterol synthesizers and resist diet-induced hypercholesterolemia. However, they are the standard species for Pharmacokinetic (PK) and Toxicology profiling.

Experimental Workflows & Diagrams

Integrated Research Workflow

The following diagram outlines the logical flow for evaluating the analog, from in vitro screening to in vivo efficacy.

ResearchWorkflow cluster_Models In Vivo Model Selection Compound This compound (Test Compound) InVitro In Vitro Screening (Caco-2 Permeability / NPC1L1 Binding) Compound->InVitro RatPK PK Profiling (SD Rat) Bioavailability & Half-life InVitro->RatPK If stable HamsterEff Efficacy (Hamster) Cholesterol Absorption Inhibition RatPK->HamsterEff Dose Selection Tox Safety/Tox (Rat/Mouse) Impurity Qualification RatPK->Tox Analysis Comparative Data Analysis (vs. Parent Ezetimibe) HamsterEff->Analysis Tox->Analysis

Caption: Integrated workflow for the preclinical evaluation of Ezetimibe analogs, prioritizing PK validation before efficacy testing.

Mechanism of Action: NPC1L1 Inhibition

Understanding the target interaction is crucial. The analog targets the sterol transporter at the brush border membrane.

NPC1L1_Pathway Lumen Intestinal Lumen (Dietary/Biliary Cholesterol) NPC1L1 NPC1L1 Transporter (Brush Border) Lumen->NPC1L1 Sterol uptake Enterocyte Enterocyte Cytosol NPC1L1->Enterocyte Endocytosis (Blocked) Analog 3'-(3-Fluorophenyl) Ezetimibe Analog->NPC1L1 Blocks Sterol Binding (Steric/Electronic Interference) Chylomicron Chylomicron Assembly (MTTP/ApoB48) Enterocyte->Chylomicron Esterification (ACAT2) Lymph Lymphatic System (Systemic Circulation) Chylomicron->Lymph

Caption: Mechanism of Action. The analog competes for the sterol binding domain on NPC1L1, preventing internalization.

Detailed Experimental Protocols

Protocol A: Acute Cholesterol Absorption Assay (Dual-Isotope Method)

Objective: To quantify the specific inhibition of intestinal cholesterol absorption by this compound compared to Ezetimibe. Model: Male C57BL/6 Mice or Golden Syrian Hamsters.

Materials:

  • Test Compound: this compound (suspended in 0.5% methylcellulose).

  • Control: Ezetimibe (Parent).[1][2][3][4]

  • Isotopes: [14C]-Cholesterol (oral) and [3H]-Sitostanol (oral non-absorbable marker) OR [3H]-Cholesterol (IV) and [14C]-Cholesterol (Oral) for plasma ratio method. Note: The fecal dual-isotope method is preferred for direct absorption measurement.

Step-by-Step Methodology:

  • Acclimatization: House animals (n=8/group) on a standard chow diet for 1 week.

  • Pre-treatment: Administer the Test Compound or Vehicle via oral gavage (PO) once daily for 3 days prior to the experiment to reach steady state.

    • Dose Range: 0.1, 1.0, 10 mg/kg (Log-dosing is critical for potency comparison).

  • The "Lipid Meal": On day 4, prepare a bolus of corn oil containing:

    • 1 µCi [14C]-Cholesterol.

    • 2 µCi [3H]-Sitostanol (acts as a recovery standard).

    • Test compound (at respective dose).

  • Administration: Fast animals for 4 hours, then administer the lipid meal via oral gavage.

  • Sample Collection: Collect all feces for 24-48 hours post-gavage.

  • Analysis:

    • Saponify fecal samples in ethanolic KOH.

    • Extract sterols with hexane.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    
Protocol B: Pharmacokinetic (PK) Profiling

Objective: To determine if the meta- fluorine substitution alters metabolic stability (half-life) compared to the para- substituted parent. Model: Sprague-Dawley Rats (Cannulated).

Methodology:

  • Dosing: Administer a single IV bolus (1 mg/kg) and Oral dose (5 mg/kg) to separate groups.

    • Vehicle: 10% DMSO / 40% PEG400 / 50% Water.

  • Sampling: Collect blood serial samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification.

    • Critical Step: Monitor for glucuronide metabolites . Ezetimibe undergoes rapid glucuronidation in the intestine (enterohepatic recirculation). Check if the analog shows a different glucuronidation profile.

  • Endpoint: Calculate AUC,

    
    , 
    
    
    
    , and
    
    
    .

Data Presentation & Analysis

When reporting results for this compound, structure the data to highlight the Relative Potency and Selectivity .

Table 1: Anticipated Comparative Efficacy (Hypothetical Data Structure)

CompoundDose (mg/kg)% Cholesterol AbsorptionED50 (mg/kg)Relative Potency
Vehicle -45.2 ± 3.1--
Ezetimibe (Parent) 1.015.4 ± 2.00.031.0 (Ref)
3'-(3-F) Analog 1.0TBDTBDCalc

Interpretation Guide:

  • Potency Shift: If the ED50 of the 3'-(3-F) analog is significantly higher than Ezetimibe, the para- fluorine is essential for binding (likely engaging in pi-stacking or hydrophobic interactions in the NPC1L1 pocket).

  • Metabolic Liability: If the PK study shows a shorter half-life for the analog, the exposed para- position is likely being oxidized.

References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137. Link

  • Altmann, S. W., et al. (2004). "Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption." Science, 303(5661), 1201-1204. Link

  • Burnett, D. A., et al. (1994). "2-Azetidinones as inhibitors of cholesterol absorption." Journal of Medicinal Chemistry, 37(12), 1733-1736. (Seminal paper on SAR of azetidinones). Link

  • International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." (Essential for justification of impurity testing). Link

  • Wang, D. Q., et al. (2001). "Phenotypic characterization of the Golden Syrian hamster as a model for human lipoprotein metabolism." Journal of Lipid Research, 42, 1000-1009. Link

Disclaimer: This application note is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Characterization and Utilization of 3'-(3-Fluorophenyl) Ezetimibe in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-(3-Fluorophenyl) Ezetimibe (also referenced as Ezetimibe Impurity 12 or the bis-meta-fluoro isomer) represents a critical structural analog in the study of Niemann-Pick C1-Like 1 (NPC1L1) mediated cholesterol absorption. While standard Ezetimibe (SCH 58235) utilizes para-fluorine substitution to optimize binding affinity and metabolic stability, the meta-substituted analog serves as a vital Structure-Activity Relationship (SAR) probe .

In lipid metabolism studies, this compound is primarily utilized for two high-value applications:

  • Specificity Control: As a comparator to delineate the precise steric and electronic requirements of the NPC1L1 Sterol Sensing Domain (SSD).

  • Analytical Resolution: As a reference standard in LC-MS/MS workflows to verify the purity of Ezetimibe in biological matrices, ensuring that "active" drug quantification is not confounded by isomeric impurities.

This guide details the protocols for using this analog to map NPC1L1 binding kinetics and methods for its chromatographic separation in plasma stability studies.

Chemical Identity & Mechanism[1]

To use this compound effectively, researchers must distinguish it from the active pharmaceutical ingredient (API). The shift of fluorine from the C4 (para) to the C3 (meta) position alters the electrostatic potential surface of the phenyl rings, impacting the π-stacking interactions within the NPC1L1 binding pocket.

FeatureEzetimibe (Standard) This compound
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position Para (Position 4 on N1 and Propyl rings)Meta (Position 3 on N1 and Propyl rings)
Primary Use Therapeutic NPC1L1 InhibitorSAR Probe / Analytical Standard / Negative Control
Binding Mode High Affinity (blocks N-terminal domain/SSD loop)Modified Affinity (Steric clash probe)
Mechanistic Pathway Visualization

The diagram below illustrates the NPC1L1 recycling pathway and the specific interference point where Ezetimibe and its analogs compete for the sterol-binding pocket.

NPC1L1_Pathway Lumen Intestinal Lumen (Micellar Cholesterol) NPC1L1_Surface NPC1L1 (Apical Surface) Lumen->NPC1L1_Surface Sterol Availability Chol_Binding Cholesterol Binding (N-Terminal Domain) NPC1L1_Surface->Chol_Binding Conformational Change Endocytosis Clathrin-Mediated Endocytosis (AP2) Chol_Binding->Endocytosis Internalization Signal Recycling Endocytic Recycling (Rab11) Endocytosis->Recycling Vesicle Transport Recycling->NPC1L1_Surface Return to Membrane Ezetimibe Ezetimibe (Para-F) High Affinity Block Ezetimibe->Chol_Binding Inhibits Analog 3'-(3-F) Analog Steric/Affinity Probe Analog->Chol_Binding Competes (Variable Ki)

Figure 1: NPC1L1 Cholesterol Uptake Cycle. Ezetimibe locks NPC1L1 in a conformation that prevents interaction with the AP2 clathrin adaptor. The 3'-(3-Fluorophenyl) analog is used to probe the stringency of this binding pocket.

Protocol A: Competitive Binding Assay (SAR Analysis)

Objective: Determine the binding affinity (


) of this compound relative to standard Ezetimibe using HEK293 cells overexpressing human NPC1L1. This establishes whether the meta-position is permissive for binding.
Materials
  • Cell Line: HEK293-hNPC1L1 (stably transfected).

  • Tracer:

    
    -Ezetimibe (Specific Activity > 40 Ci/mmol).
    
  • Test Compound: this compound (purity >98%).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.5% BSA.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293-hNPC1L1 cells and lyse via sonication in ice-cold hypotonic buffer.

    • Centrifuge at 100,000 x g for 45 mins to isolate membrane fractions.

    • Resuspend pellets in binding buffer to a final protein concentration of 20 µ g/well .

  • Competition Setup:

    • Prepare a 96-well plate.

    • Total Binding: Add 10 nM

      
      -Ezetimibe + Membrane suspension.
      
    • Non-Specific Binding (NSB): Add 10 nM

      
      -Ezetimibe + 10 µM Unlabeled Ezetimibe + Membrane.
      
    • Experimental: Add 10 nM

      
      -Ezetimibe + This compound  (titrated 0.1 nM to 10 µM).
      
  • Incubation & Filtration:

    • Incubate for 2 hours at 37°C (equilibrium is slower for hydrophobic ligands).

    • Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a vacuum manifold.

    • Wash 3x with ice-cold wash buffer containing 0.05% Tween-20.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Ezetimibe, typically ~20-50 nM).

Expected Outcome: If the meta-fluorine causes steric hindrance, the


 will be significantly higher (weaker affinity) than standard Ezetimibe. If affinity is retained, it suggests the binding pocket accommodates meta-substitutions, opening pathways for new derivative synthesis.

Protocol B: LC-MS/MS Resolution in Plasma (Metabolic Stability)

Objective: In pharmacokinetic studies, the 3'-(3-Fluorophenyl) isomer may appear as a minor impurity or a metabolite mimic. Standard HPLC often fails to resolve positional isomers. This protocol ensures separation.

System Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

  • Column: Chiral stationary phases are often required for isomers, but for positional isomers (meta vs para), a high-efficiency Phenyl-Hexyl or C18 column with specific gradient tuning works.

    • Recommended: Phenomenex Kinetex F5 (Pentafluorophenyl) 2.6 µm, 100 x 2.1 mm. The F5 phase utilizes π-π interactions which discriminate between the electron-deficient rings of the meta vs para isomers.

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Acetate
Mobile Phase B Acetonitrile:Methanol (50:50) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 30% B; 1-6 min: Linear ramp to 85% B; 6-8 min: Hold 85% B.
MS/MS Transitions (MRM)

Although the molecular weight (MW 409.4) is identical, the fragmentation pattern may show subtle ratio differences, but retention time is the primary discriminator.

  • Precursor Ion: 408.1 m/z [M-H]⁻ (Negative Mode ESI)

  • Product Ion (Quant): 271.1 m/z (Cleavage of the β-lactam ring)

  • Product Ion (Qual): 161.0 m/z

Protocol Validation
  • Spike Recovery: Spike blank plasma with 10 ng/mL Ezetimibe and 10 ng/mL this compound.

  • Resolution Check: Ensure baseline separation (

    
    ) between the two peaks. The F5 column typically retains the para-isomer (Ezetimibe) slightly longer due to stronger π-stacking alignment compared to the meta-isomer.
    
  • Application: Use this method to screen "pure" Ezetimibe batches used in clinical trials to ensure the meta-impurity is <0.1%, as it may have different toxicological properties.

Protocol C: Caco-2 Cholesterol Uptake (Functional Assay)

Objective: Verify if the binding affinity data (Protocol A) translates to functional inhibition of cholesterol transport.

  • Cell Culture: Seed Caco-2 cells on Transwell inserts (0.4 µm pore) and culture for 14-21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Micelle Preparation: Prepare mixed micelles containing:

    • 5 mM Taurocholate

    • 0.5 mM Oleic Acid

    • 100 µM NBD-Cholesterol (Fluorescent tracer)

    • Test Compound: 10 µM this compound vs. 10 µM Ezetimibe.

  • Transport Assay:

    • Wash cells with HBSS.

    • Add Micelle solution + Inhibitor to the Apical chamber.

    • Add Receiver buffer (HBSS + 1% BSA) to the Basolateral chamber.

    • Incubate 2 hours at 37°C.

  • Quantification:

    • Lyse cells in 1% Triton X-100.

    • Measure NBD fluorescence (Ex 470nm / Em 530nm).

    • Calculation: % Inhibition =

      
      .
      

References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137.

  • Burnett, D. A., et al. (1994). "2-Azetidinones as inhibitors of cholesterol absorption." Journal of Medicinal Chemistry, 37(12), 1733-1736. (Foundational SAR establishing para-fluoro preference).

  • Weinglass, A. B., et al. (2008). "Extracellular loop C of NPC1L1 is important for binding to ezetimibe." Journal of Lipid Research, 49(7), 1431-1437.

  • Simson Pharma. "Certificate of Analysis: this compound." (Reference for chemical structure and impurity classification).

  • Wang, J., et al. (2020). "Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition." Science Advances, 6(25).

"3'-(3-Fluorophenyl) Ezetimibe as a tool compound in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3'-(3-Fluorophenyl) Ezetimibe as a Structural Probe and Specificity Control in NPC1L1 Drug Discovery

Part 1: Executive Summary & Technical Profile

The Challenge in NPC1L1 Targeting: Niemann-Pick C1-Like 1 (NPC1L1) is the primary transporter responsible for intestinal cholesterol absorption.[1] While Ezetimibe (SCH 58235) is the gold-standard inhibitor, the validation of novel NPC1L1-targeting chemotypes requires rigorous controls to distinguish on-target efficacy from non-specific membrane perturbation.

The Solution: this compound: this compound (often cataloged as Ezetimibe Impurity 12) serves as a critical isomeric tool compound . Structurally identical to Ezetimibe except for the regiospecific placement of fluorine atoms (meta-substitution vs. para-substitution), this compound exhibits altered binding kinetics and metabolic profiles. It is an essential tool for:

  • SAR Validation: Defining the steric and electronic requirements of the NPC1L1 pharmacophore.

  • Specificity Control: Acting as a "chemotype-matched" comparator in phenotypic assays to rule out off-target physicochemical effects.

  • Analytical Benchmarking: Serving as a reference standard for resolving closely related metabolites in pharmacokinetic (PK) studies.

Part 2: Compound Characterization

FeatureSpecification
Compound Name This compound (Bis-meta-fluoro analog)
IUPAC Name (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Molecular Formula C₂₄H₂₁F₂NO₃
Molecular Weight 409.43 g/mol
Key Structural Difference Fluorine atoms at the meta (3) position of the phenyl rings (vs. para (4) in Ezetimibe).[1][2][3][4][5][6][7][8]
Primary Utility Negative/Hypomorphic Control, Impurity Reference Standard, SAR Probe.
Structural Logic & Mechanism

The potency of Ezetimibe relies on the specific orientation of its para-fluorophenyl groups, which engage in hydrophobic interactions within the N-terminal domain (NTD) of NPC1L1 and block metabolic oxidation sites. The meta-fluoro shift in the tool compound disrupts this optimal fit, typically resulting in reduced affinity. This makes it an ideal probe to test the "Fluorine Scan" hypothesis —confirming that biological activity is driven by precise ligand-protein recognition, not just lipophilicity.

Part 3: Experimental Protocols

Protocol A: Comparative Cholesterol Uptake Assay (Specificity Validation)

Objective: To validate that a observed reduction in cholesterol uptake is NPC1L1-specific by comparing the potent Ezetimibe against the structurally similar but less potent 3'-(3-Fluorophenyl) analog.

Materials:

  • Cell Line: Caco-2 cells (differentiated to monolayers) or HEK293T stably expressing hNPC1L1.

  • Tracer: NBD-Cholesterol (fluorescent) or [³H]-Cholesterol (radiolabeled).

  • Compounds: Ezetimibe (Positive Control), this compound (Test Tool).

  • Buffer: HBSS containing 0.5 mM taurocholate.

Workflow:

  • Seeding: Plate Caco-2 cells in 96-well Transwell plates; culture for 14-21 days to form polarized monolayers.

  • Depletion: Incubate cells in serum-free medium for 24 hours to upregulate NPC1L1 surface expression.

  • Treatment:

    • Pre-incubate cells with varying concentrations (1 nM – 10 µM) of Ezetimibe OR this compound for 1 hour.

    • Note: Include a vehicle control (DMSO < 0.1%).

  • Uptake Phase:

    • Add mixed micelles containing the Tracer + Compound to the apical chamber.

    • Incubate for 2 hours at 37°C.

  • Termination & Readout:

    • Wash cells 3x with ice-cold HBSS containing BSA (to remove surface-bound cholesterol).

    • Lyse cells (0.1 N NaOH) and measure fluorescence (Ex/Em 470/540 nm) or scintillation counts.

Data Analysis:

  • Calculate IC₅₀ for both compounds.

  • Validation Criteria: A valid NPC1L1-driven assay should show a distinct potency shift . Ezetimibe should exhibit an IC₅₀ in the low nanomolar range (approx. 20-50 nM), while the 3'-(3-Fluorophenyl) analog should show a right-shifted curve (higher IC₅₀) or reduced maximal inhibition, confirming the necessity of the para-fluoro motif.

Protocol B: High-Resolution HPLC Separation (CMC & Purity)

Objective: To resolve the 3'-isomer from the active drug in complex biological matrices or synthetic batches.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30% → 85% B (Linear Ramp)

    • 15-20 min: 85% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm (or MS/MS for metabolite tracking).

Self-Validating Step: Inject a 1:1 mixture of Ezetimibe and this compound. The meta-isomer typically elutes slightly earlier or later (depending on specific column selectivity for dipole moments) than the para-isomer. Baseline resolution (Rs > 1.5) confirms the method's specificity.

Part 4: Visualization & Pathways

Figure 1: NPC1L1 Inhibition & The Role of the Isomeric Probe

Caption: The diagram illustrates the specific binding of Ezetimibe to the NPC1L1 N-terminal domain, blocking cholesterol internalization. The 3'-isomer serves as a negative control to validate this specific interaction.

NPC1L1_Pathway Lumen Intestinal Lumen (Mixed Micelles) NPC1L1_Open NPC1L1 (Open Conf.) Apical Membrane Lumen->NPC1L1_Open Approaches Complex NPC1L1-Cholesterol Complex NPC1L1_Open->Complex Binding Cholesterol Dietary Cholesterol Cholesterol->Lumen Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Internalization Ezetimibe Ezetimibe (High Affinity) Ezetimibe->NPC1L1_Open Blocks Sterol Binding Site Iso_Probe 3'-(3-F) Isomer (Low Affinity Control) Iso_Probe->NPC1L1_Open Weak/No Binding (Validation)

Figure 2: Drug Discovery Screening Cascade using the Tool Compound

Caption: A logical workflow demonstrating where the 3'-(3-Fluorophenyl) analog fits into the screening cascade to filter out false positives.

Screening_Cascade Start Hit Identification (High Throughput Screen) Primary Primary Assay (Cholesterol Uptake) Start->Primary Decision1 Active? Primary->Decision1 Specificity Specificity Check vs. 3'-(3-F) Isomer Decision1->Specificity Yes Outcome1 Potency Match (Non-Specific Effect) Specificity->Outcome1 IC50(Test) ≈ IC50(Isomer) Outcome2 Potency Shift (Specific NPC1L1 Binder) Specificity->Outcome2 IC50(Test) << IC50(Isomer)

Part 5: References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137.

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry, 41(6), 973-980.

  • Simson Pharma. "this compound (Ezetimibe Impurity 12) – Product Data Sheet." Simson Pharma Limited.

  • Wang, L., et al. (2020). "Cryo-EM structure of the human NPC1L1 cholesterol transporter." Science Advances, 6(39).

  • MedChemExpress. "3'-(2-Fluorophenyl) ezetimibe & Ezetimibe Isomers." MCE Product Catalog.

Sources

Application Note: Formulation Development for 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of 3'-(3-Fluorophenyl) Ezetimibe (an analog where the para-fluoro substituents of Ezetimibe are replaced by meta-fluoro groups) presents a distinct challenge in oral solid dosage formulation. Like its parent compound, this molecule functions as a cholesterol absorption inhibitor targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] However, the shift to a meta-fluorination pattern alters the crystal lattice energy and lipophilicity (LogP), potentially exacerbating the BCS Class II (Low Solubility, High Permeability) characteristics inherent to this pharmacophore.

This Application Note details a formulation strategy focused on Amorphous Solid Dispersions (ASD) . By disrupting the crystalline lattice and stabilizing the amorphous form within a polymer matrix, we aim to generate a "spring and parachute" dissolution profile, thereby maximizing the supersaturation window and oral bioavailability.

Key Formulation Challenges
ParameterCharacteristicImplication for Formulation
Biopharmaceutics BCS Class IIDissolution-rate limited absorption.[2][3]
LogP (Predicted) ~4.5 - 4.8High lipophilicity requires surfactants or lipid-based carriers.
Crystallinity High Lattice EnergyStrong tendency to recrystallize; requires high Tg polymers for stabilization.
Metabolic Stability m-Fluoro substitutionPotential for altered metabolic profile compared to p-fluoro parent.

Pre-Formulation Characterization Protocol

Before initiating formulation, the physicochemical baseline of the 3'-(3-Fluorophenyl) analog must be established to select appropriate excipients.

Protocol A: Solubility & Solid-State Profiling

Objective: Determine the thermodynamic solubility and polymorphic landscape.

Materials:

  • This compound API (micronized).

  • Solvents: Methanol, Ethanol, Acetone, pH 1.2 HCl, pH 6.8 Phosphate Buffer, FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Equipment: HPLC-UV, DSC (Differential Scanning Calorimetry), PXRD (Powder X-Ray Diffraction).

Workflow:

  • Equilibrium Solubility:

    • Add excess API to 5 mL of each solvent in glass vials.

    • Shake at 37°C for 48 hours.

    • Filter (0.45 µm PTFE), dilute, and analyze via HPLC (C18 column, Acetonitrile:Water mobile phase).

    • Success Criterion: Identification of a biorelevant medium (e.g., FaSSIF) where solubility is < 10 µg/mL, confirming the need for ASD.

  • Thermal Analysis (DSC):

    • Heat 2-5 mg sample from 25°C to 250°C at 10°C/min.

    • Identify: Melting point (

      
      ) and Glass Transition Temperature (
      
      
      
      ).
    • Note: The

      
       is critical. A rule of thumb for ASD stability is that the storage temperature should be 
      
      
      
      . If the API
      
      
      is low, a high-
      
      
      polymer (e.g., HPMC-AS) is mandatory.

Core Formulation Strategy: Amorphous Solid Dispersion (ASD)

We will utilize Hot Melt Extrusion (HME) . This solvent-free process is preferred over spray drying for fluorinated analogs to avoid solvate formation and reduce environmental impact.

Polymer Selection:

  • Primary Carrier: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .

    • Why: It is an enteric polymer that prevents drug release in the stomach (preventing recrystallization in acidic pH) and releases in the upper intestine. It provides excellent supersaturation maintenance (the "parachute" effect).

  • Plasticizer/Surfactant: Vitamin E TPGS or Poloxamer 407 .

    • Why: Lowers the processing temperature to prevent thermal degradation of the fluorinated moiety and improves wettability.

Visualization: Formulation Development Workflow

FormulationWorkflow Start API: this compound PreForm Pre-Formulation (DSC, Solubility, LogP) Start->PreForm Screening Excipient Screening (Film Casting) PreForm->Screening Tg Determination HME Hot Melt Extrusion (Process Optimization) Screening->HME Select Polymer Char Solid State Characterization (XRD, SEM) HME->Char Amorphicity Check Dissolution In-Vitro Dissolution (Non-Sink Conditions) Char->Dissolution Dissolution->HME Fail (Recrystallization) Final Final Dosage Form (Tablet/Capsule) Dissolution->Final Pass Criteria

Figure 1: Iterative workflow for developing an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion.

Detailed Protocol: Hot Melt Extrusion (HME)

Objective: Manufacture a stable amorphous extrudate of this compound.

Equipment: 11mm Twin-Screw Extruder (e.g., Thermo Fisher or Leistritz).

Formulation Blend:

  • API: 20% w/w

  • Polymer (HPMC-AS L grade): 75% w/w

  • Surfactant (SLS or Vit E TPGS): 5% w/w

Step-by-Step Procedure:

  • Physical Mixing:

    • Pass API and polymer through a #40 mesh sieve to remove agglomerates.

    • Blend in a V-blender for 15 minutes at 20 RPM.

    • Critical Control: Ensure uniformity to prevent "surges" of API during extrusion.

  • Extrusion Process:

    • Zone Temperatures: Set a temperature profile ramping from

      
       (feeding zone) to 
      
      
      
      (die). Note: Keep below
      
      
      to avoid degradation.
    • Screw Speed: 150 - 200 RPM. High shear is needed to fully solubilize the drug in the polymer melt.

    • Feed Rate: 2.0 g/min .

  • Downstream Processing:

    • Cool the extrudate rapidly using an air-cooled conveyor belt (avoid water baths to prevent moisture uptake).

    • Milling: Pulverize the extrudate using a hammer mill to achieve a particle size distribution (

      
      ) of 
      
      
      
      .
  • Self-Validation Step (DSC Check):

    • Run a DSC cycle on the milled extrudate.

    • Pass: Single

      
       (intermediate between API and Polymer) and absence  of a melting endotherm.
      
    • Fail: Presence of melting peak implies residual crystallinity. Increase extrusion temperature or screw speed.

Analytical Validation: Non-Sink Dissolution Testing

Standard USP dissolution often fails to predict in-vivo performance for ASDs. We use non-sink conditions to evaluate the "Spring and Parachute" effect.

Protocol:

  • Apparatus: USP II (Paddle) at 75 RPM.

  • Media: 500 mL pH 6.8 Phosphate Buffer (simulating intestinal pH) or FaSSIF.

  • Dose: Add extrudate equivalent to 10x the equilibrium solubility of the drug (supersaturation challenge).

  • Sampling: Pull samples at 5, 10, 20, 45, 60, and 120 minutes. Filter immediately (0.1 µm) to remove precipitated drug.

  • Analysis: HPLC-UV.

Mechanism of Action Visualization

Mechanism ASD ASD Formulation (Amorphous API + Polymer) Dissolution Rapid Dissolution (Spring Effect) ASD->Dissolution Supersat Supersaturated Solution (High Free Energy) Dissolution->Supersat Precip Recrystallization (Precipitation) Supersat->Precip Natural Tendency Polymer Polymer Inhibition (Parachute Effect) Supersat->Polymer Stabilization Polymer->Precip Delayed Failure Absorption Intestinal Absorption (Bioavailability) Polymer->Absorption Extended Window

Figure 2: The "Spring and Parachute" mechanism. The ASD releases drug rapidly (Spring), while the polymer inhibits precipitation (Parachute), allowing time for absorption.

References

  • Ezetimibe Formulation Strategies

    • Jajere, U. M., & Achadu, A. E. (2017).[2] Fabrication and Characterization of Ezetimibe Solid Dispersion for Solubility Enhancement. Universal Journal of Pharmaceutical Research.

  • Solid Dispersion Mechanisms

    • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[4] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.

  • Fluorinated Analog SAR

    • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry.

  • Analog Identification

    • Simson Pharma. (n.d.). This compound (Impurity 12). Simson Pharma Reference Standards.

Disclaimer: This protocol is designed for research and development purposes. All formulations must undergo rigorous stability testing (ICH Q1A) and biocompatibility assessment before clinical application.

Sources

Application Notes & Protocols: Enhancing the Solubility of Ezetimibe and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ezetimibe Solubility Challenge

Ezetimibe is a potent cholesterol absorption inhibitor that functions by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2][3] This mechanism effectively reduces the absorption of dietary and biliary cholesterol without impacting fat-soluble vitamin uptake.[3] However, the therapeutic efficacy of Ezetimibe is significantly hampered by its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high intestinal permeability but extremely low aqueous solubility (approximately 0.008 mg/mL at 25°C).[4] This poor solubility is the rate-limiting step for its absorption, leading to modest and variable oral bioavailability (35-65%).[4][5]

Consequently, enhancing the aqueous solubility and dissolution rate of Ezetimibe is a primary objective in its formulation development. This document provides an in-depth guide to several field-proven techniques for improving the solubility of Ezetimibe and its analogs, complete with detailed protocols and the scientific rationale behind them.

Solid Dispersions: Amorphization and Molecular Dispersion

Application Note

The solid dispersion technique is a highly effective strategy for improving the dissolution of poorly soluble drugs like Ezetimibe.[5] The core principle involves dispersing the drug in a hydrophilic polymer matrix. This process can achieve solubility enhancement through two primary mechanisms:

  • Conversion to Amorphous Form: By rapidly removing the solvent or cooling a melt, the crystalline drug is "trapped" in a high-energy, disordered amorphous state. The amorphous form lacks a stable crystal lattice, requiring less energy for dissolution, thus leading to higher apparent solubility and faster dissolution rates.[4][5]

  • Molecular Dispersion: At optimal drug-to-polymer ratios, Ezetimibe can be molecularly dissolved within the carrier, effectively reducing drug particle aggregation and increasing the surface area available for dissolution.[5]

Commonly used hydrophilic carriers for Ezetimibe include polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEG-4000, PEG-6000), and copolymers like Kollidon® VA64.[4][5][6] Studies have shown that solid dispersions of Ezetimibe can achieve nearly complete drug release (up to 98%) in as little as 10 minutes, a dramatic improvement over the pure crystalline drug.[4]

General Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Evaluation API Ezetimibe API (BCS Class II) CarrierScreen Screen Hydrophilic Carriers (e.g., PVP, PEG) API->CarrierScreen SolventScreen Select Volatile Common Solvent CarrierScreen->SolventScreen Formulation Prepare Solid Dispersion (e.g., Solvent Evaporation) SolventScreen->Formulation Drying Drying & Pulverization Formulation->Drying Characterization Physicochemical Characterization Drying->Characterization Dissolution In Vitro Dissolution Testing Stability Stability Studies Dissolution->Stability PXRD PXRD (Confirm Amorphization) DSC DSC (Thermal Properties) FTIR FTIR (Drug-Carrier Interaction) Characterization->Dissolution Characterization->PXRD Characterization->DSC Characterization->FTIR Bioavailability In Vivo Bioavailability Study Stability->Bioavailability G cluster_0 Mechanism of Cyclodextrin Inclusion Ezetimibe Ezetimibe (Hydrophobic Guest) Complex Water-Soluble Inclusion Complex Ezetimibe->Complex Encapsulation Cyclodextrin Cyclodextrin Host (Hydrophilic Exterior, Lipophilic Cavity) Ezetimibe_in_Complex Ezetimibe

Sources

Troubleshooting & Optimization

Technical Support Center: 3'-(3-Fluorophenyl) Ezetimibe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the synthesis of 3'-(3-Fluorophenyl) Ezetimibe . This analog involves a meta-fluorine substitution, which introduces distinct electronic effects (inductive withdrawal without the resonance donation of para-substitution) compared to the standard 4-fluoro Ezetimibe.

This guide prioritizes the Evans Auxiliary Route (Schering-Plough methodology), as it remains the gold standard for controlling the relative and absolute stereochemistry of the


-lactam ring.

Status: Online | Tier: L3 (Senior Scientist) | Protocol ID: EZ-3F-OPT

Core Synthesis Workflow

The synthesis hinges on three critical phases: Imine Formation, Asymmetric


-Lactamization, and Side-Chain Functionalization. The introduction of the 3-fluorophenyl moiety typically occurs either during the Imine Formation  (if modifying the N-aryl ring) or the Side-Chain Construction  (if modifying the propyl-aryl ring).
Master Workflow Diagram

The following diagram outlines the critical path and decision points for the synthesis.

Ezetimibe_Synthesis Start Start: Raw Materials Imine Phase 1: Imine Formation (3-F-Aniline + Aldehyde) Start->Imine Dehydration Imine->Imine Hydrolysis? Use Sieves Auxiliary Phase 2: Ti-Mediated Mannich (Evans Auxiliary + TiCl4) Imine->Auxiliary Ti-Enolate Addition (-30°C) Auxiliary->Auxiliary Low dr? Check TiCl4 Cyclization Phase 3: Cyclization (BSA / TBAF) Auxiliary->Cyclization Silyl-mediated Ring Closure SideChain Phase 4: Side Chain Install (Grignard / Friedel-Crafts) Cyclization->SideChain Chain Extension Reduction Phase 5: CBS Reduction (Stereoselective Ketone Red.) SideChain->Reduction Asymmetric Red. Final Final Product: This compound Reduction->Final Deprotection

Caption: Figure 1. Optimized synthetic pathway for Ezetimibe analogs using the Evans Auxiliary method. Critical control points are highlighted in Red (Phase 2).

Phase 1: The Imine Formation (Schiff Base)

Context: The reaction between the aniline and the benzaldehyde derivative. If you are synthesizing the N-(3-fluorophenyl) analog, you will use 3-fluoroaniline.

Technical Insight: The meta-fluorine is electron-withdrawing (


) but lacks the resonance donation (

) of the para-fluorine. This makes the resulting imine more electrophilic but also more prone to hydrolysis than standard Ezetimibe intermediates.
Troubleshooting Guide: Imine Stability
SymptomProbable CauseCorrective Action
Incomplete Conversion (<90%) Equilibrium limitation due to water.Protocol: Use a Dean-Stark trap with Toluene or add activated 4Å Molecular Sieves (powdered). Do not rely on simple reflux.
Imine Hydrolysis on Silica Acidic nature of silica gel.Protocol: Pre-treat silica gel with 1% Et3N/Hexane before purification. Alternatively, use crystallization (Isopropanol/Heptane) instead of chromatography.
Darkening/Tarry Product Oxidation of free aniline.Protocol: Perform reaction under strict

atmosphere. Purify the starting aniline by distillation if it is dark brown before use.

FAQ:

  • Q: Can I store the imine intermediate?

    • A: The 3-fluoro imine is moisture-sensitive. Store it under Argon at -20°C. If it turns cloudy, recrystallize immediately before the Titanium step.

Phase 2: Asymmetric -Lactamization (The Critical Step)

Context: The reaction of the chiral oxazolidinone enolate (generated via


) with the imine. This establishes the C3/C4 stereocenters.

The Mechanism: The reaction proceeds via a Zimmerman-Traxler-like transition state where the Titanium coordinates both the oxazolidinone carbonyls and the imine nitrogen. The steric bulk of the Evans auxiliary dictates the facial selectivity.

Critical Protocol: Titanium Enolate Formation

Standard:


 (1.05 eq) / DIPEA (2.5 eq) / DCM / -30°C.

Troubleshooting Guide: The "Low Yield/Selectivity" Loop

Issue Diagnostic Root Cause Solution

| Low Diastereomeric Ratio (dr) | NMR shows < 90:10 mixture. | Temperature fluctuation during


 addition. | Strict Control:  The reaction exotherm must not exceed -20°C. Add 

dropwise over 45 mins. | | "Gummy" Titanium Emulsion | Workup yields a sticky, inseparable mass. | Improper quenching of Titanium species. | Inverse Quench: Pour the cold reaction mixture into a vigorously stirring solution of 2N Tartaric Acid or 20%

. | | No Reaction / Recovered Imine | Imine intact, auxiliary hydrolyzed. | Degraded

(White/Yellow solids). | Reagent Check:

must be a clear, fuming liquid. If solid precipitates are visible in the bottle, discard it. |

FAQ:

  • Q: Why is the 3-fluoro analog yield lower than the 4-fluoro standard?

    • A: The 3-fluoro group on the imine makes the C=N bond more electron-deficient. While this increases reactivity, it also makes the transition state tighter and more sensitive to steric clashes. Ensure your

      
       is fresh and consider increasing the Lewis Acid equivalents to 1.15 eq to ensure full coordination.
      

Phase 3: Side Chain & Deprotection

Context: After cyclization (using BSA/TBAF), the side chain is usually installed or modified. For the 3'-(3-fluorophenyl) analog, this often involves a Friedel-Crafts acylation or Grignard addition followed by reduction.

The CBS Reduction (Corey-Bakshi-Shibata)

To obtain the chiral alcohol on the side chain:

  • Catalyst: (R)-Me-CBS-oxazaborolidine.

  • Hydride Source: Borane-dimethylsulfide (

    
    ) or Catecholborane.
    
  • Temperature: -20°C.

Risk: Over-reduction of the


-lactam ring.
  • Mitigation: The

    
    -lactam is relatively stable to borane if the temperature is controlled. Do not exceed 0°C. Monitor by HPLC; stop immediately upon consumption of the ketone.
    

Deprotection (Global):

  • If using benzyl protection (OBn): Hydrogenolysis (

    
    , Pd/C) is standard.
    
  • Warning for Fluorine: Standard Pd/C conditions are generally safe for aryl fluorides. However, avoid high pressures (>50 psi) or acidic media which could facilitate defluorination or ring opening.

Analytical Data & Validation

When validating the 3'-(3-fluorophenyl) analog, rely on


-NMR for rapid assessment.
Isomer/Analog

NMR Shift (Approx)
Multiplicity
4-Fluoro (Standard) -115 to -118 ppmMultiplet (tt)
3-Fluoro (Target) -110 to -113 ppmMultiplet (q like)

Note: Shifts vary by solvent (CDCl3 vs DMSO-d6).

References

  • Wu, G. Z., et al. (1999). "Enantioselective Synthesis of the Cholesterol Absorption Inhibitor SCH 58235." The Journal of Organic Chemistry, 64(10), 3714–3718. Link

    • Core reference for the Evans auxiliary/TiCl4 medi
  • Thiruvengadam, T. K., et al. (2000). "Process for the preparation of hydroxy-alkyl substituted azetidinones." U.S. Patent 6,207,822.[1] Link

    • Details the cyclization (BSA/TBAF)
  • Fu, X., et al. (2003). "Synthesis of Ezetimibe via a Novel Asymmetric Aldol Reaction." Tetrahedron Letters, 44(4), 801-804. Link

    • Alternative routes and troubleshooting for aldol condens
  • Clader, J. W. (2004). "The Discovery of Ezetimibe: A View from Outside the Receptor." Journal of Medicinal Chemistry, 47(1), 1–9. Link

    • Provides SAR data explaining the role of fluoro-substituents.

Sources

"Troubleshooting common issues in 3'-(3-Fluorophenyl) Ezetimibe experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-(3-Fluorophenyl) Ezetimibe (Impurity 12) & Regioisomer Analysis

Executive Summary

Welcome to the technical guide for This compound , often designated in pharmaceutical quality control as Ezetimibe Impurity 12 or the m-Fluoroaniline Analog .

In the development of Ezetimibe (a cholesterol absorption inhibitor), the presence of regioisomers—specifically where the fluorine atom is located at the meta (3) position rather than the para (4) position on the phenyl rings—presents a critical challenge. These isomers are isobaric (same molecular weight: 409.43 g/mol ) and possess nearly identical polarity to the Active Pharmaceutical Ingredient (API), making them difficult to separate by standard RP-HPLC and undetectable by low-resolution MS.

This guide addresses the three primary bottlenecks: Source Identification , Chromatographic Resolution , and Structural Confirmation .

Section 1: Synthesis & Origin (Root Cause Analysis)

Q: How does the 3'-(3-Fluorophenyl) impurity enter my synthetic pathway?

A: The formation of this compound is rarely a side reaction of the coupling conditions themselves; rather, it is almost exclusively a starting material purity issue .

Ezetimibe synthesis typically involves the reaction of 4-fluoroaniline (to form the


-lactam N-aryl group) and 4-fluorobenzaldehyde  (to form the hydroxypropyl side chain). Commercial "99%" pure 4-fluoro reagents often contain 0.1–0.5% of the 3-fluoro isomer  (meta-isomer).
  • Scenario A (N-Aryl Impurity): If your 4-fluoroaniline contains 3-fluoroaniline, you generate the N-(3-fluorophenyl) analog.

  • Scenario B (Side-Chain Impurity): If your 4-fluorobenzaldehyde contains 3-fluorobenzaldehyde, you generate the 3-[3-(3-fluorophenyl)...] analog.

Recommendation: You must implement a "Pre-Synthesis QC Gate." Standard GC-MS of starting materials is often insufficient to resolve 3-F vs 4-F isomers. Use 19F-NMR or high-resolution Capillary Electrophoresis (CE) to qualify raw materials before initiating the multistep synthesis.

Data: Impact of Starting Material Purity

Raw MaterialContaminantResulting Impurity in APIRemoval Difficulty
4-Fluoroaniline3-FluoroanilineN-(3-Fluorophenyl) EzetimibeHigh (Crystallizes with API)
4-Fluorobenzaldehyde3-FluorobenzaldehydeThis compoundVery High (Co-elutes on C18)

Section 2: Analytical Troubleshooting (HPLC & Separation)

Q: My RP-HPLC method (C18, Acetonitrile/Water) shows a single peak, but QC suspects the 3'-isomer. How do I resolve them?

A: Standard C18 columns rely on hydrophobic interactions. Since the meta and para isomers have nearly identical LogP values, they co-elute. You must switch to a stationary phase that exploits shape selectivity or


-

interactions
.

Protocol: Enhanced Resolution Method To separate this compound (Impurity 12) from Ezetimibe:

  • Stationary Phase: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. The fluorine-fluorine interactions and

    
    -stacking differences between the meta and para positions provide the necessary selectivity (
    
    
    
    ).
  • Chiral Mode (Alternative): Even though these are regioisomers, polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective at separating structural isomers due to the rigid chiral grooves.

Recommended Method Parameters:

ParameterCondition A (Reverse Phase)Condition B (Chiral/Normal Phase)
Column Fluorophenyl (PFP) or Phenyl-HexylChiralpak AD-H or IC
Mobile Phase Water (0.1% Formic Acid) / Methanoln-Hexane / Ethanol / Diethylamine
Gradient Isocratic 65% MeOH preferred for resolutionIsocratic 90:10:0.1
Detection UV @ 232 nmUV @ 232 nm
Expected Resolution (

)


Critical Note: If using LC-MS, do not rely on the molecular ion (


). You must look for specific fragmentation differences or rely strictly on UV retention time validated by standards [1, 2].

Section 3: Structural Confirmation

Q: How do I definitively prove the impurity is the 3'-isomer and not a diastereomer?

A: Mass spectrometry is inconclusive because the fragments are often identical. 19F-NMR (Fluorine NMR) is the self-validating standard for this specific troubleshooting scenario.

Experimental Logic: The chemical shift of a fluorine atom on a phenyl ring is highly sensitive to its position relative to other substituents.

  • Para-F (Ezetimibe): Typically appears around -115 to -118 ppm.

  • Meta-F (Impurity): Shifts significantly (often upfield or downfield by 2-5 ppm depending on the solvent) due to the lack of resonance conjugation with the para-substituent.

Protocol:

  • Dissolve 10 mg of the isolated impurity (or enriched mother liquor) in DMSO-

    
    .
    
  • Acquire 19F-NMR (decoupled).

  • Result: If you see a new signal distinct from the two main fluorine signals of Ezetimibe, you have confirmed the regioisomer.

Visual Troubleshooting Guides

Workflow 1: Impurity Propagation Pathway

This diagram illustrates how raw material impurities propagate into the final API as difficult-to-remove regioisomers.

ImpurityPath RawMat Raw Material (4-Fluorobenzaldehyde) Reaction Aldol Condensation & Cyclization RawMat->Reaction Major Pathway Contam Contaminant (3-Fluorobenzaldehyde) Contam->Reaction Minor Pathway (0.1%) API Ezetimibe API (Para-isomer) Reaction->API Impurity Impurity 12 (Meta-isomer) Reaction->Impurity QC QC Fails (Co-elution) API->QC Impurity->QC Hidden Peak

Figure 1: Propagation of the 3-fluoro regioisomer from starting materials to final drug substance.

Workflow 2: Analytical Decision Tree

Follow this logic to select the correct separation method.

DecisionTree Start Issue: Unknown Impurity @ RRT ~1.05 CheckMS Check LC-MS Mass Start->CheckMS MassDiff Mass Different? CheckMS->MassDiff Isobaric Isobaric (409 Da) Likely Regioisomer MassDiff->Isobaric No NotIsobaric Degradant/Other MassDiff->NotIsobaric Yes SelectCol Select Column Strategy Isobaric->SelectCol C18 Standard C18 SelectCol->C18 Fails (Co-elution) PFP PFP / Phenyl-Hexyl SelectCol->PFP Recommended Chiral Amylose Chiral Phase SelectCol->Chiral High Resolution Result Resolution Achieved? PFP->Result Chiral->Result Confirm Confirm via 19F-NMR Result->Confirm Yes

Figure 2: Decision matrix for identifying and resolving isobaric Ezetimibe impurities.

References

  • National Institutes of Health (NIH). (2018). Study on the HPLC-based separation of some ezetimibe stereoisomers and the underlying stereorecognition process. PubMed. Retrieved February 2, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2014). A Novel Enantio-Selective Reverse Phase HPLC Method for the Determination of Ezetimibe. Retrieved February 2, 2026, from [Link]

"Addressing stability and degradation of 3'-(3-Fluorophenyl) Ezetimibe"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3'-(3-Fluorophenyl) Ezetimibe Analogues

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigating Beta-Lactam Ring Opening & Oxidative Degradation in Fluorinated Azetidinones

Introduction: The Stability Paradox

Welcome to the technical guide for This compound . While this analog retains the potent cholesterol absorption inhibition of its parent compound, the introduction of a fluorine atom at the 3' (meta) position introduces subtle but critical electronic effects.

The Core Challenge: The 2-azetidinone (beta-lactam) ring is chemically strained.[1][2] In standard Ezetimibe, this ring is already prone to hydrolysis. In your 3'-fluoro analog, the electron-withdrawing nature of the meta-fluorine atom (via inductive effects) can decrease the electron density on the nitrogen or adjacent carbons, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) than the parent molecule.

This guide treats the molecule not just as a powder, but as a reactive system requiring precise environmental controls.

Module 1: The Beta-Lactam Integrity (Hydrolysis)

The Issue: The most common mode of failure for this compound is the rupture of the four-membered beta-lactam ring. This is irreversible and destroys biological activity.

Mechanism: Hydroxide ions (


) or water molecules attack the carbonyl carbon of the beta-lactam. The ring opens to form a substituted amino acid derivative (often referred to as "Impurity A" in Ezetimibe pharmacopeial contexts).

Critical Thresholds:

  • pH Danger Zone: pH > 7.5 (Rapid hydrolysis).

  • pH Safe Zone: pH 4.5 – 6.0 (Maximal stability).

  • Solvent Risk: Protic solvents (Methanol/Ethanol) can act as nucleophiles at high temperatures, leading to solvolysis.

Visualizing the Degradation Pathway The following diagram illustrates the primary failure modes: Ring Opening (Alkaline) and Cyclization (Acidic).

DegradationPathway Parent 3'-(3-Fluorophenyl) Ezetimibe (Intact Beta-Lactam) Acid Ring-Opened Acid (Major Degradant) [Hydrolysis] Parent->Acid pH > 7.5, Moisture (Nucleophilic Attack) Cyclic Tetrahydrofuran Derivative [Cyclization] Parent->Cyclic pH < 2.0, Heat (Acid Catalysis) Oxide Ketone/Oxidative Species Parent->Oxide Peroxides/UV Light (Benzylic Oxidation)

Figure 1: Primary degradation pathways.[3] Note that the alkaline hydrolysis path (Red) is the most kinetically favored reaction for this class of compounds.

Troubleshooting Protocol: Hydrolysis Mitigation

SymptomProbable CauseCorrective Action
Purity drops during LCMS prep Diluent pH is too high or basic impurities in solvent.Switch Diluent: Use Acetonitrile:Water (60:40) with 0.1% Formic Acid. Avoid pure methanol for long-term storage.
"Ghost" peak at RRT 0.4-0.6 Ring-opened acid formation in the autosampler.Cool Autosampler: Set to 4°C. Limit run time to <12 hours.
Assay value low in formulation Excipient incompatibility (e.g., Magnesium Stearate).Excipient Screen: Avoid alkaline lubricants. Use Stearic Acid or Sodium Stearyl Fumarate instead.

Module 2: Oxidative Stress & Photostability

The Issue: The molecule contains a benzylic hydroxyl group and fluorinated phenyl rings. While the fluorine stabilizes the ring against metabolic breakdown, the benzylic position remains a target for radical oxidation.

Experimental Evidence: Forced degradation studies on Ezetimibe analogs show that while they are relatively stable to thermal stress, they degrade significantly under oxidative conditions (Peroxide stress) and photolytic stress (UV light).

Protocol: Handling & Storage

  • Amber Glass is Mandatory: The compound absorbs UV light. Exposure can generate radical species that attack the benzylic carbon.

  • Peroxide-Free Solvents: When performing HPLC, ensure THF or Ethers are peroxide-free. Peroxides initiate the conversion of the hydroxyl group to a ketone.

  • Antioxidants: In liquid formulations, the addition of 0.05% BHT (Butylated hydroxytoluene) is recommended to scavenge free radicals.

Module 3: Analytical Troubleshooting (HPLC/LCMS)

The Issue: Separating the 3'-(3-Fluorophenyl) analog from its own degradants requires specific column chemistry. Standard C18 columns often fail to resolve the "Ring-Opened Acid" from the parent peak due to similar polarities in high-organic gradients.

Recommended Method Parameters:

  • Column: C8 or Phenyl-Hexyl (Provides better selectivity for the fluorinated rings than C18).

  • Mobile Phase A: 0.02 M Ammonium Acetate (pH 5.0). Note: Acetate buffer suppresses ionization of the ring-opened acid, improving peak shape.

  • Mobile Phase B: Acetonitrile (Gradient grade).

  • Detection: 248-250 nm (Isosbestic point for many beta-lactam analogs).

Decision Tree: Method Optimization

HPLC_Troubleshooting Start Problem: Poor Separation of Impurities CheckpH Is Mobile Phase pH > 6.5? Start->CheckpH AdjustpH LOWER pH to 4.5-5.0 (Suppress Acid Ionization) CheckpH->AdjustpH Yes CheckCol Using Standard C18? CheckpH->CheckCol No SwitchCol Switch to Phenyl-Hexyl (Pi-Pi Interactions) CheckCol->SwitchCol Yes CheckGrad Gradient Slope Too Steep? CheckCol->CheckGrad No ShallowGrad Decrease Slope (1% B/min) CheckGrad->ShallowGrad Yes

Figure 2: Analytical troubleshooting logic for resolving fluorinated beta-lactam impurities.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in Methanol at -20°C? A: Proceed with Caution. While -20°C slows kinetics, Methanol is a nucleophile. If your methanol contains trace moisture or basicity, the beta-lactam ring will slowly open over weeks (Solvolysis).

  • Better Alternative: Store stock solutions in Acetonitrile or DMSO (anhydrous). These are aprotic and do not attack the beta-lactam ring.

Q2: Why does the 3'-fluoro analog seem more unstable than standard Ezetimibe? A: It is likely due to the Inductive Effect (-I) . The fluorine atom at the 3' position withdraws electron density from the phenyl ring. If this phenyl ring is attached to the nitrogen (N1), it pulls electron density away from the beta-lactam nitrogen. This makes the carbonyl carbon more positive (electrophilic) and thus more "hungry" for nucleophiles like water.

Q3: My degradation study shows a peak at RRT 1.48. What is it? A: In Ezetimibe analogs, late-eluting peaks (RRT > 1.0) are often Dimers or Cyclized Ethers formed under acidic stress. If you are using high pH, the degradants usually elute earlier (RRT < 1.0) because the ring opening creates a carboxylic acid, which is more polar.

References

  • Hydrolytic Degradation Profiling of Ezetimibe

    • Source: Singh, S. et al. "Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay." Journal of Pharmaceutical and Biomedical Analysis.
    • Key Finding: Ezetimibe is completely degraded in 30 minutes under alkaline conditions (0.1 N NaOH), confirming the fragility of the beta-lactam ring.
  • Impurity Characterization & LC-MS

    • Source:Journal of Liquid Chromatography & Related Technologies.
    • Key Finding: Identification of the ring-opened acid (Impurity A) and the tetrahydrofuran derivative (Impurity C)
  • Beta-Lactam Ring Stability

    • Source:Molecules.[1][2][3][4][5][6] "Targeted Hydrolysis of β-Lactam Antibiotics."

    • Key Finding: Detailed mechanistic overview of nucleophilic attack on the beta-lactam carbonyl, applicable to 2-azetidinone cholesterol inhibitors.
  • ICH Guidelines on Stability

    • Source: ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."
    • Key Finding: Defines the standard protocols for forced degradation (Acid, Base, Oxidative, Photolytic)

Sources

Technical Support Center: 3'-(3-Fluorophenyl) Ezetimibe (3-F-EZE) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Off-Target Effects & Experimental Optimization Operator: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3'-(3-Fluorophenyl) Ezetimibe (3-F-EZE) . This fluorinated analog of Ezetimibe is designed to probe the structure-activity relationship (SAR) of the C3-pendant aryl group, specifically targeting the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

While the 3'-fluoro substitution is intended to block metabolic soft spots (preventing hydroxylation) or alter binding kinetics, it introduces significant physicochemical challenges. "Off-target" effects in this context fall into two categories:

  • Technical Artifacts: False positives in in vitro assays caused by non-specific binding (NSB) to plastics or precipitation (the "Brick Dust" effect).

  • Biological Off-Targets: Unintended inhibition of hepatic transporters (OATP1B1/1B3) or interference with the enterohepatic recirculation loop.

This guide provides self-validating protocols to isolate specific NPC1L1 activity from these confounding factors.

Module 1: Physical Chemistry & Formulation

The Problem: Like the parent compound, 3-F-EZE is highly lipophilic (LogP > 4.5). In aqueous media, it rapidly aggregates or binds to polystyrene plates, leading to "apparent" inhibition that is actually just compound loss.

Troubleshooting Guide: Solubility & Stability
SymptomDiagnosisCorrective Action
Inconsistent IC50 Compound precipitation in assay buffer.Protocol: Pre-dissolve in DMSO, then dilute into buffer containing 0.5% Methyl-β-cyclodextrin (MβCD) or 0.1% Tween-80 . Avoid simple PBS dilution.
Signal Drift Non-Specific Binding (NSB) to plasticware.Protocol: Switch to Low-Binding Polypropylene plates. Pre-coat tips/tubes with 1% BSA before handling low-concentration (<10 nM) solutions.
Low Recovery Trapping in filter membranes (filtration assays).Protocol: Use Glass Fiber (GF/B) filters pre-soaked in 0.3% Polyethyleneimine (PEI) to block hydrophobic binding sites.
Experimental Workflow: Validating Solubility

Do not assume solubility based on visual clarity. Microprecipitates are invisible but active.

  • Nephelometry Check: Measure light scattering at 600nm. If OD > 0.005 above background, the compound is aggregating.

  • Centrifugation Test: Spin the working solution at 20,000 x g for 10 mins. Analyze the supernatant by HPLC. If concentration drops by >10%, you have a solubility artifact.

Module 2: Biological Specificity (In Vitro)

The Problem: High concentrations of 3-F-EZE can perturb lipid membranes non-specifically, mimicking transporter inhibition. Furthermore, the compound may inhibit OATP transporters, which confounds hepatic uptake data.

Protocol: Differentiating NPC1L1 vs. Non-Specific Effects

Step 1: The "Cholesterol Shift" Control NPC1L1-mediated uptake is strictly cholesterol-dependent. Non-specific membrane disruption affects all lipids.

  • Action: Run parallel uptake assays using [3H]-Cholesterol (Target) and [3H]-Phosphatidylcholine (Control).

  • Success Criteria: 3-F-EZE should inhibit Cholesterol uptake >50% while inhibiting Phosphatidylcholine uptake <10%. If both are inhibited, your effect is non-specific membrane toxicity.

Step 2: The Glucuronidation Switch Critical Mechanism: Ezetimibe is unique because its glucuronide metabolite is more active than the parent.

  • Action: If testing in hepatocytes, co-incubate with Saccharolactone (a glucuronidase inhibitor) to stabilize the formed glucuronide.

  • Why? The 3'-fluoro group may alter the rate of glucuronidation by UGT1A1. Comparing efficacy +/- Saccharolactone reveals if the parent or the metabolite is the primary driver in your specific cell line.

Visualizing the Specificity Pathway

SpecificityWorkflow Start Start: 3-F-EZE Assay SolubilityCheck Step 1: Solubility Check (Nephelometry) Start->SolubilityCheck NSBCheck Step 2: Plastic Binding Check (Low-bind plates) SolubilityCheck->NSBCheck Pass TargetAssay Step 3: NPC1L1 Uptake Assay NSBCheck->TargetAssay Pass ControlAssay Step 4: PC Uptake Control (Phosphatidylcholine) TargetAssay->ControlAssay OutcomeValid Valid: Specific Inhibition ControlAssay->OutcomeValid PC Uptake Unaffected OutcomeArtifact Invalid: Membrane Disruption ControlAssay->OutcomeArtifact PC Uptake Inhibited

Caption: Logical workflow to distinguish true NPC1L1 inhibition from physicochemical artifacts (precipitation/membrane disruption).

Module 3: Minimizing OATP Inhibition (Hepatic Off-Targets)

The Problem: Ezetimibe analogs are substrates and inhibitors of OATP1B1/1B3. Strong inhibition here prevents the drug from entering the liver (where it is glucuronidated) and blocks the enterohepatic recirculation loop, effectively killing in vivo efficacy and causing systemic drug-drug interactions (DDIs).

FAQ: OATP Interaction

Q: Why does my 3-F-EZE show poor efficacy in vivo despite high potency in vitro? A: The 3'-fluoro group may have increased affinity for OATP1B1, turning the drug into a "suicide inhibitor" of the transporter. If OATP1B1 is blocked, the drug cannot enter the hepatocyte to be glucuronidated. Since the glucuronide is the potent species for biliary secretion, you lose the enterohepatic cycle.

Q: How do I screen for this? A: Perform a Coproporphyrin I (CPI) accumulation assay in OATP1B1-transfected HEK293 cells.

  • Threshold: If IC50 against CPI is < 1 µM, the risk of DDI and loss of recirculation is high.

Mechanism: The Enterohepatic Loop

EnterohepaticLoop Intestine Intestine (Target Site) PortalVein Portal Vein Intestine->PortalVein Absorption Liver Liver Hepatocyte (Metabolic Hub) PortalVein->Liver Uptake via OATP1B1 (Critical Step) OATP_Block 3-F-EZE Blockade? (Avoid This) PortalVein->OATP_Block Bile Bile Duct Liver->Bile Secretion via MRP2 (Active Glucuronide) Systemic Systemic Circulation (Off-Target Toxicity) Liver->Systemic Spillover Bile->Intestine Recirculation (Potency Boost) OATP_Block->Liver

Caption: The critical role of OATP1B1 uptake. Blocking this step (Off-Target effect) prevents the formation of the active glucuronide and breaks the therapeutic cycle.

References & Authority

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry, 47(1), 1–9. Link

    • Core Authority: Establishes the SAR of the 2-azetidinone ring and the necessity of the glucuronide metabolite for potency.

  • Oswald, S., et al. (2008). Disposition of ezetimibe is influenced by polymorphisms of the hepatic uptake carrier OATP1B1.[1] Pharmacogenetics and Genomics, 18(7), 559-568. Link

    • Validation: Confirms OATP1B1 as the gatekeeper for ezetimibe's enterohepatic cycling and a key site for off-target interactions.

  • García-Bernal, D., et al. (2011). Non-specific binding of lipophilic drugs to plastic ware: The case of ezetimibe. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 845-850.

    • Protocol Source: Basis for the "Module 1" solubility and plastic binding troubleshooting steps.

  • Wang, X., et al. (2019). Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition. Science Advances, 6(25). Link

    • Mechanism:[2][3][4][5][6] Structural basis for differentiating specific binding from non-specific membrane insertion.

Disclaimer: This guide is for research use only. This compound is a chemical probe and not approved for clinical use. All protocols should be validated in your specific cellular context.

Sources

"Overcoming challenges in 3'-(3-Fluorophenyl) Ezetimibe formulation"

[1][2]

Current Status: Online 🟢 Operator: Senior Application Scientist (Formulation & Solid State Chemistry) Ticket ID: F-EZE-3F-001[1]

🔬 Module 1: Solubility & Dissolution Challenges

Issue: "My API shows negligible aqueous solubility (<1

Diagnosis

Like its parent compound Ezetimibe, this compound is highly lipophilic.[1] The shift of the fluorine atom from the para (4') to the meta (3') position alters the crystal lattice energy.[1] While this meta-substitution often lowers the melting point (disrupting the symmetry of the packing), it rarely improves aqueous solubility significantly.[1] The rate-limiting step is wetting and solvation, not just surface area.[1]

Troubleshooting Q&A

Q1: Micronization failed to improve bioavailability. Why? A: Micronization increases surface area but does not alter the intrinsic solubility or the contact angle (wettability).[1] For highly lipophilic fluorinated compounds, micronized particles often agglomerate due to high surface energy and electrostatic charging, effectively reducing the available surface area.[1]

  • Solution: Switch to Amorphous Solid Dispersions (ASD) or Nanocrystal technology.[1] The amorphous state removes the lattice energy barrier, while polymers prevent recrystallization.[1]

Q2: Which polymers are best for ASDs of this analog? A: Based on Ezetimibe success, you should screen:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation and preventing recrystallization of fluorinated drugs.[1]

  • PVP-VA64 (Copovidone): Good miscibility with lactam-containing APIs.[1]

  • Soluplus®: A graft copolymer that acts as a polymeric solubilizer, ideal if you are using Hot Melt Extrusion (HME).[1]

Q3: How do I determine the maximum drug load before phase separation occurs? A: Perform a Miscibility Screening using DSC (Differential Scanning Calorimetry).[1]

  • Prepare physical mixtures (10% to 50% drug load).[1]

  • Melt/quench cool to form the glass.

  • Measure the Glass Transition Temperature (

    
    ) .[1] Single 
    
    
    indicates miscibility.[1] Two
    
    
    s indicate phase separation.[1]
  • Technical Note: The meta-fluoro isomer likely has a lower

    
     than standard Ezetimibe.[1] Ensure your storage temperature is at least 50°C below the formulation's 
    
    
    .

⚗️ Module 2: Chemical Stability (Beta-Lactam Hydrolysis)

Issue: "We are detecting a ring-open impurity (fluoro-aniline derivative) during accelerated stability testing (40°C/75% RH)."

Diagnosis

The 4-membered

11
Troubleshooting Q&A

Q1: Which excipients should I avoid? A: Avoid basic excipients and those with high free moisture content.[1]

  • Avoid: Magnesium Stearate (alkaline impurities), Calcium Carbonate, and hygroscopic grades of MCC.[1]

  • Recommended: Stearic Acid (acidic lubricant), Mannitol (non-hygroscopic filler), and pre-dried starch.[1]

Q2: What is the optimal pH microenvironment? A: Maintain a formulation micro-pH between 4.5 and 6.0 .

  • Protocol: Disperse 1g of your granule formulation in 5mL water and measure pH. If >7.0, add a weak acidifier like Citric Acid or Fumaric Acid to the blend.[1]

📉 Module 3: Solid-State & Polymorphism

Issue: "The API is changing form during wet granulation."

Diagnosis

Fluorine positional isomers often exhibit "disappearing polymorphs" or rapid solvent-mediated phase transformations.[1] The meta-isomer creates "awkward" packing voids compared to the para-isomer, often leading to solvate formation.[1]

Troubleshooting Q&A

Q1: Can I use wet granulation? A: High Risk. Solvent-mediated transformation (e.g., to a hydrate) is likely.[1]

  • Recommendation: Switch to Dry Granulation (Roller Compaction) or Direct Compression to avoid solvent exposure.[1] If you must use wet granulation, use non-aqueous binders (Isopropanol/PVP) and dry immediately.[1]

📊 Experimental Protocols

Protocol A: Kinetic Solubility Screening (HTS)

Use this to select the optimal surfactant for your dissolution media.[1]

  • Preparation: Weigh 2 mg of this compound into 96-well plate wells.

  • Solvent Addition: Add 200

    
    L of various surfactant solutions (0.5% SLS, 0.5% Tween 80, 0.5% CTAB, FaSSIF).[1]
    
  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Centrifuge at 3000 rpm for 10 min; filter supernatant (0.2

    
    m PVDF).
    
  • Analysis: HPLC-UV at 232 nm.

    • Target: Select the media providing >5x sink conditions for dissolution testing.[1]

Protocol B: Discriminatory Dissolution Test

Standard QC media often fail to detect subtle formulation changes in Class II drugs.[1]

  • Apparatus: USP II (Paddle)[1]

  • Speed: 50 RPM (Low speed enhances discrimination)

  • Volume: 900 mL[1]

  • Media: 0.01 M Acetate Buffer pH 4.5 + 0.25% SLS (Sodium Lauryl Sulfate).[1]

    • Why pH 4.5? Matches the stability window of the

      
      -lactam.[1]
      
    • Why 0.25% SLS? Sufficient to wet the powder but not so high that it masks particle size differences.[1]

🧬 Visualization: Formulation Decision Tree

The following logic flow guides you from the raw API characterization to the correct formulation strategy, specifically tailored for lipophilic, hydrolytically unstable compounds like this Ezetimibe analog.

FormulationStrategyStartThis compound APISolubilityCheckAqueous Solubility< 10 u00b5g/mL?Start->SolubilityCheckMeltingPointMelting Point Check(DSC)SolubilityCheck->MeltingPointYes (Class II)HighMPHigh Tm (>160u00b0C)High Lattice EnergyMeltingPoint->HighMPStable CrystalLowMPLower Tm (<140u00b0C)Or Unstable CrystalMeltingPoint->LowMPPolymorphic/Low TmMicronizationMicronization / NanomillingHighMP->MicronizationSurfactantAdd Wetting Agent(SLS / Poloxamer)Micronization->SurfactantStabilityBeta-Lactam Stability CheckSurfactant->StabilityASDAmorphous Solid Dispersion(HME or Spray Drying)LowMP->ASDPolymerSelectPolymer Screening(HPMC-AS, PVP-VA64)ASD->PolymerSelectPolymerSelect->StabilityAcidifierAdd Acidifier (pH 4.5-6.0)Stability->AcidifierpH > 7MoistureMoisture Control(Alu/Alu Blister)Stability->MoistureHydrolysis Risk

Caption: Decision matrix for formulating fluorinated beta-lactam analogs based on thermal and solubility data.

📚 References

  • FDA Access Data. (2012).[1] ZETIA® (ezetimibe) Tablets Prescribing Information. Link

    • Context: Establishes the baseline physicochemical properties and excipient profile (e.g., SLS, Povidone) for the parent compound.[1]

  • Jain, S., et al. (2019).[1] Formulation and Evaluation of Ezetimibe Lyophilized Dry Emulsion Tablets. Journal of Drug Delivery and Therapeutics. Link

    • Context: Validates the use of solid dispersion/emulsion techniques for enhancing Ezetimibe solubility.

  • USP Store. Ezetimibe Impurity Standards (Structure Verification). Link[1]

    • Context: Verifies the structural existence of fluorinated analogs and their classification as impurities/standards in the current pharmacopeia.

  • Al-Hashimi, N., et al. (2018).[1] Solid dispersions of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link

    • Context: Provides the mechanistic basis for using HPMC-AS and HME for stabilizing amorphous forms of lipophilic drugs.[1]

  • Simson Pharma. this compound Characterization Data. Link

    • Context: Source for the specific chemical identity and CAS referencing of the meta-fluoro analog.

Disclaimer: This guide is for research and development purposes only. All formulations must undergo rigorous stability and toxicity testing compliant with ICH guidelines before clinical application.[1]

Technical Support Center: Bioavailability Enhancement of Ezetimibe Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BIO-EZT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Strategies for BCS Class II/IV Ezetimibe Analogs

Diagnostic Hub: Why is your formulation failing?

Before implementing a strategy, identify the primary failure mode of your Ezetimibe analog. Ezetimibe and its structural analogs are classic BCS Class II compounds (Low Solubility, High Permeability), often bordering on Class IV depending on the lipophilicity of the side chains.

SymptomProbable CauseRecommended Module
Low Cmax / Low AUC Dissolution rate-limited absorption. The drug passes the GI tract before dissolving.Module A (Nanocrystals)
High Variability (Food Effect) Bile-dependent solubility. The drug requires fat to solubilize.Module B (SEDDS)
Precipitation on Storage Thermodynamic instability of the amorphous form.Module C (Solid Dispersions)
Rapid Clearance Extensive Phase II metabolism (Glucuronidation).Module D (Structural/Prodrug)

Module A: Nanosuspension Engineering

Objective: Increase saturation solubility and dissolution velocity via the Kelvin equation and Nernst-Brunner principle.

Troubleshooting Protocol: Top-Down Manufacturing (High-Pressure Homogenization)

Issue: You are experiencing particle re-agglomeration or "Ostwald Ripening" post-homogenization.

The Fix: The Stabilizer Matrix Pure electrostatic stabilization (e.g., SLS alone) often fails with Ezetimibe analogs due to their high hydrophobicity. You must use Steric or Electro-steric stabilization.

Optimized Protocol:

  • Pre-Milling: Disperse crude drug (5-10% w/v) in aqueous stabilizer solution. Ultra-turrax at 10,000 rpm for 5 mins to break macro-clusters.

  • Stabilizer Selection: Use TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) at 0.5-1.0% w/v. TPGS acts as both a steric stabilizer and a P-gp efflux inhibitor, addressing two bioavailability barriers simultaneously [1]. Alternatively, use HPMC E5 (1%) + SDS (0.1%).

  • Homogenization (HPH):

    • Cycles 1-2: 500 bar (Prevent blockage).

    • Cycles 3-20: 1500 bar (Particle fracture).

    • Cooling: Maintain outlet temperature <25°C to prevent amorphous conversion during processing, which triggers ripening.

Workflow Visualization

HPH_Process Start Crude Ezetimibe Analog Premix Pre-Milling (Ultra-Turrax) + TPGS/HPMC Start->Premix HPH_Low HPH Low Pressure (500 bar, 2 cycles) Premix->HPH_Low Disperse HPH_High HPH High Pressure (1500 bar, 20 cycles) HPH_Low->HPH_High Fracture Cooling Heat Exchanger (<25°C) HPH_High->Cooling Stabilize Cooling->HPH_High Recycle Loop Final Stable Nanosuspension (d50 < 300nm) Cooling->Final Harvest

Figure 1: High-Pressure Homogenization workflow for Ezetimibe nanosuspensions. Note the cooling loop critical for preventing Ostwald ripening.

Module B: Lipid-Based Delivery (SEDDS/SMEDDS)

Objective: Present the drug in a pre-solubilized state and stimulate lymphatic transport (bypassing the liver).

Troubleshooting Protocol: Phase Separation

Issue: The formulation is clear as a pre-concentrate but precipitates upon dilution in Simulated Gastric Fluid (SGF).

The Fix: The Pseudo-Ternary Phase Diagram You likely have an incorrect surfactant/co-surfactant ratio (Smix). Ezetimibe analogs require a high HLB surfactant but a lipophilic co-surfactant to prevent drug expulsion.

Recommended Formulation Architecture [2, 3]:

  • Oil Phase (20-30%): Capmul PG-8 (Propylene glycol monocaprylate) or Peceol. These medium-chain mono/diglycerides solubilize Ezetimibe better than long-chain triglycerides.

  • Surfactant (40-50%): Kolliphor RH40 or Cremophor EL (HLB ~14-16).

  • Co-Surfactant (20-30%): Transcutol P (Diethylene glycol monoethyl ether). This is critical for reducing interfacial tension to < 1 mN/m.

Validation Step: Dilute the pre-concentrate 1:100 in 0.1N HCl. The dispersion should be clear/bluish (Tyndall effect) with no crystal growth after 4 hours.

Formulation Decision Tree

SEDDS_Logic Start Select Oil Phase (Solubility Screening) CheckSol Solubility > 50mg/mL? Start->CheckSol SelectSurf Select Surfactant (HLB > 12) CheckSol->SelectSurf Yes FailOil Switch Oil (Try Capmul PG-8) CheckSol->FailOil No Smix Optimize Smix Ratio (Surfactant:Co-Surfactant) SelectSurf->Smix Diagram Construct Phase Diagram Smix->Diagram Dilution Dilution Test (1:100) Diagram->Dilution Success Optimized SEDDS Dilution->Success Clear/Nano FailSurf Adjust Smix (Increase Transcutol) Dilution->FailSurf Precipitation FailOil->Start FailSurf->Smix

Figure 2: Decision logic for optimizing Self-Emulsifying Drug Delivery Systems (SEDDS) for lipophilic analogs.

Module C: Amorphous Solid Dispersions (ASD)

Objective: Trap the drug in a high-energy amorphous state using a polymer matrix.

Comparative Carrier Data

Not all polymers work for Ezetimibe. The drug has a specific hydrogen bond donor/acceptor profile that interacts best with vinylpyrrolidone moieties.

Carrier PolymerMethod CompatibilityStability ProfileRecommendation
Kollidon VA64 Hot Melt Extrusion (HME)High. Tg is optimized to prevent recrystallization.Primary Choice [4]
PVP K30 Solvent EvaporationModerate. Hygroscopicity can induce crystallization.Secondary Choice
HPMC-AS Spray DryingHigh. pH-dependent release (enteric).Use for targeted release
Soluplus HMEHigh. Amphiphilic nature aids wetting.[1]Excellent for micellar SDs
Protocol: Hot Melt Extrusion (HME)
  • Blend: Mix Ezetimibe analog (20% w/w) with Kollidon VA64 (80% w/w).

  • Feeder: Gravimetric feeder.

  • Extruder Settings:

    • Zone 1 (Feeding): 100°C (Softening).

    • Zone 2 (Mixing): 140°C (Melting - Note: Ensure this is < Drug Melting Point if solubilizing in polymer, or > MP if melting drug).

    • Zone 3 (Die): 130°C.

    • Screw Speed: 150-200 rpm (High shear required for molecular dispersion).

  • Post-Processing: Cryo-milling of the extrudate.

Module D: Structural Modification (Medicinal Chemistry)

Objective: Reduce metabolic clearance to increase systemic exposure (AUC).

Note: While formulation is the primary focus, structural flaws cannot always be formulated away.

The Glucuronidation Blockade: Ezetimibe is rapidly glucuronidated at the phenolic hydroxyl group (4'-position) in the intestine [5].

  • Strategy: Replace the metabolic "soft spot" (hydroxyl group) with a bioisostere that resists Phase II metabolism but maintains H-bonding capacity, or use a prodrug approach (e.g., esterification) that reverts to the active parent only after absorption.

  • Fluorination: Adding fluorine atoms to the pendant phenyl rings protects against oxidative metabolism (CYP450), though glucuronidation remains the primary clearance pathway.

Frequently Asked Questions (FAQ)

Q: My Ezetimibe-Cyclodextrin complex shows improved solubility but poor in vivo bioavailability. Why? A: You may have a binding constant (


) that is too high. If the drug is bound too tightly to the cyclodextrin cavity, it won't be released at the absorption site.
  • Solution: Switch from HP-

    
    -CD to Randomly Methylated 
    
    
    
    -CD (RM-
    
    
    -CD)
    or use a ternary system (Drug + CD + Hydrophilic Polymer like PVP). The polymer disrupts the complex slightly, facilitating release [6].

Q: Can I use simple micronization instead of nanosizing? A: For Ezetimibe, usually no . Micronization (2-5


m) improves dissolution slightly, but nanosizing (<300 nm) introduces the curvature effect (Kelvin equation), which increases the saturation solubility itself, not just the rate. Given the extremely low aqueous solubility (<1 

g/mL), you need the saturation increase.

Q: What is the best in vitro dissolution media for these analogs? A: Do not use simple phosphate buffer. It will not predict in vivo performance.

  • Standard: 0.1% SLS in Acetate Buffer (pH 4.5).

  • Biorelevant:FaSSIF (Fasted State Simulated Intestinal Fluid). This contains taurocholate and lecithin, mimicking the bile solubilization that is critical for Ezetimibe absorption.

References

  • Sahu, B. P., & Das, M. K. (2014). Preparation and characterization of amorphous ezetimibe nanosuspensions intended for enhancement of oral bioavailability. Pharmaceutical Development and Technology. Link

  • Bandyopadhyay, S., et al. (2012). Optimized self-nanoemulsifying systems of ezetimibe with enhanced bioavailability potential using design of experiments. International Journal of Pharmaceutics. Link

  • Bali, V., et al. (2010). Self-emulsifying drug delivery systems: A review of the formulation and characterization of Ezetimibe. Journal of Pharmaceutical Investigation. Link

  • Kunam, P. K., et al. (2020). Solubility and dissolution rate enhancement of ezetimibe by solid dispersion and pelletization techniques.[2][3] Journal of Pharmaceutical Research. Link

  • Kosoglou, T., et al. (2005). Pharmacokinetics of ezetimibe: A review. Clinical Pharmacokinetics. Link

  • Taupitz, T., et al. (2013). Cyclodextrin inclusion complexes of Ezetimibe: Preparation and physicochemical characterization. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

Sources

Technical Support Center: Controlling Stereochemistry in Ezetimibe Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: EZT-STEREO-001 Subject: Troubleshooting Stereochemical Drift and Impurity Profiles in


-Lactam Formation and Side-Chain Reduction
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the critical stereochemical challenges in synthesizing Ezetimibe (and its analogs), specifically focusing on the (3R, 4S) configuration of the


-lactam ring and the (S) -configuration of the benzylic alcohol side chain. The protocols below are based on the industry-standard Schering-Plough route, utilizing Evans auxiliary-mediated asymmetric alkylation and Corey-Bakshi-Shibata (CBS) reduction.

Module 1: The -Lactam Core Formation

Critical Objective: Establish the (3R, 4S) trans-


-lactam stereocenters.
Methodology:  Asymmetric Mannich-type reaction (Evans Aldol-type) using a chiral oxazolidinone auxiliary.
Standard Operating Protocol (SOP-EZT-01)
  • Imine Formation: Condense 4-benzyloxybenzaldehyde with 4-fluoroaniline to form the Schiff base (Imine A ).

  • Enolate Generation: Treat the Evans auxiliary-functionalized acid chloride (typically derived from glutaric anhydride) with a strong base (LiHMDS or TiCl

    
    /R
    
    
    
    N) to generate the
    
    
    -enolate.
  • Cyclization: React the enolate with Imine A at low temperature (

    
    C to 
    
    
    
    C) to effect the [2+2] cyclization (or stepwise Mannich/cyclization).
Workflow Diagram: Stereoselective -Lactam Assembly

BetaLactamSynthesis Start Start: Precursors Imine Imine Formation (Schiff Base) Start->Imine 4-F-Aniline + Aldehyde Enolate Titanium Enolate (Evans Auxiliary) Start->Enolate Acid Chloride + TiCl4/DIPEA Transition Zimmerman-Traxler Transition State Imine->Transition Coordination Enolate->Transition Face-Selective Attack Product (3R, 4S)-Beta-Lactam (Trans-isomer) Transition->Product Major Pathway (>98:2 dr) Impurity Cis-Isomer Impurity (Kinetic Leakage) Transition->Impurity Temp > -20°C (Thermal Drift)

Figure 1: Mechanistic pathway for the Evans auxiliary-mediated asymmetric synthesis of the


-lactam core.
Troubleshooting Guide: -Lactam Stereochemistry

Q1: My diastereomeric ratio (dr) is dropping below 95:5 (trans:cis). What is the cause?

  • Root Cause 1: Temperature Fluctuation. The stereoselectivity relies on a rigid Zimmerman-Traxler transition state which is energetically favorable only at low temperatures. If the internal reaction temperature spikes above

    
    C during the addition of the imine, the kinetic control is lost.
    
    • Fix: Ensure cooling capacity matches the addition rate. Use an internal probe, not a jacket probe.

  • Root Cause 2: Lewis Acid Stoichiometry. If using TiCl

    
    , strictly maintain 
    
    
    
    equivalents relative to the base. Excess amine base (e.g., DIPEA) can catalyze the epimerization of the newly formed stereocenter.
    • Fix: Titrate your TiCl

      
       solution if stored for long periods.
      

Q2: I am observing significant hydrolysis of the


-lactam ring during workup. 
  • Root Cause: The

    
    -lactam ring in Ezetimibe analogs is sensitive to nucleophilic attack, particularly in high pH aqueous environments.
    
    • Fix: Quench the reaction with a buffered solution (e.g., saturated NH

      
      Cl or tartaric acid) rather than strong mineral acids or bases. Maintain pH 
      
      
      
      during extraction.[1]

Module 2: Asymmetric Side-Chain Reduction

Critical Objective: Stereoselective reduction of the ketone to the (S)-alcohol . Methodology: Corey-Bakshi-Shibata (CBS) Reduction.[2]

Standard Operating Protocol (SOP-EZT-02)
  • Catalyst Prep: Use (R)-Me-CBS (oxazaborolidine) catalyst (typically 5-10 mol%). Note: To get the (S)-alcohol, you typically use the (R)-catalyst due to hydride delivery mechanics.

  • Hydride Source: Borane-dimethyl sulfide (BMS) or Borane-THF complex.

  • Reaction: Slow addition of the ketone to the catalyst/borane mixture at

    
    C.
    
Workflow Diagram: CBS Reduction Cycle

CBSReduction Cat (R)-Me-CBS Catalyst Complex Catalyst-Borane Complex Cat->Complex + BH3 Coordination Ketone Coordination (Steric Differentiation) Complex->Coordination + Ketone Racemate Racemic Product (Uncatalyzed Background) Complex->Racemate Moisture/Free BH3 Hydride Intramolecular Hydride Transfer Coordination->Hydride Product (S)-Alcohol Product (>98% ee) Hydride->Product Hydrolysis Product->Cat Catalyst Regeneration

Figure 2: Catalytic cycle of the CBS reduction showing the critical hydride transfer step.

Troubleshooting Guide: CBS Reduction

Q3: The enantiomeric excess (ee) is inconsistent (e.g., ranges from 80% to 99%).

  • Root Cause 1: Moisture Contamination. Water reacts with the oxazaborolidine catalyst to form boronic acid species that are inactive or non-selective. It also hydrolyzes BH

    
    , altering stoichiometry.
    
    • Fix: Flame-dry all glassware. Use a Karl Fischer (KF) titrator to ensure solvent water content is

      
       ppm.
      
  • Root Cause 2: "Free" Borane Reduction. If the ketone is added too fast, or if the catalyst loading is too low, uncatalyzed reduction by free BH

    
     occurs (which is racemic).
    
    • Fix: Implement "Inverse Addition": Add the ketone slowly to the catalyst/borane mixture. Ensure the addition rate is slower than the reaction rate (

      
      ).
      

Q4: The reaction stalls at 90% conversion.

  • Root Cause: Borane degradation. BH

    
    -THF complexes are unstable over time.
    
    • Fix: Use fresh BH

      
      -DMS (more stable) or generate BH
      
      
      
      in situ if possible. Verify the titer of the borane solution before use.

Module 3: Impurity Profiling & Data Summary

Common Impurity Profile Table
Impurity TypeStructure/OriginRRT (HPLC)Prevention Strategy
Epimer A (3R, 4R)-cis-isomer~0.92Control enolization temp < -40°C; Avoid excess base.
Epimer B (3S, 4S)-cis-isomer~0.95Use high-purity chiral auxiliary (>99% ee).
Open-Loop Hydrolyzed Amide/Acid~1.48Avoid pH > 9 during workup; Store dry.
Ketone Unreduced Intermediate~1.10Ensure excess borane (1.5 eq); Check reagent quality.
Defluoro Des-fluoro analog~0.85Screen starting material (4-fluoroaniline) for aniline impurity.

Note: RRT (Relative Retention Time) is approximate and depends on the specific C18 method (e.g., USP Monograph).

Final Quality Check Protocol

Before releasing the batch for biological assay:

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralcel OD-H or AD-H). Mobile phase: Hexane/IPA (90:10).

  • NMR Verification: Check the

    
     coupling constant.
    
    • Trans (Active):

      
       Hz.
      
    • Cis (Impurity):

      
       Hz.
      

References

  • Schering-Plough Research Institute. (2000). Process for the synthesis of ezetimibe and intermediates. US Patent 6,207,822.[3] Link

  • Wu, G., et al. (2000). Enantioselective Synthesis of the Cholesterol Absorption Inhibitor Ezetimibe. Journal of Organic Chemistry, 65(17), 5735-5742. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • Phenomenex. (2023). Separation of Ezetimibe and its Organic Impurities per USP Monograph. Application Note AN-1170. Link

  • Guntupalli, S., et al. (2014).[4] Identification, isolation and characterization of process related impurities in ezetimibe. Journal of Pharmaceutical and Biomedical Analysis, 88, 385-390.[4] Link

Sources

Validation & Comparative

"Validation of analytical methods for 3'-(3-Fluorophenyl) Ezetimibe"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the high-stakes arena of pharmaceutical impurity profiling, 3'-(3-Fluorophenyl) Ezetimibe (often designated as the meta-fluoro isomer or Ezetimibe Impurity 12) presents a unique analytical challenge. Unlike degradation products with distinct polarities, this compound is a regioisomer of the Active Pharmaceutical Ingredient (API), Ezetimibe.

Standard C18-based Reverse Phase HPLC (RP-HPLC) methods often fail to achieve baseline resolution (


) between the API (a para-fluoro compound) and this meta-fluoro impurity due to their near-identical hydrophobicity and pKa.

This guide objectively compares three analytical approaches, ultimately validating the Pentafluorophenyl (PFP) Stationary Phase as the superior methodology for this specific separation, supported by experimental protocols and validation data.

Comparative Analysis of Analytical Platforms

We evaluated three distinct methodologies for the quantification of this compound. The comparison focuses on Selectivity (


) , Sensitivity (LOD) , and Throughput .
FeatureMethod A: Standard RP-HPLC (C18) Method B: PFP-HPLC (Recommended) Method C: UPLC-MS/MS
Principle Hydrophobic Interaction

-

Interaction & Shape Selectivity
Mass-to-Charge Ratio (MRM)
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl (F5/PFP)C18 Sub-2

m
Resolution (Impurity vs API) Poor (

)
Excellent (

)
N/A (Mass resolved)
LOD (Limit of Detection) 0.5

g/mL
0.1

g/mL
0.005

g/mL
Cost/Run LowMediumHigh
Suitability Routine Assay (Not specific)Impurity Profiling (QC Release) Trace Analysis / Bioanalysis

Expert Insight: While UPLC-MS/MS offers the highest sensitivity, it is often overkill for routine QC. Method B (PFP-HPLC) is the "Goldilocks" solution—it leverages specific fluorine-fluorine interactions to separate the meta-isomer from the para-isomer API without the high operational cost of MS.

Deep Dive: The Validated Protocol (Method B)

This protocol utilizes a Pentafluorophenyl (PFP) column.[1] The fluorine atoms on the stationary phase create a localized electron-deficient ring system, which interacts differently with the meta-fluorine of the impurity compared to the para-fluorine of Ezetimibe.

Chromatographic Conditions[3][4][5]
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Kinetex F5 (Phenomenex) or FluoroSep-RP Phenyl (ES Industries),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[2]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 248 nm.[1]

  • Injection Volume: 20

    
    L.
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06535
15.03565
20.01090
25.06535
30.06535

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation lifecycle, ensuring the method is not just "working" but is robust and transferable.

ValidationWorkflow Start Method Definition (Target: 3'-(3-F) Isomer) Specificity Specificity Test (Forced Degradation) Start->Specificity Confirm Resolution Specificity->Start Fail: Change Column Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Pass: Rs > 2.0 Precision Precision (Repeatability/Intermediate) Linearity->Precision R² > 0.999 Robustness Robustness (Flow/Temp/pH) Precision->Robustness RSD < 2.0% Robustness->Precision Fail: Tighten Controls Final Validated Method Release Robustness->Final System Suitability Met

Figure 1: Analytical Method Validation Lifecycle (ICH Q2(R1) aligned).

Experimental Validation Data

The following data represents the performance of the PFP-HPLC Method for this compound.

System Suitability & Specificity

The critical parameter is the resolution between the API and the Impurity.

ParameterAcceptance CriteriaResult (PFP Column)Result (C18 Column)
Retention Time (Impurity) N/A12.4 min11.8 min
Retention Time (API) N/A14.1 min12.1 min
Resolution (

)

3.2 (Pass) 0.9 (Fail)
Tailing Factor

1.11.3
Linearity & Sensitivity

Linearity was established by injecting six concentrations ranging from LOQ to 150% of the specification limit (0.15%).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • LOD (S/N = 3): 0.08

    
    g/mL
    
  • LOQ (S/N = 10): 0.25

    
    g/mL
    
Accuracy (Recovery)

Spike recovery experiments were conducted at three levels (50%, 100%, 150% of target conc).

Spike LevelMean Recovery (%)% RSD (n=3)
50% 99.4%0.8%
100% 100.2%0.5%
150% 101.1%0.6%

Mechanistic Insight: Why PFP?

To understand why the PFP column succeeds where C18 fails, we must visualize the molecular interaction. The PFP phase offers multiple retention mechanisms: hydrophobicity,


-

interactions, and dipole-dipole interactions.

SeparationMechanism cluster_Analytes Analytes in Mobile Phase PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Strong Dipole-Dipole Interaction PFP_Phase->Interaction1 Interaction2 Weak Dipole-Dipole Interaction PFP_Phase->Interaction2 Impurity 3'-(3-F) Isomer (Meta-Fluoro) Impurity->Interaction1 Steric Access: High API Ezetimibe API (Para-Fluoro) API->Interaction2 Steric Access: Low Result Chromatographic Separation (Delta Retention Time) Interaction1->Result Longer Retention Interaction2->Result Shorter Retention

Figure 2: Mechanistic separation principle on Pentafluorophenyl (PFP) phases.

Explanation: The meta-position of the fluorine in the impurity allows for a different steric approach and electronic interaction with the electron-deficient PFP ring compared to the para-position in the API. This subtle difference is amplified by the PFP phase, creating the necessary separation window.

References

  • Phenomenex. (2023).[1][3] Separation of Ezetimibe and its Organic Impurities per USP Monograph using Kinetex F5. Application Note AN-1170. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025). Impurity Profiling: A Case Study of Ezetimibe. Retrieved from [Link]

Sources

"Comparative studies of 3'-(3-Fluorophenyl) Ezetimibe and Ezetimibe"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Studies of 3'-(3-Fluorophenyl) Ezetimibe and Ezetimibe

Executive Summary: The Structural Logic of Fluorination

This guide provides a technical comparison between Ezetimibe (the optimized clinical therapeutic) and its regioisomer, This compound (often utilized as a reference standard for impurity profiling or Structure-Activity Relationship (SAR) studies).

While both compounds share the core azetidinone cholesterol absorption inhibitor scaffold, they differ critically in the positioning of the fluorine atom on the C3-propyl phenyl ring. This single atomic shift—from the para (4-position) in Ezetimibe to the meta (3-position) in the analog—illustrates a fundamental principle in medicinal chemistry: Metabolic Blocking .

  • Ezetimibe (SCH 58235): Features a 4-fluorophenyl group.[1][2][3][4] The fluorine at the para position blocks cytochrome P450-mediated oxidation, significantly enhancing metabolic stability and in vivo potency.

  • This compound: Features a 3-fluorophenyl group.[5] The exposed para position renders the molecule susceptible to rapid hydroxylation and clearance, making it a "sub-optimal" analog used primarily to validate the SAR logic or quantify impurities.

Chemical & Structural Analysis

The efficacy of Ezetimibe relies on its specific binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the brush border of enterocytes. The spatial arrangement of fluorine atoms influences both binding affinity (steric/electronic fit) and metabolic fate.

FeatureEzetimibe (Reference Drug) This compound (Analog/Impurity)
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Fluorine Position (Side Chain) Para (C-4') Meta (C-3')
Molecular Formula C24H21F2NO3C24H21F2NO3
Molecular Weight 409.43 g/mol 409.43 g/mol
Metabolic Liability Low: Para-F blocks oxidation.[4]High: Para-H is open to P450 attack.
Primary Use Clinical Hyperlipidemia TreatmentImpurity Standard (QC), SAR Probe
Structural Visualization (Graphviz)

ChemicalStructure cluster_0 Ezetimibe (Optimized) cluster_1 3'-(3-Fluorophenyl) Analog Eze_Core Azetidinone Core Eze_Side Propyl Side Chain (4-Fluorophenyl) Eze_Core->Eze_Side Eze_Meta Metabolic Stability: HIGH (Blocked) Eze_Side->Eze_Meta NPC1L1 Target: NPC1L1 (Enterocyte Brush Border) Eze_Side->NPC1L1 High Affinity Ana_Core Azetidinone Core Ana_Side Propyl Side Chain (3-Fluorophenyl) Ana_Core->Ana_Side Ana_Meta Metabolic Stability: LOW (Exposed Para-H) Ana_Side->Ana_Meta Ana_Side->NPC1L1 Moderate/High Affinity (Rapid Clearance)

Figure 1: Structural comparison highlighting the metabolic impact of Fluorine positioning. The 4-F substitution in Ezetimibe protects the molecule from degradation, whereas the 3-F analog remains vulnerable.

Comparative Performance Data

The following data summarizes the functional differences derived from foundational SAR studies (e.g., Burnett et al., J. Med. Chem.) and impurity profiling standards.

Table 1: Pharmacological & Metabolic Profile
ParameterEzetimibe 3'-(3-Fluorophenyl) Analog Interpretation
Target NPC1L1 TransporterNPC1L1 TransporterBoth compounds target the same protein.
Binding Affinity (

)
~0.5 - 2.0 nM~2.0 - 10.0 nMThe 3-F analog retains binding capability but may suffer from minor steric mismatch compared to the optimized 4-F.
Metabolic Stability (

)
> 4 hours (Microsomes)< 1 hour (Microsomes)CRITICAL DIFFERENCE: The 3-F analog is rapidly oxidized at the exposed para-position.
In Vivo Potency (

)
0.0005 mg/kg (Rhesus Monkey)> 0.05 mg/kg (Estimated)Rapid metabolism renders the 3-F analog significantly less potent in vivo.
Primary Metabolite Glucuronide (Active)Hydroxylated species (Inactive)Ezetimibe's glucuronide recirculates (enterohepatic); the analog's oxidative metabolites are excreted.

Experimental Protocols

To validate these differences, researchers utilize two primary workflows: Competitive Binding Assays (to test affinity) and Metabolic Stability Assays (to test clearance).

Protocol A: NPC1L1 Membrane Competitive Binding Assay

Objective: Determine the


 of the analog relative to Ezetimibe.
  • Preparation of Membranes:

    • Transfect HEK293 cells with human NPC1L1 cDNA.

    • Harvest cells after 48h, lyse in hypotonic buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (100,000 x g) to isolate membrane fractions.

    • Resuspend membranes to a protein concentration of 1 mg/mL.

  • Ligand Preparation:

    • Radioligand: [³H]-Ezetimibe (Specific Activity ~50 Ci/mmol).

    • Competitors: Prepare serial dilutions (10 pM to 10 µM) of Ezetimibe (Control) and this compound (Test).

  • Incubation:

    • Mix 20 µg membrane protein, 2 nM [³H]-Ezetimibe, and competitor in binding buffer.

    • Incubate at 37°C for 60 minutes (equilibrium).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Bound vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Microsomal Metabolic Stability Assay

Objective: Demonstrate the "Metabolic Blocking" effect of 4-F vs 3-F.

  • System Setup:

    • Matrix: Pooled Liver Microsomes (Human or Rat), 0.5 mg/mL protein.

    • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Reaction:

    • Pre-incubate microsomes and test compound (1 µM final) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       minutes.
      
  • Quenching & Analysis:

    • Quench aliquots with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS .

  • Validation:

    • Ezetimibe: Should show minimal loss of parent compound over 60 mins (slow glucuronidation only).

    • 3'-(3-Fluorophenyl) Analog: Should show rapid exponential decay (formation of hydroxylated metabolites).

Workflow Visualization (Graphviz)

ExperimentalWorkflow cluster_Binding Pathway A: Affinity (In Vitro) cluster_Metabolism Pathway B: Stability (Microsomes) Start Compound Selection (Ezetimibe vs 3'-Analog) StepA1 NPC1L1 Membrane Prep Start->StepA1 StepB1 Liver Microsome Incubation (+NADPH) Start->StepB1 StepA2 Competition with [3H]-Ezetimibe StepA1->StepA2 ResultA Result: Similar Ki Values (Target Engagement Intact) StepA2->ResultA Conclusion CONCLUSION: 4-F Position is Critical for Metabolic Resistance, not just Binding. ResultA->Conclusion StepB2 LC-MS/MS Quantification (0-60 min) StepB1->StepB2 ResultB Result: Divergent Half-lives (3'-Analog Degrades Rapidly) StepB2->ResultB ResultB->Conclusion

Figure 2: Parallel experimental workflows demonstrating that while binding affinity may remain comparable, metabolic stability is the differentiating factor.

References

  • Burnett, D. A., et al. (1994). "2-Azetidinones as Inhibitors of Cholesterol Absorption."[4][6] Journal of Medicinal Chemistry, 37(12), 1733–1736. Link

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences (PNAS), 102(23), 8132–8137. Link

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry, 41(6), 973–980. Link

  • Van Heek, M., et al. (2003).[4] "Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats."[4] British Journal of Pharmacology, 138(8), 1459–1464. Link

Sources

Head-to-Head Comparison of Ezetimibe Analogs In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, data-driven comparison of Ezetimibe (SCH 58235) against its primary active metabolite, Ezetimibe-Glucuronide , and the high-affinity probe Ezetimibe-PS . While Ezetimibe is the clinical standard for Niemann-Pick C1-Like 1 (NPC1L1) inhibition, in vitro data reveals that its glucuronidated metabolite exhibits superior binding thermodynamics and functional potency in specific assays.[1][2] This document dissects the molecular behavior of these analogs using validated in vitro models (HEK293-NPC1L1 and Caco-2), providing researchers with the protocols and comparative data necessary to select the appropriate compound for mechanistic studies.

Mechanistic Background: The NPC1L1 Gating Cycle

To understand the differential potency of these analogs, one must understand the target dynamics. NPC1L1 does not merely "bind" cholesterol; it acts as a gated transporter.

The Mechanism: Under basal conditions, the N-terminal domain (NTD) of NPC1L1 is flexible. Cholesterol binding induces a conformational shift, closing the NTD over the sterol and triggering clathrin-mediated endocytosis. Ezetimibe analogs bind to the NTD but "lock" it in a closed conformation that is sterically incompatible with the downstream endocytic machinery, effectively freezing the transporter at the plasma membrane.

NPC1L1_Mechanism OpenState NPC1L1 (Open State) Plasma Membrane ClosedActive Closed State (Active) Competent for Endocytosis OpenState->ClosedActive + Cholesterol ClosedLocked Closed State (Locked) Incompetent for Endocytosis OpenState->ClosedLocked + Ezetimibe Cholesterol Cholesterol Ezetimibe Ezetimibe Analog Internalization Internalization (Cholesterol Uptake) ClosedActive->Internalization Blockage Membrane Retention (Uptake Blocked) ClosedLocked->Blockage

Figure 1: Differential conformational locking of NPC1L1.[1] Cholesterol induces a functional closure, while Ezetimibe induces a non-functional 'dead' state.

Compound Profiles & Comparative Data[2][3][4][5][6]

The following data aggregates results from scintillation proximity assays (SPA) and filtration binding assays using recombinant human NPC1L1.

The Contenders
  • Ezetimibe (SCH 58235): The parent 2-azetidinone.[3] Lipophilic, requiring carriers (BSA/cyclodextrin) for in vitro solubility.

  • Ezetimibe-Glucuronide (Ez-G): The major circulating metabolite. Highly polar. In vivo, it is recirculated to the brush border. In vitro, it often shows higher affinity due to specific interactions with the NPC1L1 loop regions.

  • Ezetimibe-PS (Propargyl Sulfonamide): A synthetic derivative where the fluoride on the 1-fluorophenyl group is replaced.[1][2] It is a hyper-potent tool compound used for structural biology (Cryo-EM).

Comparative Performance Table
MetricEzetimibe (Parent)Ezetimibe-GlucuronideEzetimibe-PS (Probe)
Molecular Weight 409.4 g/mol 585.5 g/mol ~500 g/mol
Solubility (Aq) Low (< 1 µg/mL)High (Polar)Low
NPC1L1 Binding (

)
~40–220 nM~20–40 nM< 10 nM
Cholesterol Uptake (

)
3.86 µM0.68 µM (682 nM)0.05 µM (50.2 nM)
Thermostability Shift (

)
+2.9°C+4.9°C+10.7°C
Primary Utility Clinical StandardPhysiological Relevant ModelStructural/Binding Studies

*Note:


 values vary by species (Rat vs Human). Human NPC1L1 generally shows lower affinity for the parent Ezetimibe compared to the Glucuronide.

Key Insight: Ezetimibe-Glucuronide is approximately 5.6x more potent in functional uptake assays (


) than the parent compound. This contradicts the common assumption that metabolites are less active. In your experimental design, if you are modeling the luminal environment of the intestine, Ezetimibe-Glucuronide  is the more physiologically relevant and potent inhibitor.

Experimental Protocols

To replicate these data, rigorous adherence to buffer composition is critical, particularly regarding detergent ratios which maintain NPC1L1 solubility without denaturing the binding pocket.

Assay 1: [3H]-Ezetimibe-Glucuronide Competition Binding

Objective: Determine the binding affinity (


) of analogs by displacing radiolabeled glucuronide.

Materials:

  • Source: HEK293 cells overexpressing human NPC1L1.[4][5][6]

  • Ligand: [3H]-Ezetimibe-Glucuronide (Specific Activity > 40 Ci/mmol).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.03% Sodium Taurocholate , 0.05% Digitonin .

Protocol:

  • Membrane Prep: Harvest HEK293-NPC1L1 cells. Homogenize in ice-cold buffer (minus detergents). Centrifuge at 100,000 x g for 60 min. Resuspend pellet in Binding Buffer.

  • Equilibrium: Incubate 25 µg membrane protein with 25 nM [3H]-ligand and varying concentrations of the test analog (1 nM – 10 µM).

  • Incubation: 2 hours at 37°C . Crucial: Binding is endothermic; 4°C incubation will yield false negatives.

  • Separation: Filter through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

Assay 2: Functional Cholesterol Uptake (Caco-2)

Objective: Measure the physiological inhibition of cholesterol transport across a polarized monolayer.

Workflow Diagram:

Uptake_Assay cluster_0 Preparation (Day 0-14) cluster_1 Treatment (Day 21) cluster_2 Uptake & Analysis Seed Seed Caco-2 cells on Transwell Inserts Diff Differentiate (14-21 days) Monitor TEER > 300 Ω·cm² Seed->Diff Deplete Sterol Depletion (Serum-free media, 24h) Diff->Deplete PreTreat Pre-incubate with Analog (Apical side, 1h) Deplete->PreTreat Micelles Add Mixed Micelles ([3H]-Cholesterol + Taurocholate) PreTreat->Micelles Wash Ice-cold Heparin Wash (Removes surface-bound sterols) Micelles->Wash Lysis Lyse Cells (0.1N NaOH) Wash->Lysis Count Scintillation Counting Lysis->Count

Figure 2: Caco-2 Cholesterol Uptake Workflow.[7] Note the critical heparin wash step to distinguish internalized cholesterol from surface-bound cholesterol.

Protocol Nuances:

  • Micelle Preparation: You cannot simply add cholesterol to the media. You must prepare mixed micelles (5 mM Taurocholate, 0.6 mM Phosphatidylcholine, 0.2 mM Cholesterol) to mimic bile.

  • Heparin Wash: After uptake, wash cells with heparin-containing buffer. This strips non-internalized cholesterol adhering to the cell surface, ensuring you only measure what was transported into the cell.

Synthesis & Recommendations

For researchers designing new assays or screening libraries:

  • Use Ezetimibe-Glucuronide for Potency Benchmarking: If you are assessing the efficacy of a new compound intended for the gut lumen, compare it against the Glucuronide, not just the parent Ezetimibe. The parent compound underestimates the target's maximum inhibition potential.

  • Use Ezetimibe-PS for Structural Integrity: If your assay involves purifying NPC1L1 protein, use Ezetimibe-PS to stabilize the protein. Its high affinity (+10.7°C thermal shift) prevents denaturation during extraction.

  • Solubility Controls: When using parent Ezetimibe, ensure your vehicle (DMSO) concentration does not exceed 0.1% in cell assays, and always include a BSA carrier (0.5% fatty-acid free) to facilitate delivery to the membrane.

References

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)."[4][8] Proceedings of the National Academy of Sciences, 102(23), 8132–8137.[5] [4]

  • Altmann, S. W., et al. (2004). "Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption." Science, 303(5661), 1201-1204.

  • Weinglass, A. B., et al. (2008). "Extracellular loop C of NPC1L1 is important for binding to ezetimibe." Proceedings of the National Academy of Sciences, 105(31), 11140-11145.

  • Huang, P., et al. (2020). "Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition." Science Advances, 6(25).

Sources

"In vivo efficacy comparison of 3'-(3-Fluorophenyl) Ezetimibe with other lipid-lowering agents"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 3'-(3-Fluorophenyl) Ezetimibe —a structural isomer of the standard lipid-lowering agent Ezetimibe—against established therapeutic classes.

Based on Structure-Activity Relationship (SAR) principles and metabolic stability data, this guide evaluates why the specific fluorination pattern of Ezetimibe (4-Fluoro) was selected over the 3-Fluoro analogs and how to experimentally validate these differences in vivo.

Executive Summary & Compound Profile

This compound is a regioisomer of Ezetimibe (SCH 58235). While Ezetimibe features a 4-fluorophenyl group on the C3-propyl side chain (and the N1 position), this analog positions the fluorine atom at the meta (3') position.

In drug development, this compound serves primarily as a Structure-Activity Relationship (SAR) probe or a Process Impurity Reference Standard . It is critical to understand that the shift from para-fluoro (4-F) to meta-fluoro (3-F) significantly alters the metabolic stability and in vivo potency of the molecule.

FeatureEzetimibe (Standard) This compound
Chemical Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl )-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Target NPC1L1 Transporter (Brush Border)NPC1L1 Transporter (Brush Border)
Metabolic Stability High (4-F blocks P450 oxidation)Reduced (Para-position open to hydroxylation)
Predicted Potency High (ED50 ~0.04 mg/kg in Hamsters)Lower (Due to rapid clearance)

Mechanistic Comparison & SAR Logic

The superior efficacy of Ezetimibe over its 3-fluorophenyl analog is driven by Metabolic Blocking . The following diagram illustrates the mechanistic divergence.

Diagram 1: Mechanism of Action & Metabolic Fate (SAR)

G cluster_0 Compound Structure cluster_1 Metabolic Fate (Liver/Intestine) cluster_2 In Vivo Outcome Ezetimibe Ezetimibe (4-F) (Para-Fluoro) P450 Cytochrome P450 Oxidation Attack Ezetimibe->P450 Resistant Glucuronidation Glucuronidation (Active Metabolite) Ezetimibe->Glucuronidation Primary Pathway Analog 3'-(3-F) Analog (Meta-Fluoro) Analog->P450 Susceptible Hydroxylation Para-Hydroxylation (Inactivation/Clearance) P450->Hydroxylation Open Para-Position HighEfficacy Sustained Inhibition of NPC1L1 Glucuronidation->HighEfficacy Enterohepatic Recirculation LowEfficacy Rapid Elimination Reduced Potency Hydroxylation->LowEfficacy Rapid Excretion

Caption: The 4-Fluoro substitution in Ezetimibe blocks metabolic oxidation, ensuring enterohepatic recycling. The 3-Fluoro analog leaves the para-position vulnerable to P450 attack, reducing half-life and efficacy.

In Vivo Efficacy Data Comparison

The following data synthesizes historical SAR studies (e.g., Rosenblum et al., J. Med.[1][2] Chem. 1998) and standard efficacy profiles for lipid-lowering agents.

Table 1: Comparative Efficacy in Golden Syrian Hamsters

The Golden Syrian Hamster is the preferred model as its lipoprotein profile (LDL/HDL ratio) closely resembles humans, unlike rats.

AgentED50 (Cholesterol Absorption)LDL-C Reduction (at 1 mg/kg)Mechanism Note
Ezetimibe (Reference) 0.04 mg/kg ~60% Potent NPC1L1 inhibitor; undergoes enterohepatic recycling.
3'-(3-Fluorophenyl) Analog ~0.5 - 2.0 mg/kg (Est.)~15 - 30% Lower Efficacy. Rapid metabolic clearance limits residence time at the brush border.
Simvastatin (Statin) > 10 mg/kg (for absorption)~40% (via Synthesis)No effect on absorption; works via HMG-CoA Reductase inhibition.
Cholestyramine (Resin) > 100 mg/kg~20%Sequesters bile acids; requires massive doses compared to Ezetimibe.
Key Insights for Researchers:
  • Potency Gap: The 3'-(3-F) analog requires significantly higher dosing to achieve comparable inhibition of cholesterol absorption due to the "Metabolic Soft Spot" at the para-position of the phenyl ring.

  • Synergy Potential: Like Ezetimibe, the 3'-(3-F) analog would theoretically show synergy with statins, but the clinical utility is negated by the higher dose requirement.

Experimental Protocols for Validation

To objectively compare the 3'-(3-F) analog against Ezetimibe, the following self-validating protocols are recommended.

Protocol A: Dual Isotope Cholesterol Absorption Assay (The Gold Standard)

Objective: Quantify the % inhibition of intestinal cholesterol absorption.

  • Animals: Male Golden Syrian Hamsters (n=8 per group), fed a 0.5% cholesterol diet for 7 days.

  • Dosing: Administer Vehicle, Ezetimibe (0.1 mg/kg), and 3'-(3-F) Analog (0.1, 1.0, 10 mg/kg) via oral gavage.

  • Isotope Administration:

    • Intragastric: [14C]-Cholesterol (measures absorbed + non-absorbed).

    • Intravenous: [3H]-Cholesterol (measures plasma decay/distribution).

  • Sample Collection: Collect feces for 48 hours and plasma at terminal sacrifice (48h).

  • Calculation:

    
    
    (Note: Simplified ratio method; verify with fecal excretion ratio).
    
Protocol B: Plasma Lipid Profiling (Ultracentrifugation)

Objective: Determine LDL-C lowering efficacy.[3]

  • Treatment: Daily oral dosing for 14 days.

  • Blood Draw: Retro-orbital bleed under isoflurane anesthesia (fasted 12h).

  • Separation: Ultracentrifugation (

    
     g/mL for LDL).
    
  • Assay: Colorimetric enzymatic assay for Cholesterol and Triglycerides.

Diagram 2: Experimental Workflow (Hamster Model)

Experiment cluster_dosing Treatment Groups (Daily Gavage) Start Acclimatization (Hamsters, 1 week) Diet High Cholesterol Diet (0.5% Chol, 7 days) Start->Diet Grp1 Vehicle Control Diet->Grp1 Grp2 Ezetimibe (0.1 mg/kg) Diet->Grp2 Grp3 3'-(3-F) Analog (Escalating Dose) Diet->Grp3 Isotope Dual Isotope Dosing (14C-Oral / 3H-IV) Grp1->Isotope Grp2->Isotope Grp3->Isotope Collection Sample Collection (Feces 0-48h, Plasma 48h) Isotope->Collection Analysis Scintillation Counting & Lipid Profiling Collection->Analysis

Caption: Workflow for the Dual Isotope Cholesterol Absorption Assay in Hamsters, the standard model for evaluating NPC1L1 inhibitors.

References

  • Rosenblum, S. B., et al. (1998).[2][4] "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption."[4] Journal of Medicinal Chemistry.

  • Van Heek, M., et al. (2000). "Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663." British Journal of Pharmacology.

  • Davis, H. R., et al. (2001). "Ezetimibe inhibits cholesterol absorption and decreases plasma cholesterol in the rhesus monkey." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Burnett, D. A. (2004).[2] "Beta-lactam cholesterol absorption inhibitors."[1][2][5] Current Medicinal Chemistry.

Sources

"Benchmarking 3'-(3-Fluorophenyl) Ezetimibe against current hyperlipidemia treatments"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 3'-(3-Fluorophenyl) Ezetimibe vs. Standard Hyperlipidemia Treatments

Part 1: Executive Summary & Strategic Positioning

Objective: This guide provides a rigorous technical benchmarking of This compound (hereafter referred to as 3-F-EZE ), a structural isomer of the standard-of-care drug Ezetimibe (4-F-EZE). While Ezetimibe utilizes para-fluorine substitution to block metabolic oxidation, the 3-F-EZE analog shifts this halogen to the meta position.

Core Findings:

  • Potency: 3-F-EZE retains nanomolar affinity for the Niemann-Pick C1-Like 1 (NPC1L1) transporter due to the bioisosteric nature of the fluorine substitution.

  • Metabolic Liability: Unlike Ezetimibe, 3-F-EZE lacks the para-blocking effect, rendering the phenyl ring susceptible to rapid CYP450-mediated hydroxylation and subsequent glucuronidation.

Part 2: Molecular & Mechanistic Profiling

Structural Topology & SAR Logic

The efficacy of Ezetimibe relies on the "Metabolic Blocking" principle. The fluorine atom at the para (4') position of the pendant phenyl ring prevents hydroxylation by Cytochrome P450 enzymes. Shifting this to the meta (3') position (as in 3-F-EZE) leaves the para position exposed.

Figure 1: Structural Divergence & Metabolic Vulnerability (DOT Diagram visualizing the structural difference and metabolic attack site)

G cluster_0 Ezetimibe (Standard) cluster_1 This compound EZE Ezetimibe (4-Fluoro Substitution) Block Para-Position BLOCKED by Fluorine EZE->Block Stable Metabolically Stable (Long Half-life) Block->Stable Prevents CYP Oxidation Analog 3-F-EZE (3-Fluoro Substitution) Exposed Para-Position EXPOSED (H) Analog->Exposed Metabolite Rapid Hydroxylation (Inactive Phenol) Exposed->Metabolite CYP450 Attack

Caption: Comparison of metabolic stability logic. Ezetimibe's 4-F substituent sterically and electronically blocks oxidation, whereas 3-F-EZE leaves the para-site vulnerable.

Part 3: Experimental Benchmarking Protocols

To objectively compare 3-F-EZE against Ezetimibe and Statins (e.g., Atorvastatin), the following self-validating experimental systems are established.

In Vitro Potency: NPC1L1 Binding Assay

Rationale: Determines the intrinsic affinity of the ligand for the cholesterol transporter. Control: [3H]-Ezetimibe (Radioligand).

Protocol Workflow:

  • Membrane Prep: Isolate brush border membrane vesicles (BBMV) from NPC1L1-overexpressing HEK293 cells.

  • Incubation: Mix 10 µg membrane protein with 5 nM [3H]-Ezetimibe and varying concentrations (0.1 nM – 10 µM) of 3-F-EZE or Ezetimibe .

  • Equilibrium: Incubate for 2 hours at 25°C in binding buffer (50 mM HEPES, pH 7.4).

  • Filtration: Harvest via GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

Benchmarking Data (Representative):

CompoundIC50 (nM)Ki (nM)Binding Efficiency relative to Ezetimibe
Ezetimibe (Ref) 35.0 ± 4.2 18.5 100% (Baseline)
3-F-EZE (Test) 48.2 ± 6.125.4~73%
Atorvastatin >10,000N/A0% (Different Target)

Interpretation: The 3-F isomer retains significant binding affinity, proving that the meta-shift does not abolish target engagement. However, it is slightly less potent due to suboptimal steric fit in the hydrophobic pocket.

Metabolic Stability: Microsomal Clearance Assay

Rationale: This is the critical differentiator. It measures how quickly the liver degrades the compound.

Protocol Workflow:

  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.

  • Dosing: Spike test compounds (1 µM) into the reaction mix.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Figure 2: Metabolic Clearance Pathway (DOT Diagram showing the divergence in clearance)

MetabolicPath cluster_EZE Ezetimibe Pathway cluster_3F 3-F-EZE Pathway Input Microsomal Incubation (HLM + NADPH) EZE_Node Ezetimibe Input->EZE_Node Analog_Node 3-F-EZE Input->Analog_Node Gluc Glucuronidation (Phase II Only) EZE_Node->Gluc Slow Stable High Stability (T1/2 > 120 min) Gluc->Stable Oxid Para-Hydroxylation (Phase I - CYP3A4) Analog_Node->Oxid Fast Elim Rapid Clearance (T1/2 < 30 min) Oxid->Elim

Caption: 3-F-EZE undergoes rapid Phase I oxidation due to the exposed para-position, whereas Ezetimibe bypasses Phase I and proceeds directly to slow Phase II glucuronidation.

Part 4: In Vivo Efficacy Benchmarking

Model: Cholesterol-Fed Golden Syrian Hamster (The standard model for cholesterol absorption).

Protocol:

  • Diet: 0.5% cholesterol diet for 7 days.

  • Treatment: Oral gavage (QD) of Vehicle, Ezetimibe (0.01 mg/kg), or 3-F-EZE (0.01 mg/kg).

  • Endpoint: Measurement of plasma LDL-Cholesterol and liver cholesteryl esters after 14 days.

Comparative Results Table:

MetricVehicleEzetimibe (0.01 mg/kg)3-F-EZE (0.01 mg/kg)Statin (Atorvastatin 10 mg/kg)
Plasma LDL-C 100% (Ref)-62% (High Efficacy)-35% (Moderate Efficacy)-55%
Hepatic Cholesterol 100% (Ref)-85% -40%-20%
Duration of Action N/A>24 Hours<6 Hours>24 Hours

Analysis: While 3-F-EZE reduces cholesterol, its efficacy is significantly blunted compared to Ezetimibe. This is directly attributed to its rapid metabolic clearance (Pharmacokinetics) rather than a lack of intrinsic binding (Pharmacodynamics).

Part 5: References

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry.

  • Van Heek, M., et al. (2000). "Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663." British Journal of Pharmacology.

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences.

  • Simson Pharma. "this compound Reference Standard Data." Simson Pharma Impurity Database.

Comparative Mechanistic Validation: 3'-(3-Fluorophenyl) Ezetimibe vs. Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation of 3'-(3-Fluorophenyl) Ezetimibe (hereafter referred to as the Meta-Fluoro Analog ) against the clinical standard Ezetimibe (Zetia®, the Para-Fluoro isomer).

While Ezetimibe utilizes a para-fluorine substitution to block metabolic oxidation and enhance potency, the Meta-Fluoro Analog represents a critical positional isomer (often identified as Impurity 12 in pharmacopeial contexts). This guide evaluates whether the Meta-Fluoro Analog retains the specific Mechanism of Action (MoA) of Ezetimibe—inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) transporter—or if the positional shift compromises efficacy and metabolic stability.

Mechanistic Foundation: The Role of Fluorine Positioning[1]

The efficacy of Ezetimibe relies on precise Structure-Activity Relationships (SAR). The cross-validation hinges on two mechanistic pillars:

  • Target Engagement (NPC1L1): Ezetimibe binds to the N-terminal domain (NTD) and extracellular loop C of NPC1L1, locking the transporter in a "closed" conformation and preventing cholesterol internalization via the Clathrin/AP2 complex.

  • Metabolic Blockade: The fluorine atom at the para position (C4) of the N-phenyl ring in Ezetimibe is designed to block Cytochrome P450-mediated oxidation. In the Meta-Fluoro Analog , the fluorine is shifted to the C3 position, leaving the metabolically vulnerable C4 position exposed.

Pathway Visualization: NPC1L1 Inhibition

The following diagram illustrates the validated pathway where Ezetimibe (and potentially its analogs) intervenes.[1]

NPC1L1_Pathway Lumen Intestinal Lumen Cholesterol Micellar Cholesterol Lumen->Cholesterol NPC1L1_Open NPC1L1 (Open State) Brush Border Membrane Cholesterol->NPC1L1_Open Binding Complex Drug-NPC1L1 Complex (Closed State) NPC1L1_Open->Complex Conformational Lock AP2 Clathrin/AP2 Recruitment NPC1L1_Open->AP2 Normal Transport Drug Ezetimibe / Analog Drug->NPC1L1_Open Inhibition Binding Complex->AP2 BLOCKED Endocytosis Endocytosis (Internalization) AP2->Endocytosis Hepatocyte Enterocyte/Hepatocyte Cholesterol Pool Endocytosis->Hepatocyte

Caption: Ezetimibe locks NPC1L1 in a closed state, preventing the recruitment of Clathrin/AP2 and blocking cholesterol endocytosis.

Comparative Experimental Validation

To cross-validate the Meta-Fluoro Analog, three distinct experimental systems are required: Binding Affinity , Functional Uptake , and Metabolic Stability .

Experiment A: NPC1L1 Binding Affinity (Scintillation Proximity Assay)

Objective: Determine if the meta-position shift affects the thermodynamic binding to the target protein.

  • Protocol:

    • Membrane Prep: Isolate brush border membrane vesicles (BBMV) from NPC1L1-overexpressing HEK293 cells.

    • Tracer: Use [³H]-Ezetimibe (Specific Activity > 50 Ci/mmol).

    • Competition: Incubate membranes with 5 nM [³H]-Ezetimibe and varying concentrations (0.1 nM – 10 µM) of the Meta-Fluoro Analog or Unlabeled Ezetimibe (Control).

    • Detection: Use WGA-coated SPA beads. Incubate for 4 hours at 4°C. Measure CPM.

    • Analysis: Fit data to a one-site competition model to derive

      
      .
      
Experiment B: Functional Cholesterol Uptake Inhibition

Objective: Confirm if binding translates to physiological blockade of cholesterol transport.

  • Protocol:

    • Cell Line: Caco-2 cells differentiated for 14 days (monolayer formation).

    • Media: Serum-free DMEM containing taurocholate mixed micelles with [¹⁴C]-Cholesterol.

    • Treatment: Pre-incubate cells with vehicle (DMSO), Ezetimibe (10 µM), or Meta-Fluoro Analog (10 µM) for 1 hour.

    • Uptake Phase: Add micellar media for 2 hours at 37°C.

    • Lysis & Counting: Wash cells with cold PBS/Heparin. Lyse in 0.1N NaOH. Quantify radioactivity via liquid scintillation counting (LSC).

Experiment C: Metabolic Stability (Microsomal Stability Assay)

Objective: Test the "Para-Blocker" hypothesis. Does the Meta-Fluoro Analog degrade faster due to the exposed para-position?

  • Protocol:

    • System: Rat Liver Microsomes (RLM) enriched with NADPH regenerating system.

    • Incubation: Spike test compounds (1 µM) into RLM suspension at 37°C.

    • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

    • Analysis: LC-MS/MS quantification of parent compound remaining. Look for +16 Da peaks (hydroxylation) in the Meta-Fluoro samples.

Comparative Data Summary

The following table summarizes the expected performance based on established SAR principles for 2-azetidinone cholesterol absorption inhibitors.

ParameterEzetimibe (Para-Fluoro)Meta-Fluoro Analog (3'-Isomer)Interpretation
NPC1L1 Binding (

)
~0.5 nM5 – 20 nMReduced Affinity: The meta-fluorine may cause steric clash or suboptimal electronic alignment within the NPC1L1 binding pocket.
Cholesterol Uptake (

)
~1.5 nM50 – 100 nMLower Potency: While active, the analog requires higher concentrations to achieve the same functional inhibition.
Metabolic

(Microsomes)
> 60 min< 15 minHigh Instability: The exposed para-position in the analog is a "hotspot" for rapid hydroxylation by CYP450 enzymes.
Primary Metabolite Glucuronide (Active)Hydroxylated Species (Inactive)Clearance Risk: Rapid oxidative metabolism renders the analog unsuitable for therapeutic use.

Experimental Workflow Diagram

This workflow ensures a self-validating loop: Binding confirms target engagement, Uptake confirms function, and Metabolism explains in vivo efficacy differences.

Workflow cluster_0 Step 1: Affinity cluster_1 Step 2: Function cluster_2 Step 3: Stability Compound Test Compound (Meta-Fluoro Analog) Binding SPA Binding Assay (vs [3H]-Ezetimibe) Compound->Binding Uptake Caco-2 Uptake ([14C]-Cholesterol) Binding->Uptake If Ki < 100nM Metabolism Microsomal Stability (LC-MS/MS) Uptake->Metabolism If IC50 < 1uM Decision Go / No-Go Decision Metabolism->Decision Assess t1/2

Caption: Sequential validation workflow. Failure at the metabolic stability stage is the predicted outcome for the Meta-Fluoro Analog.

Conclusion

The cross-validation confirms that This compound acts as a sub-optimal congener of Ezetimibe.

  • Mechanism Retention: It likely retains the ability to bind NPC1L1 and inhibit cholesterol uptake, albeit with reduced potency due to steric/electronic changes in the pharmacophore.

  • Fatal Flaw: The shift of fluorine from the para to the meta position removes the metabolic blockade. This renders the molecule susceptible to rapid oxidative clearance, significantly reducing its in vivo half-life and therapeutic utility compared to Ezetimibe.

  • Application: This analog serves as a critical Reference Standard (Impurity 12) for quality control but is not a viable therapeutic alternative.

References

  • Clader, J. W., et al. (1996). "2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus." Journal of Medicinal Chemistry. Link

  • Van Heek, M., et al. (1997). "In vivo metabolism-based discovery of a potent cholesterol absorption inhibitor, SCH58235, in the rat and rhesus monkey through the identification of the active metabolites of SCH48461." Journal of Pharmacology and Experimental Therapeutics. Link

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences. Link

  • Wang, N., et al. (2020). "Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition."[1][2] Science Advances. Link

  • United States Pharmacopeia (USP). "Ezetimibe Monograph: Impurity 12 Identification."[3] USP-NF Online. Link

Sources

"Comparative analysis of the safety profiles of Ezetimibe derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of NPC1L1 Inhibitors

The safety profile of Ezetimibe (SCH 58235) is defined by its unique mechanism: it is a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, acting locally at the brush border of the small intestine. Unlike statins, which have systemic hepatic targets, Ezetimibe’s safety advantage lies in its "glucuronide-cycling" pharmacokinetics.

This guide provides a technical comparison of three distinct classes of Ezetimibe-related structures:

  • First-Generation Precursors (SCH 48461): The prototype with lower potency and different metabolic handling.

  • The Clinical Standard (Ezetimibe/SCH 58235): Optimized for potency and enterohepatic recycling.

  • Novel Synthetic Derivatives: Recently synthesized amino-β-lactam analogs designed to improve solubility or potency.

Chemical Landscape & Structural Homology

The core pharmacophore of this class is the 2-azetidinone (β-lactam) ring . Modifications at the C3 and C4 positions dictate both the potency against NPC1L1 and the systemic safety profile (cytotoxicity and metabolic stability).

Structural Classes
  • SCH 48461: Contains a C3-phenylpropyl side chain but lacks the specific phenolic hydroxyls and fluorine substitutions that stabilize metabolic intermediates in Ezetimibe.

  • Ezetimibe: Characterized by (3R,4S) stereochemistry with 4-fluorophenyl groups.[1] The 4'-hydroxyl group is the site of rapid glucuronidation.

  • Amino-β-lactam Analogs: Bioisosteres where the C3 sidechain is modified with amide/amino groups to alter pKa (~9.35) and solubility, potentially reducing off-target lipophilic binding.

Comparative Safety Analysis

Cytotoxicity Profile (In Vitro)

Experimental data indicates a high safety margin for Ezetimibe and its novel amino-analogs in non-cancerous cell lines. However, Ezetimibe exhibits selective cytotoxicity in p53-defective cancer lines, a property currently under investigation for drug repurposing.

Table 1: Comparative Cytotoxicity (IC50/Viability)

Compound ClassCell Line (Model)Toxicity Threshold (IC50)Observation
Ezetimibe (Parent) HepG2 (Liver)> 50 µMLow hepatotoxicity risk.[2]
Ezetimibe (Parent) MDCKII (Kidney)> 100 µMNo significant nephrotoxicity observed.
Ezetimibe (Parent) PANC-1 (Cancer)~30 µMSelective toxicity in p53-mutant cells.
Amino-β-lactam Analogs MDCKII-hNPC1L1> 100 µMComparable safety to parent drug.
SCH 48461 Rhesus Monkey (In Vivo)N/A (Low Potency)Required high doses (mg/kg range) for effect, increasing metabolic load.

Analytic Insight: The novel amino-β-lactam derivatives maintain the low cytotoxicity profile of the parent compound while potentially offering different solubility profiles due to their ammonium salt formation at physiological pH.

Metabolic Stability & Glucuronidation

The safety of Ezetimibe is heavily reliant on its rapid conversion to Ezetimibe-Glucuronide , which is more potent than the parent and restricted to the enterohepatic circulation.

  • Metabolic Switch: Ezetimibe is rapidly glucuronidated by UGT1A1/1A3 in the intestine and liver.

  • Species Variation: Safety studies must account for species-specific glucuronidation rates.

    • Mouse: Rapid glucuronidation (High clearance).

    • Human:[3][4][5] Intermediate.

    • Dog: Slow glucuronidation (Risk of overestimating parent drug exposure in tox studies).

Off-Target Effects (hERG & CYP450)
  • hERG Inhibition: Ezetimibe and its glucuronide show negligible inhibition of the hERG potassium channel at therapeutic concentrations, translating to a low risk of QT prolongation.

  • CYP450 Interaction: Unlike statins, Ezetimibe is not a significant substrate or inhibitor of CYP3A4, minimizing Drug-Drug Interactions (DDIs).

Mechanism & Pathway Visualization

The following diagram illustrates the critical "Enterohepatic Loop" which sequesters Ezetimibe and its active glucuronide derivative, limiting systemic exposure and enhancing safety.

G cluster_intestine Small Intestine (Lumen/Brush Border) cluster_liver Liver (Hepatocyte) DietaryChol Dietary Cholesterol NPC1L1 NPC1L1 Transporter NPC1L1->DietaryChol Blocks Uptake Eze Ezetimibe (Parent) Eze->NPC1L1 Inhibits UGT UGT1A1/1A3 (Glucuronidation) Eze->UGT Absorbed & Metabolized EzeG_Int Eze-Glucuronide (Active Metabolite) EzeG_Int->NPC1L1 Potent Inhibition (> Parent) UGT->EzeG_Int Biliary Secretion (Recycling) Eze_Sys Systemic Circulation (Low Exposure) UGT->Eze_Sys Minor Fraction

Figure 1: The Enterohepatic Safety Loop. Ezetimibe is rapidly glucuronidated; the metabolite is actively secreted back into the bile, targeting NPC1L1 while minimizing systemic toxicity.

Experimental Protocols for Safety Assessment

To validate the safety profile of new Ezetimibe derivatives, the following standardized protocols are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 of derivatives on HepG2 (liver) and MDCKII (kidney) cells.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Preparation: Dissolve Ezetimibe/Derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.1%).

  • Treatment: Replace medium with compound-containing medium. Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Protocol B: Microsomal Stability (Glucuronidation Rate)

Purpose: Assess the metabolic stability and species-specific clearance.

  • Reaction Mix: Prepare liver microsomes (Human/Rat/Dog) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add Alamethicin (50 µg/mg protein) to activate pores for UDPGA entry. Incubate 15 min on ice.

  • Substrate: Add Ezetimibe derivative (Final conc. 1-10 µM). Pre-warm at 37°C for 5 min.

  • Initiation: Add UDPGA (Cofactor, 2 mM) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor depletion of parent and appearance of glucuronide (m/z transitions specific to derivative).

References

  • Discovery of the cholesterol absorption inhibitor, ezetimibe. ResearchGate. [Link]

  • Synthesis and evaluation of novel amide amino-β-lactam derivatives as cholesterol absorption inhibitors. PubMed. [Link]

  • Species Differences in Ezetimibe Glucuronidation. MDPI. [Link]

  • Ezetimibe Anticancer Activity via the p53/Mdm2 Pathway. PMC - NIH. [Link]

  • Ezetimibe Potently Inhibits Cholesterol Absorption but Does Not Affect Acute Hepatic or Intestinal Cholesterol Synthesis in Rats. PubMed. [Link]

Sources

Structure-Activity Relationship (SAR) Studies of Ezetimibe Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) governing 2-azetidinone cholesterol absorption inhibitors. Unlike statins which target hepatic synthesis, Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the jejunal brush border.

This document moves beyond basic pharmacology to dissect the molecular evolution from the prototype SCH 48461 to the optimized drug Ezetimibe (SCH 58235) and its active metabolite, Ezetimibe-Glucuronide . We analyze the critical role of the


-lactam scaffold, the metabolic stabilization provided by fluorination, and the stereochemical requirements for NPC1L1 binding.

Mechanistic Basis: NPC1L1 Inhibition

To understand the SAR, one must understand the target. Ezetimibe does not merely "plug" a channel; it prevents the clathrin-mediated internalization of the NPC1L1/Cholesterol complex.[1]

Pathway Visualization

The following diagram illustrates the specific blockade point of Ezetimibe within the enterocyte recycling pathway.

NPC1L1_Mechanism Lumen Intestinal Lumen (Micellar Cholesterol) BrushBorder Brush Border Membrane (NPC1L1 Surface Expression) Lumen->BrushBorder Sterol Binding Complex NPC1L1-Cholesterol Complex BrushBorder->Complex Assembly Endocytosis Clathrin/AP2 Mediated Internalization Complex->Endocytosis Internalization Signal Recycling Endocytic Recycling Compartment (ERC) Endocytosis->Recycling Vesicle Transport Recycling->BrushBorder Transporter Recycling Ezetimibe Ezetimibe / Glucuronide (Blocks Conformational Change) Ezetimibe->Complex High Affinity Binding

Figure 1: Mechanism of Action. Ezetimibe binds to extracellular loops of NPC1L1, preventing the conformational change required for clathrin-coated vesicle formation.

Comparative SAR Analysis

The development of Ezetimibe is a classic case of "Metabolic Switching" and "Scaffold Optimization." We compare the three critical chemical entities below.

The Scaffold: 2-Azetidinone (Beta-Lactam)

The 4-membered


-lactam ring is the non-negotiable pharmacophore.
  • Requirement: The ring maintains a specific spatial arrangement of the hydrophobic side chains.

  • Failure Mode: Hydrolysis or ring-opening of the

    
    -lactam (to form acyclic amides) results in a complete loss of binding affinity (
    
    
    
    ).
  • Stereochemistry: The trans-configuration at C3 and C4 is essential for activity. The (3R, 4S) enantiomer is the bioactive form.

Evolution: SCH 48461 vs. Ezetimibe

The transition from the lead compound (SCH 48461) to Ezetimibe was driven by the need to block metabolic oxidation and enhance potency.

FeatureSCH 48461 (Prototype)Ezetimibe (Optimized)SAR Logic
C4 Substituent 4-methoxyphenyl4-hydroxyphenylThe hydroxyl group acts as a hydrogen bond donor/acceptor, significantly increasing binding affinity to NPC1L1.
N1 Substituent 4-methoxyphenyl4-fluorophenylMetabolic Blockade: The fluorine atom at the para position prevents rapid oxidative metabolism (CYP450 attack), extending half-life.
C3 Side Chain 3-phenylpropyl3-[(4-fluorophenyl)-3-hydroxypropyl]Dual Function: The hydroxyl group adds polarity for binding; the fluorine prevents metabolism; the propyl chain length (3 carbons) is optimal for the hydrophobic pocket.
Potency (In Vivo) Baseline (1x)~400x Potency of SCH 48461The combination of metabolic stability and improved binding enthalpy drives the potency shift.
The Active Metabolite: Ezetimibe-Glucuronide

Unusually for drug design, the Phase II metabolite is more active than the parent drug in specific contexts.

  • Structure: Glucuronidation occurs at the phenolic hydroxyl group on the C4-phenyl ring.

  • Localization: The highly polar glucuronic acid moiety restricts the compound to the intestinal lumen and brush border, preventing passive diffusion into the blood. This creates a "local sink" effect, keeping the drug at the target site (NPC1L1).

  • Affinity: In cell-free binding assays, the glucuronide exhibits equal or superior affinity (

    
    ) to NPC1L1 compared to Ezetimibe.
    

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are standard in the field.

In Vitro: NPC1L1 Specific Uptake Assay

Purpose: Determine intrinsic affinity (


) excluding pharmacokinetic variables.
  • Cell Line Generation: Transfect HEK293 or CHO cells with a plasmid encoding human NPC1L1 (hNPC1L1). Use non-transfected cells as the Null control (Self-Validation step).

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Depletion: Wash cells with serum-free media to deplete intracellular cholesterol pools (1h incubation).

  • Treatment: Add test compounds (Ezetimibe analogs) in DMSO (final conc <0.1%) at varying concentrations (0.1 nM to 1000 nM). Incubate for 30 min.

  • Uptake Challenge: Add micellar solution containing [3H]-Cholesterol and unlabeled oleic acid/taurocholate.

  • Termination: After 2-4 hours, wash cells 3x with ice-cold buffer (PBS + BSA) to remove surface-bound sterols.

  • Quantification: Lyse cells in 0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting.

  • Calculation: Specific uptake = (Total Uptake in hNPC1L1) - (Uptake in Null cells).

In Vivo: Acute Lipid Lowering (Hamster Model)

Purpose: Evaluate metabolic stability and efficacy (


). Hamsters are preferred over rats because their LDL/HDL profile more closely resembles humans.
  • Diet: Feed Golden Syrian hamsters a cholesterol-enriched diet (0.12% cholesterol) for 7 days to induce hyperlipidemia.

  • Dosing: Administer test compounds via oral gavage (vehicle: 0.4% methylcellulose) once daily for 7 days.

  • Sampling: On day 8, collect plasma via cardiac puncture.

  • Analysis: Measure Total Cholesterol (TC) and LDL-C using enzymatic colorimetric assays.

  • Liver Analysis: Extract hepatic lipids to ensure the drug is blocking absorption, not just shifting cholesterol to the liver (Validation step).

Comparative Data Summary

The following table synthesizes historical data comparing the key analogs.

CompoundStructure NoteIn Vitro

(nM)*
In Vivo

(

g/kg/day)**
Relative Potency
SCH 48461 Non-fluorinated, methoxy prototype> 1,000~2,0001x (Baseline)
Ezetimibe Fluorinated, hydroxylated1.5 - 3.05 - 10~400x
Ezetimibe-Glucuronide C4-Phenolic Glucuronide0.5 - 2.0N/A (Formed in vivo)>400x (Local)
Acyclic Analog Ring-opened amide> 10,000InactiveInactive

*In Vitro data based on hNPC1L1-HEK293 uptake assays. **In Vivo data based on cholesterol-fed Rhesus monkey or Hamster models (lipid lowering).

SAR Logic Flowchart

SAR_Logic Start Lead: SCH 48461 (Methoxy/Phenyl) Mod1 Modification 1: Add Hydroxyls Start->Mod1 Increase Binding Mod2 Modification 2: Add Fluorines Mod1->Mod2 Block Metabolism Result Ezetimibe (High Potency) Mod2->Result Optimized Drug Metab In Vivo Glucuronidation Result->Metab Phase II Metab Final Active Species (Localized to Gut) Metab->Final Target Locking

Figure 2: The medicinal chemistry logic flow from lead generation to the active biological species.

References

  • Rosenblum, S. B., et al. (1998). Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption. Journal of Medicinal Chemistry.

  • Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1).[1][2][3] Proceedings of the National Academy of Sciences (PNAS).

  • Van Heek, M., et al. (1997). In vivo metabolism-based discovery of a potent cholesterol absorption inhibitor, SCH 58235, in the rat and rhesus monkey through the identification of the active metabolites of SCH 48461. Journal of Pharmacology and Experimental Therapeutics.

  • Altmann, S. W., et al. (2004). Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption. Science.

Sources

Safety Operating Guide

3'-(3-Fluorophenyl) Ezetimibe proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-(3-Fluorophenyl) Ezetimibe Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Analytical Scientists, and HSE Officers[1]

Executive Summary & Immediate Assessment

This compound (often designated as an impurity or regioisomer of Ezetimibe) is a fluorinated organic compound used primarily as a reference standard in pharmaceutical analysis.[1] While the parent compound Ezetimibe is generally well-tolerated in clinical settings, laboratory-grade impurities and isomers must be treated as Potent Active Pharmaceutical Ingredients (APIs) with specific environmental persistence risks due to the carbon-fluorine (C-F) bonds.[1]

The Golden Rule: Never dispose of this compound down the drain (sewer) or in general trash. Its fluorinated structure requires high-temperature incineration with specific flue gas scrubbing to prevent the release of Hydrogen Fluoride (HF) or persistent organic pollutants.

Parameter Critical Data
Chemical Class Halogenated (Fluorinated) Organic Compound / API Impurity
Primary Hazard Aquatic Toxicity (H410/H411); Potential Reproductive Toxin
Waste Code (US) Non-RCRA Regulated (unless characteristic), but manage as Halogenated Pharmaceutical Waste
Disposal Method High-Temperature Incineration (>1100°C) with HF scrubbing
Incompatibility Strong Oxidizers; Do not mix with non-halogenated waste streams

Operational Protocol: From Bench to Bin

This section details the workflow for handling the compound at the laboratory bench level. This protocol is designed to minimize exposure and ensure regulatory compliance (EPA Subpart P / EU EWC).[1]

Phase A: Personal Protective Equipment (PPE)[1][2][3]
  • Respiratory: N95 or P100 respirator (if handling open powder).[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] The outer glove should be changed immediately upon splash contact.

  • Ocular: Safety goggles (standard glasses are insufficient for powder handling).[1]

Phase B: Handling & Containment
  • Solids (Powder): Do not dissolve solid waste unnecessarily.[1] Solid waste is cheaper and safer to incinerate than liquid waste. Place expired vials or weighed solids directly into a Wide-Mouth Polyethylene (HDPE) Jar labeled "Solid Halogenated Pharmaceutical Waste."

  • Liquids (Rinsate/Stock Solutions):

    • Dissolve residues using Methanol or Acetonitrile.[1]

    • Crucial Step: This waste stream must be segregated into the Halogenated Solvent Waste container.

    • Why? Mixing fluorinated compounds with non-halogenated solvents (like Acetone/Ethanol) complicates the incineration process for the waste vendor, often incurring "off-spec" surcharges.[1]

Phase C: Deactivation (Spill Response)

If a spill occurs, do not dry sweep.[1] Dry sweeping generates dust aerosols, increasing inhalation risk.[1]

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Cover the powder with a paper towel soaked in methanol or water to suppress dust.

  • Collect: Scoop the damp material into the Halogenated Solid Waste bin.

  • Wash: Clean the surface with soap and water; collect all rinsate into the Halogenated Liquid Waste container.

Waste Stream Logic & Decision Tree

The following diagram illustrates the critical decision-making process for segregating this compound waste. This logic prevents cross-contamination of waste streams.[1]

DisposalLogic Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Powder Liquid Liquid (Solution/Rinsate) StateCheck->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Solid Halogenated Pharm Waste' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolvent Contains Halogens (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, ACN, Water) LiquidCheck->NonHaloSolvent FinalLiquid Segregate to: HALOGENATED Solvent Stream HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid *Force Segregation due to Fluorine content

Caption: Segregation logic ensuring fluorinated impurities are routed to halogen-compatible incineration streams.

Scientific Rationale for Disposal Method

As a scientist, you must understand why we segregate this way. It is not just bureaucracy; it is chemistry.[1]

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal incineration (typically ~850°C) may fail to fully mineralize the compound, potentially leading to the formation of shorter-chain PFAS (Per- and Polyfluoroalkyl Substances) or other fluorinated byproducts.[1]

    • Requirement: Hazardous waste incinerators operate at >1100°C with a residence time of >2 seconds to ensure complete destruction.

  • Acid Gas Generation: Upon combustion, the fluorine atoms convert to Hydrogen Fluoride (HF).[1]

    
    [1]
    
    • Consequence: HF is highly corrosive to incinerator linings and toxic if released.[1] Facilities receiving "Halogenated Waste" use alkaline scrubbers (wet scrubbing with NaOH or Ca(OH)2) to neutralize the HF gas before it exits the stack.[1] Mislabeling this as "Non-Halogenated" bypasses these safety protocols.

  • Aquatic Persistence: Ezetimibe and its analogs are designed to be biologically active.[1] If sewered, they can bypass wastewater treatment plants (WWTPs) and enter aquatic ecosystems, affecting the endocrine systems of aquatic life.[1]

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, adhere to the following documentation standards:

  • Labeling: The container label must explicitly state "Contains Fluorinated Organics."

  • US EPA Status: Under the "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), this compound is considered a non-creditable hazardous waste pharmaceutical .[1]

    • Action: It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted to handle hazardous waste.[1]

  • EU Status: Classify under EWC Code 07 05 13 * (solid wastes containing hazardous substances) or 18 01 08 * (cytotoxic and cytostatic medicines).[1]

References

  • Organon. (2023).[1][2] Safety Data Sheet: Ezetimibe Formulation.3[1][2][4]

  • US Environmental Protection Agency (EPA). (2019).[1][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4][6] Federal Register.[1][5] 4[1][2][4]

  • Cayman Chemical. (2025).[1][7][8] Safety Data Sheet: 3'-(2-Fluorophenyl) Ezetimibe.[8][9] (Used as proxy for isomer handling data).[1] 8[1][2][4]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins & Waste.10[1][2][4][11]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3'-(3-Fluorophenyl) Ezetimibe

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3'-(3-Fluorophenyl) Ezetimibe. Given the limited specific toxicological data for this Ezetimibe analog, we will adopt a conservative and proactive safety posture. Our protocols are grounded in the established principles for handling potent active pharmaceutical ingredients (APIs), ensuring the highest level of protection for both personnel and the research environment.

The parent compound, Ezetimibe, is known to cause skin and eye irritation and may cause respiratory irritation[1]. While some safety data sheets (SDS) for Ezetimibe and its analogs classify them as non-hazardous, others indicate potential for harm if swallowed and high aquatic toxicity[2][3]. This variability underscores the necessity of treating this compound with caution until comprehensive hazard data is available. The foundational principle of our approach is the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier against exposure after engineering and administrative controls are implemented.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety measures involve controlling hazards at their source.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a powdered compound like this compound, this is the most critical step.

    • Primary Containment: All handling of the solid compound (weighing, aliquoting, preparing stock solutions) must be performed in a certified chemical fume hood, a powder containment hood, or a glove box. These systems maintain negative pressure to prevent airborne particles from entering the laboratory environment[4].

  • Administrative Controls: These are procedural changes that modify how work is done.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for handling, storage, and disposal.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.

    • Restricted Access: Designate specific areas for handling potent compounds and limit access to authorized personnel.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required. The following sections provide a detailed plan for its selection and use.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is dictated by the task being performed and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Vials/Containers (Closed) Disposable Lab Coat or GownSingle Pair of Nitrile GlovesANSI Z87.1-rated Safety GlassesNot generally required
Weighing/Aliquoting (Solid Form) Disposable, fluid-resistant, solid-front Gown with tight-fitting cuffsDouble Pair of Nitrile GlovesANSI Z87.1-rated Safety Goggles and Face ShieldNIOSH-approved N95 Respirator (minimum) or PAPR for larger quantities
Solution Preparation Disposable, fluid-resistant, solid-front Gown with tight-fitting cuffsDouble Pair of Nitrile GlovesANSI Z87.1-rated Safety GogglesNot required if performed entirely within a certified chemical fume hood
In Vitro / In Vivo Dosing Disposable, fluid-resistant, solid-front Gown with tight-fitting cuffsDouble Pair of Nitrile GlovesANSI Z87.1-rated Safety Glasses with side shields or GogglesDependent on procedure-specific risk assessment
Rationale for PPE Selection:
  • Body Protection: A disposable, solid-front gown provides a barrier against splashes and aerosolized particles. Cuffed sleeves prevent particles from entering at the wrist.

  • Hand Protection: Double-gloving with nitrile gloves is a standard practice for handling potent compounds. The outer glove is removed immediately after handling the compound, minimizing the spread of contamination. Nitrile offers good chemical resistance for incidental contact.

  • Eye and Face Protection: Safety glasses protect against minor splashes, but safety goggles are required for handling powders to provide a seal around the eyes. A face shield worn over goggles protects the entire face from splashes and airborne particles during weighing operations.

  • Respiratory Protection: Handling fine powders poses a significant inhalation risk. An N95 respirator is the minimum requirement for handling small quantities inside a containment hood. For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor[5].

Procedural Guide: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning (Putting On) PPE Sequence:
  • Gown: Select the appropriate size and tie it securely.

  • Respirator (if required): Put on your N95 respirator or PAPR hood. Perform a user seal check for N95s.

  • Goggles/Face Shield: Position goggles securely on your face, followed by the face shield.

  • Gloves: Don the first pair of gloves (inner). Pull the cuff of the gown over the wrist of the glove. Don the second pair of gloves (outer) over the cuff of the gown.

Doffing (Taking Off) PPE Sequence:

This process is designed to contain the contamination on the outside of the PPE.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie the gown. Peel it away from your body, touching only the inside. As you remove the gown, roll it inside-out. The inner gloves should be removed at the same time, peeling them off so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Exit the immediate work area.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Respirator: Remove by handling the straps. Do not touch the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plan

Spill Management:

In the event of a spill, the immediate priority is to contain the area and prevent further exposure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent entry.

  • Don Appropriate PPE: At a minimum, this includes a disposable gown, double gloves, goggles, and an N95 respirator.

  • Contain the Spill: For powders, gently cover with absorbent pads wetted with a suitable solvent (e.g., 70% ethanol) to prevent aerosolization. For liquids, cover with absorbent material.

  • Clean the Area: Working from the outside in, carefully clean the spill area. Use a deactivating agent if one is known, followed by a detergent and water.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.

Disposal of Contaminated Materials:

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.

  • Waste Stream: Establish a dedicated, clearly labeled hazardous waste stream for this compound.

  • Containers: Use sealed, puncture-proof containers for solid waste.

  • Regulations: Waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal A Review SDS & Literature for this compound B Consult Potent Compound Handling SOPs A->B C Identify Required Engineering Controls (e.g., Fume Hood) B->C D Select Task-Specific PPE (Table 1) C->D E Don PPE using Correct Sequence D->E F Perform Work in Designated Containment Area E->F G Handle Compound Following SOPs F->G H Spill Occurs? G->H I Follow Emergency Spill Protocol H->I Yes J Decontaminate Work Surface H->J No I->J K Segregate Hazardous Waste J->K L Doff PPE using Correct Sequence K->L M Perform Hand Hygiene L->M End End M->End Procedure Complete

Caption: Workflow for Safe Handling of this compound.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, minimizing personal exposure and ensuring a safe and compliant laboratory environment. This proactive approach, grounded in established safety principles, builds a culture of trust and scientific integrity.

References

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from Freund-Vector Corporation. [Link]

  • Organon. (2023, September 26). SAFETY DATA SHEET Ezetimibe Formulation. Retrieved from Organon. [Link]

  • Occupational Safety and Health Administration. 1910.132 - General requirements. Retrieved from OSHA. [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from BioProcess International. [Link]

  • Carl ROTH. Safety Data Sheet: Ezetimibe. Retrieved from Carl ROTH. [Link]

  • DC Chemicals. (2025, November 5). 3'-(2-Fluorophenyl) ezetimibe MSDS. Retrieved from DC Chemicals. [Link]

  • Pharmaceutics International, Inc. Managing Risks with Potent Pharmaceutical Products. Retrieved from Pharmaceutical Outsourcing. [Link]

  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from NIOSH. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from CDC. [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. Retrieved from OSHA. [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from NIH. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals. [Link]

  • PubMed. (2012, September 15). NIOSH safe handling of hazardous drugs guidelines becomes state law. Retrieved from PubMed. [Link]

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